Wedelialactone A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQYZATVQTRST-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Wedelolactone in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a naturally occurring coumestan (B1194414) found in plants of the Asteraceae family, has garnered significant attention in oncological research for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which wedelolactone exerts its effects on cancer cells. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its various modes of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.
Data Presentation: Efficacy of Wedelolactone Across Various Cancer Cell Lines
The cytotoxic and inhibitory effects of wedelolactone have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of wedelolactone in different cancer cell lines, providing a comparative view of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | LNCaP | 8-12 | [1] |
| Prostate Cancer | PC3 | 8-12 | [1] |
| Prostate Cancer | DU145 | 8-12 | [1] |
| Cervical Cancer | HeLa | 14.85 ± 0.70 | [2] |
| Ovarian Cancer | PA-1 | 10 | [3] |
| Ovarian Cancer | A2780 | Varies | [4] |
| Ovarian Cancer | A2780cisR | Varies | [4] |
| Ovarian Cancer | A2780ZD0473R | Varies | [4] |
| 5-Lipoxygenase | (Enzyme Assay) | ~2.5 | [1][5] |
Core Mechanisms of Action
Wedelolactone's anti-cancer activity is not mediated by a single target but rather through the modulation of multiple cellular processes and signaling pathways. The subsequent sections delve into these core mechanisms.
Induction of Apoptosis
Wedelolactone is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily initiated through caspase-dependent pathways.
Signaling Pathway:
A key mechanism involves the inhibition of the 5-lipoxygenase (5-Lox) pathway, which is critical for the survival of prostate cancer cells.[6][7] This inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a crucial survival kinase.[1][6][7] The apoptotic cascade is further mediated by the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[1][6][7] Notably, wedelolactone's pro-apoptotic effect is independent of the Akt signaling pathway.[1][6][7]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture: Plate cancer cells (e.g., LNCaP, PC3) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of wedelolactone (e.g., 10-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation at 300 x g for 5 minutes, and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation in cancer. Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[8][9][10] By inhibiting IKK, wedelolactone prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm and the downregulation of its target genes.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment with wedelolactone, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Downregulation of c-Myc Oncogenic Signaling
The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in various cancers. Wedelolactone has been shown to dramatically decrease both the mRNA and protein levels of c-Myc in prostate cancer cells.[11][12][13][14] This leads to a reduction in the nuclear accumulation, DNA-binding activity, and transcriptional activity of c-Myc, ultimately inhibiting the expression of its target genes involved in cell survival and proliferation.
Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR) for c-Myc mRNA
-
RNA Extraction: Following wedelolactone treatment, extract total RNA from cancer cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green or TaqMan probes with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.
Anti-Metastatic Effects via TGF-β1/Smad Signaling Pathway
Metastasis is a major cause of cancer-related mortality. Wedelolactone has been demonstrated to suppress the growth and metastasis of breast cancer by regulating the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[15] It inhibits the phosphorylation of Smad2/3, key downstream effectors of TGF-β1, thereby reversing the epithelial-mesenchymal transition (EMT), a critical process in metastasis.
Experimental Protocol: Matrigel Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add wedelolactone to the upper chamber at various concentrations.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields to determine the extent of invasion.
Conclusion
Wedelolactone presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, inhibit key pro-survival signaling pathways such as NF-κB and c-Myc, and suppress metastasis highlights its therapeutic potential. The data and protocols presented in this guide offer a foundational understanding for further research and development of wedelolactone and its derivatives as novel cancer therapeutics. Future investigations should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to fully elucidate its clinical utility.
References
- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Wedelolactone, an Anti-inflammatory Botanical, Interrupts c-Myc Oncogenic Signaling and Synergizes with Enzalutamide to Induce Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Wedelolactone: A Comprehensive Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties. This technical guide provides an in-depth overview of the primary natural sources of wedelolactone and detailed methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on providing practical, data-driven insights.
Natural Sources of Wedelolactone
Wedelolactone is predominantly found in various plant species belonging to the Asteraceae family. The primary and most cited sources are:
-
Eclipta prostrata (L.) L. (syn. Eclipta alba (L.) Hassk.): Commonly known as False Daisy or Bhringraj, this herb is a major source of wedelolactone and is widely distributed in tropical and subtropical regions.[1][2][3][4][5][6][7][8][9][10]
-
Wedelia chinensis (Osbeck) Merr.: This species, also a member of the Asteraceae family, is another significant source of wedelolactone.[1][3]
-
Wedelia calendulacea Less.: Historically, this was one of the first plants from which wedelolactone was isolated.[1][3][4]
-
Sphagneticola trilobata (L.) Pruski (syn. Wedelia trilobata): This creeping perennial is also known to contain wedelolactone.[1][11][12]
The concentration of wedelolactone can vary depending on the plant part, geographical location, and harvesting time.
Extraction of Wedelolactone: Methodologies and Quantitative Data
The extraction of wedelolactone from its natural sources can be achieved through various methods, each with its own efficiency and suitability depending on the desired scale and purity. The following sections detail common extraction protocols and summarize quantitative yield data.
Summary of Extraction Yields
The table below provides a comparative summary of wedelolactone yields obtained through different extraction methods from Eclipta prostrata (unless otherwise specified).
| Extraction Method | Plant Part | Solvent | Yield (% w/w of dry plant material) | Reference |
| Soxhlet Extraction | Whole Plant | Methanol (B129727) | 0.38% | [3] |
| Soxhlet Extraction | Leaves | Methanol | 0.505% | |
| Soxhlet Extraction | Leaves | Methanol | 0.07% | [13] |
| Ultrasound-Assisted Extraction (UAE) | Leaves | Methanol | 0.062% | |
| Microwave-Assisted Extraction (MAE) | Whole Plant | Methanol | Not specified | |
| Maceration followed by Percolation | Whole Plant | Methanol | Not specified | [3] |
| In vitro shoot culture | Shoots | - | 3.8% (dry weight of shoots) | [14] |
| In vitro culture with CuSO4 | Shoots | - | 0.0194% (dry weight of shoots) | [15][16] |
Experimental Protocols
Soxhlet extraction is a conventional and widely used method for the exhaustive extraction of phytocompounds.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., whole plant or leaves of Eclipta prostrata) at room temperature and then pulverize it into a coarse powder using a mechanical grinder.
-
Extraction:
-
Place approximately 20 g of the dried plant powder into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with a suitable solvent, such as methanol (approximately 250-300 mL).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Continue the extraction for a designated period, typically ranging from 6 to 24 hours, until the solvent in the siphon arm becomes colorless.[13][3]
-
-
Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in reduced extraction time and solvent consumption.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for Soxhlet extraction.
-
Extraction:
-
Mix a known quantity of the powdered plant material with a specific volume of solvent (e.g., 1 g of powder in 40 mL of methanol) in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonication is typically performed at a controlled temperature (e.g., 50°C) and power for a specific duration (e.g., 45 minutes).
-
-
Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant residue. The filtrate is then concentrated using a rotary evaporator.
MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material.
-
Extraction:
-
Place a known amount of the plant powder in a microwave extraction vessel with a suitable solvent (e.g., methanol).
-
Set the microwave parameters, including power (e.g., 100 W) and extraction time (e.g., 15 minutes).
-
Initiate the microwave irradiation.
-
-
Cooling, Filtration, and Concentration: After the extraction is complete, allow the vessel to cool. Filter the extract and concentrate it using a rotary evaporator.
Purification of Wedelolactone
The crude extract obtained from any of the above methods is a complex mixture of various phytochemicals. Purification is essential to isolate wedelolactone. Column chromatography is a standard technique for this purpose.
Column Chromatography Protocol
Protocol:
-
Preparation of the Column:
-
Use silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane (B92381) or toluene) and pour it into a glass column.
-
Allow the silica gel to settle uniformly, and then drain the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, allow it to dry, and then load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common solvent system is a gradient of toluene (B28343) and ethyl acetate (B1210297). For instance, start with 100% toluene and gradually increase the proportion of ethyl acetate.
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing wedelolactone. A standard reference of wedelolactone is used for comparison.
-
A common mobile phase for TLC analysis is a mixture of toluene and ethyl acetate (e.g., 9:1 v/v).
-
-
Isolation and Crystallization:
-
Pool the fractions that show a high concentration of wedelolactone.
-
Concentrate the pooled fractions under reduced pressure.
-
The purified wedelolactone can be further crystallized from a suitable solvent system (e.g., by dilution crystallization) to achieve high purity.
-
Signaling Pathways and Experimental Workflows
The biological activities of wedelolactone are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for the extraction and purification of wedelolactone.
Signaling Pathways
Caption: Wedelolactone inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Wedelolactone downregulates c-Myc via the PKCε/STAT3 pathway.
Experimental Workflow
Caption: Workflow for wedelolactone extraction and purification.
Conclusion
This technical guide provides a foundational understanding of the natural sourcing and extraction of wedelolactone. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to isolate this promising bioactive compound for further pharmacological investigation and drug development. The elucidation of its interactions with key signaling pathways underscores its therapeutic potential and opens avenues for novel therapeutic strategies.
References
- 1. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wedelolactone enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation* | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a naturally occurring coumestan, is a prominent bioactive constituent isolated from plants of the Asteraceae family, notably Eclipta prostrata (L.) L. and Wedelia chinensis.[1][2] Traditionally used in Ayurvedic and Chinese medicine for conditions like jaundice, septic shock, and venom poisoning, wedelolactone has garnered significant scientific interest for its diverse and potent pharmacological activities.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of wedelolactone, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Pharmacological Properties
Wedelolactone exhibits a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and hepatoprotective effects. These properties are underpinned by its ability to modulate multiple signaling pathways and molecular targets.
Anti-inflammatory Activity
Wedelolactone is a potent anti-inflammatory agent that exerts its effects through the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5] Wedelolactone has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitory kappa B alpha (IκBα), which prevents the nuclear translocation of the NF-κB p65 subunit.[3][5] This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][5][6]
Furthermore, wedelolactone has been demonstrated to downregulate the IL-6/STAT3 inflammatory signaling pathway, contributing to its therapeutic potential in inflammatory conditions like colitis.[7]
Anticancer Activity
The anticancer properties of wedelolactone are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interruption of oncogenic signaling. A notable mechanism is its ability to downregulate the c-Myc oncoprotein.[8][9] Wedelolactone has been observed to decrease c-Myc mRNA expression, reduce its protein levels, and inhibit its nuclear localization and transcriptional activity.[8][9] The downregulation of c-Myc is, in part, mediated by the inhibition of PKC-epsilon and Stat3-mediated transcription.[8]
Wedelolactone also induces caspase-dependent apoptosis in cancer cells.[10] In prostate cancer cells, this is achieved through the downregulation of PKCε without affecting the Akt signaling pathway.[10] Additionally, it has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in cancer development.[8][10]
Hepatoprotective Activity
Clinical and preclinical studies have highlighted the significant hepatoprotective effects of wedelolactone. It has been shown to protect against liver damage induced by various toxins. The proposed mechanisms for its hepatoprotective action are not fully elucidated but are thought to involve its anti-inflammatory and antioxidant properties.
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of wedelolactone.
| Target/Assay | IC50 Value | Cell Line/System | Pharmacological Activity | Reference(s) |
| 5-Lipoxygenase (5-LOX) | ~2.5 µM | Not specified | Anti-inflammatory | [8][10] |
| GSK3β | 21.7 µM | In vitro | Not specified | [10] |
| 26S Proteasome (Chymotrypsin-like) | 9.97 µM | In vitro | Anticancer | [11] |
| 20S Proteasome (Chymotrypsin-like) | 6.13 µM | In vitro | Anticancer | [11] |
| IL-6 Production | 5.66 ± 0.54 µM | LPS-stimulated RAW264.7 cells | Anti-inflammatory | [12] |
| Cell Line | EC50/CC50 Value | Assay | Effect | Reference(s) |
| OVCAR-3 | EC50: 10.64 µM | Colony formation | Inhibition | [10] |
| Vero | CC50: 373.5 µM | MTT assay | Cytotoxicity | [10] |
Signaling Pathways Modulated by Wedelolactone
Wedelolactone's pharmacological effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate its inhibitory actions.
References
- 1. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Wedelolactone Biosynthetic Pathway in Eclipta alba
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone (B1682273), a pharmacologically significant coumestan (B1194414) found in Eclipta alba (L.) Hassk., exhibits a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of wedelolactone in Eclipta alba, detailing the enzymatic steps from the general phenylpropanoid pathway to the final product. It includes quantitative data on key metabolites, detailed experimental protocols for pathway elucidation, and logical workflows for research.
The Putative Biosynthetic Pathway of Wedelolactone
The biosynthesis of wedelolactone in Eclipta alba is believed to originate from the phenylpropanoid pathway, a central route for the synthesis of various secondary metabolites in plants. The pathway proceeds through a series of enzymatic reactions, leading to the formation of key intermediates such as flavonoids and isoflavonoids, which are precursors to the coumestan core of wedelolactone.
The proposed pathway begins with the conversion of L-phenylalanine to p-coumaroyl-CoA, a common precursor for flavonoid biosynthesis. This is followed by the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to produce naringenin. Subsequent enzymatic steps, including those catalyzed by isoflavone (B191592) synthase (IFS), lead to the formation of the isoflavonoids daidzein (B1669772) and genistein. These intermediates are then thought to undergo further modifications, including hydroxylation and cyclization, to form the coumestan ring system of coumestrol (B1669458). Finally, coumestrol is hydroxylated to yield demethylwedelolactone, which is then methylated to produce wedelolactone.[1][2]
A recent study involving a de novo comparative transcriptome analysis of the root and shoot tissues of Eclipta prostrata (a synonym for Eclipta alba) has provided significant insights into this pathway. The study identified numerous transcripts encoding the key enzymes involved in wedelolactone biosynthesis and revealed that the expression of these transcripts is often tissue-specific.[1][2]
References
chemical structure and synthesis of wedelolactone
An In-depth Technical Guide to the Chemical Structure and Synthesis of Wedelolactone (B1682273) for Researchers, Scientists, and Drug Development Professionals.
Abstract
Wedelolactone, a naturally occurring coumestan (B1194414), has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This document provides a comprehensive technical overview of its chemical structure and established total synthesis methodologies. Detailed experimental protocols for key synthetic strategies are presented, alongside quantitative data to aid in reproducibility and process optimization. Furthermore, signaling pathways modulated by wedelolactone are illustrated to provide context for its biological activity and potential therapeutic applications.
Chemical Structure of Wedelolactone
Wedelolactone is a polyphenolic compound belonging to the coumestan class of organic molecules.[1] Its rigid, planar tetracyclic structure is fundamental to its biological activity.
-
IUPAC Name : 1,8,9-Trihydroxy-3-methoxy-6H-[2]benzofuro[3,2-c][2]benzopyran-6-one[2]
-
Molecular Formula : C₁₆H₁₀O₇[1]
-
Molecular Weight : 314.25 g/mol [1]
-
CAS Number : 524-12-9[3]
-
Classification : Coumestan, a type of flavonoid[1]
The structure features a benzofuro[3,2-c]chromen-6-one core with hydroxy groups at positions 1, 8, and 9, and a methoxy (B1213986) group at position 3.[1] This specific arrangement of oxygen-containing functional groups allows for multiple points of interaction with biological targets.
Table 1: Physicochemical Properties of Wedelolactone
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₇ | [1][4] |
| Molecular Weight | 314.25 g/mol | [1][4] |
| Appearance | White to brown powder | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | [5] |
| InChI Key | XQDCKJKKMFWXGB-UHFFFAOYSA-N | [4] |
| Purity (Commercial) | ≥98% (HPLC) | [4] |
Chemical Synthesis of Wedelolactone
The low natural abundance of wedelolactone has spurred the development of several total synthesis routes.[5] These strategies are critical for producing sufficient quantities for research and potential drug development, as well as for creating structural analogs to explore structure-activity relationships. Key approaches often rely on modern palladium-catalyzed cross-coupling reactions to construct the complex tetracyclic core.
Synthesis via Sonogashira Coupling and Carbonylative Annulation
A convergent synthesis strategy reported by Yang et al. employs a palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation to form the wedelolactone scaffold.[1][2] This approach offers flexibility for creating derivatives.
Experimental Protocol: Synthesis of Intermediate 23
A key step in this synthesis is the palladium-catalyzed carbonylative annulation of o-hydroxyarylacetylene intermediate 22 .
-
Reaction Setup : A mixture of compound 22 , PdI₂, and thiourea (B124793) is prepared in a combined solvent of 30% THF in methanol.
-
Carbonylation : The mixture is stirred under a carbon monoxide (CO) atmosphere (balloon) at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to yield the cyclized product 23 .
The overall yield for this specific cyclization step was reported to be 87%.[2] The final steps involve deprotection and a subsequent acid-catalyzed cyclization to yield wedelolactone.
Synthesis via Suzuki-Miyaura Coupling and Oxidative Cyclization
An alternative efficient route involves a palladium-catalyzed Suzuki-Miyaura coupling to join two key fragments, followed by an oxidative cyclization to complete the core structure.
Experimental Protocol: Synthesis of Wedelolactone (WEL)
This protocol, adapted from Huang et al., details the final steps of the synthesis.
-
Deprotection/Cyclization : To a solution of the Suzuki coupling product 4 (1.0 equiv) in benzene, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) is added.
-
Reaction Conditions : The mixture is heated to reflux and stirred for 2 hours.
-
Workup : The reaction mixture is cooled, filtered, and the filtrate is concentrated under vacuum.
-
Final Deprotection : The resulting residue is dissolved in dichloromethane (B109758) (CH₂Cl₂). Boron trichloride (B1173362) (BCl₃) (1.0 M in CH₂Cl₂, 3.0 equiv) is added dropwise at 0 °C. The solution is stirred at room temperature for 1 hour.
-
Quenching and Extraction : The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated.
-
Purification : The crude product is purified by column chromatography on silica gel to afford wedelolactone.
Table 2: Summary of Quantitative Data for Synthesis Routes
| Synthesis Route | Key Reactions | Reported Overall Yield | Reference |
| Convergent Synthesis via Sonogashira Coupling | 1. Pd-catalyzed Sonogashira Coupling2. Pd-catalyzed Carbonylative Annulation | ~15% (over 12 steps) | [5] |
| Convergent Synthesis via Suzuki-Miyaura Coupling | 1. Pd-catalyzed Boronation2. Pd-catalyzed Suzuki-Miyaura Coupling3. DDQ-mediated Oxidative Cyclization | Not explicitly stated | [6][7] |
Note: Overall yields can vary significantly based on the optimization of individual steps.
Biological Activity and Signaling Pathways
Wedelolactone exerts its biological effects by modulating several key signaling pathways, primarily those involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
One of the most well-characterized mechanisms of action for wedelolactone is the inhibition of the canonical NF-κB signaling pathway. It directly targets the IκB kinase (IKK) complex.[8][9]
-
Mechanism : In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α, the IKK complex becomes activated.[8][10] Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[10][11] Wedelolactone inhibits the kinase activity of IKK, preventing the phosphorylation and degradation of IκBα.[8] As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory response is suppressed.[8][11]
Induction of Apoptosis in Cancer Cells
Wedelolactone has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, notably in prostate cancer.[12][13] This effect is mediated through the inhibition of pro-survival pathways.
-
Mechanism : Arachidonic acid metabolism via the 5-lipoxygenase (5-Lox) pathway is critical for the survival of certain cancer cells.[12] Wedelolactone inhibits 5-Lox activity. This inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a protein that promotes cell survival. The downregulation of PKCε, in turn, allows for the activation of c-Jun N-terminal Kinase (JNK) and subsequently Caspase-3, an executioner caspase that orchestrates the dismantling of the cell during apoptosis.[12][13]
Conclusion
Wedelolactone remains a molecule of significant interest for drug development due to its potent and specific biological activities. The total synthesis routes, particularly those employing palladium-catalyzed cross-coupling reactions, provide a viable platform for its production and the generation of novel analogs. Understanding its mechanism of action, especially its inhibitory effects on the NF-κB and pro-survival pathways, is crucial for its future development as a therapeutic agent for inflammatory diseases and cancer. This guide provides the foundational chemical and biological information necessary for researchers to advance the study of this promising natural product.
References
- 1. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Total Synthesis of Wedelolactone - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Palladium(II)-Catalyzed Efficient Synthesis of Wedelolactone and Evaluation as Potential Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Wedelolactone: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: Wedelolactone (B1682273) (WDL), a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the current literature on wedelolactone's therapeutic potential, focusing on its mechanisms of action, preclinical efficacy, and pharmacokinetic profile. We consolidate quantitative data from numerous studies into structured tables for comparative analysis, detail key experimental methodologies, and present complex signaling pathways as visually intuitive diagrams using the DOT language. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents for a range of chronic diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4][5]
Pharmacological Activities and Therapeutic Potential
Wedelolactone exhibits a diverse array of biological effects, positioning it as a promising candidate for drug development. Its therapeutic potential spans anticancer, anti-inflammatory, hepatoprotective, neuroprotective, and antioxidant applications.[2][6]
Anti-Inflammatory Activity
WDL demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7] In carrageenan-induced rat paw edema models, a methanolic extract of E. prostrata containing wedelolactone showed significant inhibition of inflammation.[5] In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models in rats, oral administration of WDL attenuated pathological damage and inflammatory infiltration.[7][8]
Key Mechanisms:
-
NF-κB Pathway Inhibition: Wedelolactone is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] It has been shown to suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[11][12]
-
IL-6/STAT3 Pathway Downregulation: In models of colitis, wedelolactone has been shown to exert its anti-inflammatory effects by downregulating the IL-6/STAT3 signaling pathway.[7]
-
NLRP3 Inflammasome Inhibition: WDL can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response. It achieves this by promoting Protein Kinase A (PKA)-dependent phosphorylation of NLRP3, which blocks inflammasome assembly, pyroptosis, and the secretion of IL-1β.[12]
Table 1: Quantitative Data on Anti-Inflammatory Activity of Wedelolactone
| Model System | Compound/Extract | Dosage/Concentration | Effect | Reference |
| Carrageenan-induced rat paw edema | Methanolic extract of E. prostrata | 100 mg/kg | 34.02% inhibition | [5] |
| Carrageenan-induced rat paw edema | Methanolic extract of E. prostrata | 200 mg/kg | 38.80% inhibition | [5] |
| Egg white-induced rat paw edema | Methanolic extract of E. prostrata | 100 mg/kg | 35.05% inhibition | [5] |
| Egg white-induced rat paw edema | Methanolic extract of E. prostrata | 200 mg/kg | 38.23% inhibition | [5] |
| DSS-induced colitis in rats | Wedelolactone | 50 mg/kg | Decreased release of IL-1a, IL-1b, IL-2, TNF, INFγ, STAT3 | [8] |
| DSS-induced colitis in rats | Wedelolactone | 100 mg/kg | Significantly attenuated colonic damage and inflammation | [7][8] |
| LPS-induced HRMCs | Wedelolactone | 10-20 µmol/L | Significantly obliterated upregulation of IL-1β, TNF-α, NO | [10] |
| Zymosan-induced inflammation in BMDMs | Wedelolactone | 30 µg/ml | Decreased secretion of TNF-α, IL-1, IL-6, IL-12 | [9] |
HRMCs: Human Renal Mesangial Cells; BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 10. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wedelolactone (B1682273) is a well-characterized coumestan, a class of polyphenolic compounds, first identified in the medicinal plant Eclipta prostrata (L.) L., also known as Eclipta alba.[1][2] It is also a significant constituent of Wedelia chinensis.[3] Renowned for its broad spectrum of biological activities, including potent anti-inflammatory, hepatoprotective, and anti-cancer properties, wedelolactone has garnered substantial interest in the scientific and drug development communities.[1][3][4] Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a critical node in the NF-κB inflammatory signaling pathway. This guide provides an in-depth history of its discovery, detailed protocols for its extraction and purification, a summary of its physicochemical properties, and a visualization of its molecular mechanism of action.
Discovery and Structural Elucidation
The initial isolation of wedelolactone dates back to the 1950s from Wedelia calendulacea, now taxonomically classified as Eclipta prostrata.[1][5] The pioneering work was conducted by Govindachari and his colleagues, who not only isolated the compound but also performed the foundational studies to elucidate its chemical structure, including correctly assigning the position of its methoxy (B1213986) group.[1][5]
Wedelolactone is structurally classified as a coumestan.[6] Its formal chemical name is 1,8,9-trihydroxy-3-methoxy-[3]benzofuro[3,2-c]chromen-6-one.[6] The molecule consists of a tetracyclic aromatic system with hydroxyl groups at positions 1, 8, and 9, and a key methoxy group at position 3.[6]
Physicochemical and Analytical Data
The fundamental properties of wedelolactone are summarized below. Quantitative analysis is crucial for standardization and quality control of herbal extracts and formulations.[7] High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and validated methods for its quantification.[8][9]
Table 1: Physicochemical Properties of Wedelolactone
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₀O₇ | [1][6][] |
| Molecular Weight | 314.25 g/mol | [6] |
| Appearance | Yellow or Pale Green Crystalline Powder | [1][] |
| Class | Coumestan, Polyphenol | [6] |
| CAS Number | 524-12-9 |[6] |
Table 2: Comparison of Extraction Yields of Wedelolactone from Eclipta alba
| Extraction Method | Yield (% w/w) | Reference(s) |
|---|---|---|
| Soxhlet Extraction (Methanol) | 0.48% | [11] |
| Maceration followed by Percolation (Methanol) | 0.38% | [11][12] |
| Ultrasonication (Methanol) | 0.36% | [11] |
| Orbital Shaker Bath (Methanol) | 0.33% | [11] |
| Microwave-Assisted Extraction (Methanol) | 0.27% | [11] |
| Supercritical Fluid Extraction (CO₂) | 0.002% - 0.013% |[11] |
Table 3: Validated Chromatographic Methods for Wedelolactone Quantification
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference(s) |
|---|---|---|---|---|---|
| RP-HPLC | C18 Column | Acetonitrile:Water (35:65 v/v) | 351 nm | 300 - 1500 ng/mL | [8] |
| RP-HPLC | C18 Column | Methanol:Water:Glacial Acetic Acid (95:5:0.04) | 352 nm | 5 - 100 µg/mL | [7][13] |
| HPTLC | Silica (B1680970) Gel 60 F254 | Toluene:Ethyl Acetate (B1210297):Formic Acid (5:5:0.1 v/v/v) | 351 nm | - | [9] |
| Spectrofluorometry | Methanol | - | Ex: 384 nm, Em: 458 nm | 5 - 30 ng/mL |[14] |
Experimental Protocols: Extraction and Isolation
The isolation of high-purity wedelolactone is a multi-step process involving extraction, partitioning, and chromatography. The following protocol represents a composite of established methodologies.
Step 1: Plant Material Preparation
-
Collection: Aerial parts of Eclipta prostrata are collected.[15]
-
Cleaning and Drying: The plant material is thoroughly washed with distilled water and air-dried at room temperature (22-25°C) for several weeks until brittle.[15]
-
Grinding: The dried material is pulverized into a coarse powder using an electric blender.[15]
Step 2: Solvent Extraction
-
Apparatus: A Soxhlet apparatus is charged with the dried plant powder (e.g., 100 g).[4][11][15]
-
Solvent: Methanol is used as the extraction solvent due to its high yield efficiency for polar compounds like wedelolactone.[11][15]
-
Procedure: The material is extracted for several hours (e.g., 8-12 hours) until the solvent in the siphon arm runs clear.[4][11]
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at approximately 40-50°C to yield a dark green, viscous crude extract.[11][15]
Step 3: Purification
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water.
-
The aqueous suspension is then partitioned sequentially with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as ethyl acetate.[4] Wedelolactone will preferentially move into the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh).
-
This material is loaded onto a silica gel column packed in a suitable non-polar solvent.
-
Elution is performed using a gradient of solvents, typically starting with a non-polar system and gradually increasing polarity. A common eluent system is dichloromethane-methanol-acetic acid or toluene-ethyl acetate with a small amount of formic acid.[1][16][17]
-
Fractions are collected and monitored by TLC or HPLC to identify those containing wedelolactone.
-
-
Final Crystallization:
-
Fractions rich in wedelolactone are pooled and concentrated.
-
Final purification to achieve high purity (>99%) can be accomplished through dilution crystallization or preparative chromatography.[16][17] One reported method involves using a hybrid chromatography-crystallization process, which can yield a purity of 99.46%.[16][17]
-
Caption: General Experimental Workflow for Wedelolactone Isolation
Mechanism of Action: Inhibition of NF-κB Signaling
One of the most extensively studied mechanisms of action for wedelolactone is its potent anti-inflammatory effect, which is mediated through the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][18][19]
In canonical NF-κB signaling, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[20] This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The degradation of IκBα liberates the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm into the nucleus.[3][19] Once in the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, COX-2, and iNOS.[3]
Wedelolactone acts as a direct inhibitor of the IKK complex.[20][21][22] By binding to and inhibiting IKK, wedelolactone prevents the phosphorylation and degradation of IκBα.[3][20] This action effectively traps the NF-κB complex in an inactive state in the cytoplasm, thereby suppressing the expression of NF-κB-mediated inflammatory genes.[3][23]
Caption: Wedelolactone's Inhibition of the NF-κB Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical investigation of Wedelia calendulacea. Part II. The position of the methoxyl group in wedelolactone - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phcog.com [phcog.com]
- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 16. tandfonline.com [tandfonline.com]
- 17. scilit.com [scilit.com]
- 18. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Wedelolactone's Inhibition of the IKK Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wedelolactone (B1682273), a naturally occurring coumestan (B1194414) found in plants such as Eclipta alba and Wedelia calendulacea, has emerged as a potent inhibitor of the IκB kinase (IKK) complex. This inhibition is a critical upstream event in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. By directly targeting the IKK complex, wedelolactone effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of a host of pro-inflammatory genes. This technical guide provides an in-depth analysis of wedelolactone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Mechanism of Action: Direct Inhibition of the IKK Complex
The IκB kinase (IKK) complex is a central kinase in the NF-κB signaling cascade and is typically composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[1] The activation of the IKK complex, often triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the phosphorylation of IκBα at serine residues 32 and 36.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus and initiate gene transcription.[1][2]
Wedelolactone exerts its anti-inflammatory effects by directly and irreversibly inhibiting the kinase activity of both IKKα and IKKβ.[3][4] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream inflammatory cascade.[5][6] Studies have shown that wedelolactone's inhibitory action is selective, as it does not significantly affect the activities of other kinases like p38 MAP kinase or Akt at similar concentrations.[3][7]
Quantitative Data on Wedelolactone's Inhibitory Activity
The potency of wedelolactone as an IKK inhibitor has been quantified in various studies. The following table summarizes key quantitative data, providing a clear reference for its efficacy.
| Parameter | Value | Cell/System | Reference |
| IKKα Kinase Activity IC50 | < 10 µM | In vitro kinase assay | [3][7] |
| IKKβ Kinase Activity IC50 | < 10 µM | In vitro kinase assay | [3][7] |
| Inhibition of LPS-induced NO production | Significant at 0.1, 1, 10 µM | RAW 264.7 cells | [5] |
| Inhibition of LPS-induced PGE2 production | Significant at 0.1, 1, 10 µM | RAW 264.7 cells | [5] |
| Inhibition of LPS-induced TNF-α production | Significant at 1, 10 µM | RAW 264.7 cells | [5] |
| Inhibition of LPS-induced IL-1β production | Significant at 10, 20 µmol/L | Human Renal Mesangial Cells | [8] |
| Inhibition of LPS-induced IL-6 expression | Significant at 10, 20 µM | Human Chondrocytes | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach to its study, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory point of wedelolactone.
Caption: General experimental workflow for assessing wedelolactone's activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of wedelolactone's effects on the IKK/NF-κB pathway.
In Vitro IKK Kinase Assay
This assay directly measures the kinase activity of IKK in the presence of an inhibitor.
Materials:
-
Recombinant active IKKβ
-
IKKtide substrate
-
ATP
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well low volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture by diluting the IKKβ enzyme, IKKtide substrate, and ATP in kinase buffer.
-
Add wedelolactone at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.[2]
-
Record the luminescence signal, which is proportional to the amount of ADP produced and thus the IKKβ activity.
-
Calculate the IC50 value of wedelolactone by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the levels of phosphorylated and total IκBα in cell lysates.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Wedelolactone
-
LPS or TNF-α
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of wedelolactone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control like β-actin.[10][11]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
DMEM and FBS
-
Wedelolactone
-
TNF-α
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of wedelolactone for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.[6][8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
ELISA for Cytokine Quantification
This method is used to measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from wedelolactone- and LPS/TNF-α-treated cells
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-TNF-α) overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody, incubating for 1 hour.
-
Wash the plate and add streptavidin-HRP, incubating for 30 minutes.
-
Wash the plate and add the substrate solution, allowing color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[12][13]
-
Calculate the cytokine concentration in the samples based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This technique quantifies the mRNA levels of pro-inflammatory genes.
Materials:
-
Cells treated with wedelolactone and LPS/TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[14][15]
Nuclear and Cytoplasmic Fractionation for NF-κB Translocation
This protocol is used to separate nuclear and cytoplasmic proteins to assess the translocation of the NF-κB p65 subunit.
Materials:
-
Cells treated with wedelolactone and LPS/TNF-α
-
Ice-cold PBS
-
Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with periodic vortexing.
-
Centrifuge to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Analyze the cytoplasmic and nuclear fractions by Western blotting for the NF-κB p65 subunit.[16][17]
Conclusion
Wedelolactone presents a compelling profile as a natural inhibitor of the IKK complex. Its ability to directly suppress the kinase activity of IKKα and IKKβ provides a clear mechanism for its potent anti-inflammatory effects observed in numerous studies. The downstream consequences of this inhibition, namely the prevention of IκBα degradation and the subsequent blockage of NF-κB nuclear translocation, have been well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of wedelolactone in inflammatory and related diseases. The continued exploration of this compound and its derivatives may lead to the development of novel therapeutics targeting the NF-κB signaling pathway.
References
- 1. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 2. promega.com [promega.com]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene-quantification.de [gene-quantification.de]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantitation of cytokine mRNAs by qPCR. [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. biomol.com [biomol.com]
- 17. health.uconn.edu [health.uconn.edu]
Wedelolactone: A Natural Coumestan with Potential as a Phosphodiesterase-4 Inhibitor for Inflammatory Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising therapeutic class for a variety of inflammatory diseases due to their ability to modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently suppress pro-inflammatory signaling cascades. This technical guide provides an in-depth overview of wedelolactone (B1682273), a natural coumestan (B1194414) isolated from Eclipta prostrata (L.) Linn., and its potential as a PDE4 inhibitor. We consolidate the current scientific findings on its inhibitory activity, delineate its mechanism of action, provide detailed experimental protocols for its evaluation, and present its effects on downstream inflammatory pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of wedelolactone.
Introduction
Inflammatory diseases such as psoriasis, chronic obstructive pulmonary disease (COPD), and ulcerative colitis are characterized by the dysregulation of inflammatory pathways.[1][2] A key regulator of these pathways is the second messenger molecule, cyclic adenosine monophosphate (cAMP). Phosphodiesterase-4 (PDE4) is a crucial enzyme that specifically hydrolyzes cAMP, thereby terminating its signaling.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory cytokine production and a reduction in inflammatory cell activity.[4][5]
Wedelolactone, a bioactive compound found in Eclipta prostrata (L.) Linn. (also known as Eclipta alba), has been traditionally used in various medicinal systems for its anti-inflammatory properties.[6][7] Recent scientific investigations have identified wedelolactone as a potent inhibitor of PDE4, providing a molecular basis for its therapeutic effects.[2][8] This guide will explore the scientific evidence supporting wedelolactone as a potential PDE4 inhibitor and provide the necessary technical information for its further investigation.
Quantitative Data: PDE4 Inhibitory Activity
The inhibitory potency of a compound is a critical parameter in drug development. For PDE4 inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 Value | Source |
| Wedelolactone | PDE4 | 2.8 µM | [2][9][8] |
| Roflumilast | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |
| Rolipram | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |
| Crisaborole | PDE4 | Not specified in provided results, but a known potent inhibitor for comparison. | [10] |
Signaling Pathways
PDE4 Signaling and Inhibition by Wedelolactone
The canonical PDE4 signaling pathway involves the hydrolysis of cAMP to AMP. By inhibiting PDE4, wedelolactone prevents this degradation, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can then phosphorylate and regulate various downstream targets, including transcription factors involved in the inflammatory response. Molecular dynamics simulations have suggested that wedelolactone forms stable interactions with the PDE4D subtype through hydrogen bonding and hydrophobic contacts.[2][9][8][11]
Caption: PDE4 signaling pathway and its inhibition by wedelolactone.
Downstream Anti-inflammatory Effects of Wedelolactone
The increase in intracellular cAMP resulting from PDE4 inhibition by wedelolactone leads to a cascade of anti-inflammatory effects. A primary mechanism is the suppression of the NF-κB signaling pathway.[12][13][14][15] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][14][16][17] Studies have shown that wedelolactone can inhibit the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[13][15] Additionally, wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[1][18]
Caption: Downstream anti-inflammatory effects of wedelolactone.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the potential of wedelolactone as a PDE4 inhibitor.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)
This protocol outlines a common method for measuring the direct inhibitory effect of wedelolactone on PDE4 enzyme activity.[3][19]
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (FAM-cAMP). When intact, the small FAM-cAMP molecule rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent that specifically recognizes the 5'-monophosphate group is added. The resulting larger complex tumbles slower, leading to a high FP signal. Inhibitors of PDE4 will prevent this hydrolysis, thus keeping the FP signal low.[3]
Materials:
-
Recombinant human PDE4 enzyme
-
Wedelolactone
-
Rolipram (positive control)
-
DMSO (vehicle)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
FAM-cAMP (fluorescent substrate)
-
Binding Agent (specific for 5'-monophosphate)
-
384-well microplates
-
Microplate reader capable of FP measurements (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of wedelolactone in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 100 µM down to 0.1 µM).
-
Prepare a similar dilution series for the positive control, rolipram.
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted wedelolactone, rolipram, or DMSO (for no inhibitor and maximum activity controls) to the wells of a 384-well plate.
-
Add 10 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well in millipolarization units (mP).
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_max_activity - mP_no_enzyme))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for TNF-α Inhibition in LPS-Stimulated PBMCs
This protocol assesses the anti-inflammatory effect of wedelolactone by measuring the inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[20][21]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Wedelolactone
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Adjust the cell density to 2 x 10^6 cells/mL.
-
-
Cell Seeding:
-
Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of wedelolactone in complete RPMI-1640 medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted wedelolactone or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete medium.
-
Add 100 µL of the 2X LPS solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells. Add 100 µL of medium to the unstimulated wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for TNF-α measurement.
-
-
TNF-α Measurement:
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of wedelolactone compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for cell-based TNF-α inhibition assay.
Safety and Toxicological Profile
Preliminary studies on wedelolactone have indicated a favorable safety profile. In subacute toxicity assessments, it has been shown to have no systemic toxicity.[9][8] Furthermore, wedelolactone has demonstrated good metabolic stability in liver microsomes, which is an important characteristic for a potential drug candidate.[9][8]
Conclusion and Future Directions
Wedelolactone has emerged as a promising natural product-derived PDE4 inhibitor with significant anti-inflammatory properties. The available data, including its potent IC50 value against PDE4 and its efficacy in cell-based and in vivo models of inflammation, underscore its therapeutic potential.[2][9][8] Its mechanism of action appears to be multifaceted, involving not only the direct inhibition of PDE4 but also the modulation of key inflammatory signaling pathways such as NF-κB and IL-6/STAT3.[1][13]
Future research should focus on several key areas to advance the clinical development of wedelolactone:
-
Selectivity Profiling: Determining the selectivity of wedelolactone against other PDE families is crucial to understand its potential for off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be employed to synthesize analogs of wedelolactone with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy in a Broader Range of Disease Models: Evaluating the therapeutic efficacy of wedelolactone in various animal models of inflammatory diseases will be essential to establish its clinical potential.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Comprehensive PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of wedelolactone and to establish a dose-response relationship.
-
Formulation Development: For topical applications, as suggested for psoriasis, formulation studies will be critical to optimize drug delivery and efficacy.[2][9][8]
References
- 1. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Discovery of wedelolactone from Eclipta Prostrata (L.) Linn. as a natural PDE4 inhibitor with potent anti-psoriasis effects – ScienceOpen [scienceopen.com]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 13. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Wedelolactone on COX-2, NO and TNF-α expression in lipopolysaccharide induced RAW264.7 cells [manu41.magtech.com.cn]
- 18. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antioxidant and Radical Scavenging Properties of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wedelolactone (B1682273), a natural coumestan (B1194414) extracted from Eclipta prostrata L., has demonstrated significant antioxidant and radical scavenging properties, positioning it as a compound of interest for therapeutic development in conditions associated with oxidative stress.[1][2] This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and cellular pathways related to wedelolactone's antioxidant activity. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the involved signaling pathways and experimental workflows. The primary antioxidant mechanism of wedelolactone involves direct radical scavenging, with a secondary pathway of Fe2+ chelation, both attributed to its catechol moiety.[3][4][5] Furthermore, wedelolactone modulates critical antioxidant signaling pathways, including the Nrf2/Keap1 and PI3K/AKT/NRF2 systems, enhancing the expression of downstream antioxidant enzymes.[1][6][7]
Introduction to Wedelolactone and Oxidative Stress
Wedelolactone is a bioactive phytochemical belonging to the coumestan class of compounds.[4] It is recognized for a variety of pharmacological activities, including anti-inflammatory, anti-free radical, and antioxidant effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous chronic diseases.[4][5] Wedelolactone has emerged as a potent antioxidant capable of directly scavenging ROS and enhancing the activity of several antioxidant enzymes, thereby protecting cells from oxidative damage.[4][5]
Mechanisms of Antioxidant Action
Wedelolactone exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The primary mechanism is the direct scavenging of free radicals. Mechanistic studies indicate that this occurs via a single electron transfer (SET) followed by a radical adduct formation (RAF) pathway.[3] The catechol moiety within the wedelolactone structure is crucial for this activity.[3][4][5] It has been shown to effectively scavenge various radicals, including hydroxyl (•OH), superoxide (B77818) (•O₂⁻), DPPH•, and ABTS•+ radicals.[8]
-
Metal Ion Chelation: Wedelolactone also demonstrates the ability to chelate ferrous ions (Fe²+), which is considered a secondary antioxidant pathway.[3][4][5] By chelating iron, wedelolactone can inhibit the Fenton reaction, a major source of hydroxyl radicals in biological systems.
-
Modulation of Antioxidant Enzymes: Wedelolactone can increase the activity of several antioxidant enzymes, providing an indirect antioxidant effect.[4][5] It has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).[1][6][9]
Quantitative Antioxidant and Radical Scavenging Activity
The efficacy of wedelolactone as an antioxidant has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Radical Scavenging Activity of Wedelolactone (IC50 Values)
| Radical Scavenged | Assay Method | IC50 Value (µg/mL) | Source(s) |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | DPPH Assay | 19.25 | [10][11] |
| Superoxide Radical (O₂⁻) | Riboflavin/Light/NBT System | 39.25 | [10][11] |
| Nitric Oxide Radical (NO•) | Sodium Nitroprusside/Griess Reagent | 58.26 | [10][11] |
Table 2: Comparative Antioxidant Activity
| Compound | Comparative Metric | Result | Source(s) |
| Wedelolactone | Antioxidant activity relative to Trolox | 1.62 times higher than Trolox | [3][8] |
| Wedelolactone | Inhibition of α-glucosidase vs. Acarbose (B1664774) | Similar to acarbose (80.65%) | [5][12] |
| Wedelolactone | Inhibition of α-amylase vs. Acarbose | Significantly higher than acarbose (93.83% vs. 42.23%) | [5][12] |
Detailed Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antioxidant properties of wedelolactone are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13]
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[14]
-
Reagents and Equipment:
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Protect from light.[13]
-
Dilute the DPPH stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[13]
-
Prepare serial dilutions of wedelolactone and the positive control.
-
In a test tube or microplate well, add a specific volume of the sample solution (e.g., 100 µL).[13]
-
Add the DPPH working solution (e.g., 100 µL) to the sample.[13]
-
For the control, mix the DPPH working solution with the solvent used for the sample.[13]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]
-
Measure the absorbance at 517 nm.[14]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentration.[13]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured by a decrease in absorbance at 734 nm.[16]
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or buffer solution
-
Wedelolactone standard and test samples
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[17]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18]
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.10 at 734 nm.[18]
-
Add a small volume of the test sample (e.g., 40 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 4 mL).[18]
-
Incubate for a specified time (e.g., 6 minutes).[18]
-
Measure the absorbance at 734 nm.[18]
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme. Wedelolactone's effect on SOD activity can be assessed by pre-treating cells or tissues with the compound.
-
Principle: A common method utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a water-soluble formazan (B1609692) dye. Xanthine oxidase is used to generate superoxide anions. SOD inhibits this reaction by dismutating the superoxide anions. The SOD activity is quantified by measuring the inhibition of formazan dye formation.[19][20][21]
-
Reagents and Equipment (Kit-based):
-
WST-1 Reagent
-
Enzyme Solution (Xanthine Oxidase)
-
Assay Buffer
-
Sample (cell or tissue lysate)
-
Microplate reader
-
-
Procedure (General Outline):
-
Prepare samples (e.g., cell lysates) from control and wedelolactone-treated groups.
-
Add the assay buffer, sample, and WST-1 working solution to the wells of a microplate.
-
Initiate the reaction by adding the enzyme (xanthine oxidase) working solution.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[21]
-
Measure the absorbance at approximately 450 nm.[20]
-
-
Calculation: The SOD activity is calculated based on the inhibition rate of the WST-1 reduction reaction, often compared to a standard curve.
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies the levels of malondialdehyde (MDA), a major end-product of lipid peroxidation.
-
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm or fluorometrically.[22][23]
-
Reagents and Equipment:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or Phosphotungstic Acid
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)[24]
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Sample (homogenized tissue or cell lysate)
-
Spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Homogenize tissue or cells in a suitable buffer (e.g., ice-cold PBS or Tris buffer) containing an antioxidant like BHT.[23][24]
-
To a portion of the supernatant, add an acidic solution (e.g., TCA or phosphotungstic acid) to precipitate proteins, followed by centrifugation.[23][25]
-
Mix the supernatant with TBA solution.[25]
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 25-60 minutes).[23][25]
-
Measure the absorbance of the supernatant at 532 nm. A correction for non-specific absorbance is often made by subtracting the absorbance at 600 nm.[25]
-
-
Calculation: The concentration of MDA is calculated using the Beer-Lambert law with the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹). Results are typically expressed as nmol of MDA per mg of protein.
Involvement in Cellular Signaling Pathways
Wedelolactone's antioxidant effects are not limited to direct scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.
The Nrf2/Keap1 Signaling Pathway
The Keap1-Nrf2-ARE pathway is a central defense mechanism against oxidative stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers like wedelolactone, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), promoting the transcription of numerous antioxidant and cytoprotective genes.[1] Wedelolactone has been shown to activate this pathway, leading to increased expression of downstream targets like HO-1.[6][9] However, some studies also report that wedelolactone can inhibit the Nrf2/Keap1 pathway in certain cancer cells, suggesting a context-dependent role.[7][26]
Caption: Wedelolactone activates the Nrf2/Keap1 antioxidant pathway.
The PI3K/AKT/NRF2 Signaling Pathway
Recent studies have elucidated that wedelolactone can mitigate sepsis-induced liver injury by activating the PI3K/AKT/NRF2 signaling pathway.[6] Activation of PI3K and its downstream target AKT can lead to the phosphorylation and subsequent activation of NRF2, enhancing the cellular antioxidant response and protecting against oxidative stress-induced damage.[6]
Caption: Wedelolactone's role in the PI3K/AKT/NRF2 signaling cascade.
Experimental Workflow Visualization
The logical flow of a typical in vitro antioxidant assay can be visualized to clarify the experimental process.
Caption: General experimental workflow for radical scavenging assays.
Conclusion and Future Directions
Wedelolactone exhibits robust antioxidant and radical scavenging properties through a combination of direct chemical interactions and modulation of critical cellular defense pathways. Its ability to scavenge a variety of free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress. Future research should focus on in vivo studies to confirm these effects, elucidate detailed pharmacokinetic and pharmacodynamic profiles, and explore the therapeutic potential of wedelolactone and its derivatives in clinical settings. The development of optimized delivery systems could further enhance its bioavailability and therapeutic efficacy.
References
- 1. Wedelolactone facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Effect and mechanism of wedelolactone as antioxidant-coumestan on <inline-formula> <alternatives> <mml:math display="inline"> <mml:mrow> <mml:msup> <mml:mrow/> <mml:mrow> <mml:mtext>•</mml:mtext> </mml:mrow> </mml:msup> <mml:mtext>OH</mml:mtext> </mml:mrow> </mml:math> <inline-graphic xlink:href="10.1016_j.arabjc.2017.03.008-eq6.tif"/> </alternatives> </inline-formula>-treated mesenchymal stem cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docsdrive.com [docsdrive.com]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. abcam.cn [abcam.cn]
- 16. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]
- 22. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. oxfordbiomed.com [oxfordbiomed.com]
- 25. plant-stress.weebly.com [plant-stress.weebly.com]
- 26. Wedelolactone induces pyroptosis to suppress retinoblastoma by inhibiting the Nrf2/Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Wedelolactone Extraction from Eclipta prostrata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a coumestan-type natural product isolated from Eclipta prostrata (L.) L., has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] It is particularly recognized for its hepatoprotective effects, and recent studies have highlighted its potential as a potent anti-inflammatory and anti-psoriasis agent through the inhibition of phosphodiesterase-4 (PDE4).[4][5] As research into the therapeutic applications of wedelolactone expands, standardized and efficient extraction protocols are crucial for obtaining high-purity compounds for pre-clinical and clinical investigations.
These application notes provide a comprehensive overview of various methods for extracting wedelolactone from Eclipta prostrata, complete with comparative data and a detailed experimental protocol. The information is intended to guide researchers in selecting and implementing the most suitable extraction strategy for their specific research needs.
Data Presentation: Comparison of Extraction Methods
The yield of wedelolactone is highly dependent on the extraction method and the solvent system employed. Below is a summary of quantitative data from various studies to facilitate a comparative analysis of different extraction techniques.
| Extraction Method | Solvent | Key Parameters | Wedelolactone Yield | Reference |
| Soxhlet Extraction | Methanol | Solid-to-liquid ratio: 1:150, Temperature: 90°C, Time: 6 h | 5.05 mg/g | [6] |
| Soxhlet Extraction | Methanol | Solid-to-liquid ratio: 1:100, Temperature: 90°C, Time: 6 h | 0.7 mg/g | [7][8] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Power: 170 W, Solvent-to-solid ratio: 60:1, Temperature: 50°C, Time: 45 min | 0.62 mg/g | [7] |
| Ultrasound-Assisted Extraction (UAE) | 48% Ethanol-water | Power: 90 W, Solvent-to-material ratio: 50 mL/g, Temperature: 40°C, Time: 11 min | Optimized for WEL, TPC, and %DPPH | [6] |
| Supercritical CO2 Extraction | Liquid CO2 | Time: 60 min | 15.37 ± 0.63 mg/100 g | [9] |
| Maceration followed by Percolation | Methanol | Maceration for 24 h | 0.36% | [10][11] |
| Cold Percolation | Ethyl Acetate & Ethanol | - | High percentage peak area | [2][12] |
| Heat Reflux Extraction | Ethanol-water | Time: 5 h | 62.93 ± 0.82% (extract yield) | [6] |
Experimental Protocols
This section provides a detailed methodology for the Soxhlet extraction of wedelolactone, a conventional and widely cited method that often yields a high purity of the compound.[9]
Protocol: Soxhlet Extraction of Wedelolactone
1. Plant Material Preparation:
-
Collect fresh aerial parts of Eclipta prostrata.
-
Wash the plant material thoroughly with running tap water to remove any dirt and debris.
-
Air-dry the plant material in the shade for several days until it is completely dry and brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Soxhlet Extraction:
-
Accurately weigh a desired amount of the powdered plant material (e.g., 50 g).
-
Place the powdered material in a thimble made of thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as methanol, to about two-thirds of its volume.[1][9]
-
Assemble the Soxhlet apparatus by attaching the flask to the extractor and a condenser on top.
-
Heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for a minimum of 6 hours.[8] The solvent will continuously cycle through the plant material, extracting the desired compounds.
3. Solvent Evaporation and Extract Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool down.
-
Dismantle the setup and carefully remove the round-bottom flask containing the solvent and extracted compounds.
-
Concentrate the extract by evaporating the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude extract will be a dark, viscous residue.
4. Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography.
-
Suspend the crude extract in a minimal amount of the initial solvent and adsorb it onto silica (B1680970) gel.
-
Prepare a silica gel column and elute with a suitable solvent system. A common mobile phase for the separation of wedelolactone is a mixture of toluene, ethyl acetate, and formic acid.[2][12][13][14]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure wedelolactone.[15]
-
Combine the pure fractions and evaporate the solvent to obtain purified wedelolactone.
5. Quantification:
-
The concentration and purity of the extracted wedelolactone can be determined using analytical techniques such as HPLC or High-Performance Thin-Layer Chromatography (HPTLC).[14][15][16] A standard reference of wedelolactone is required for accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of wedelolactone from Eclipta prostrata.
Caption: Workflow for Wedelolactone Extraction and Isolation.
References
- 1. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HPTLC detection, extraction - isolation optimization and characterization of in-house isolated Wedelolactone from the whole plant extract of Eclipta prostrata (L.) L. for the development of efficacious formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 11. ijfmr.com [ijfmr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Enhanced wedelolactone content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 [frontiersin.org]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. phcogj.com [phcogj.com]
- 16. acgpubs.org [acgpubs.org]
Application Note: Quantification of Wedelolactone in Herbal Formulations by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a coumestan-derived compound, is a key bioactive constituent found in several medicinal plants, most notably Eclipta alba. It is recognized for a variety of pharmacological activities, including hepatoprotective, anti-inflammatory, and antimicrobial properties. As a result, accurate and precise quantification of wedelolactone is crucial for the quality control and standardization of herbal raw materials and finished formulations. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of wedelolactone.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify wedelolactone from complex herbal matrices. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for a simple, rapid, and reproducible analysis. Detection is performed at the maximum absorbance wavelength of wedelolactone, ensuring high sensitivity.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions have been validated for the quantification of wedelolactone.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) : 0.2% Formic Acid in Water (57:43 v/v)[1] |
| Alternative: Acetonitrile : Water (35:65 v/v), pH adjusted to 3.2 with Acetic Acid[2] | |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 351 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of wedelolactone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C, protected from light. Wedelolactone has been found to be stable for up to 15 days at temperatures below 8°C[1].
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL)[1][3]. These solutions are used to construct the calibration curve.
Sample Preparation
The extraction procedure may vary depending on the formulation matrix (e.g., powder, tablet, syrup, oil). A general procedure for solid dosage forms is provided below.
a. For Herbal Powders and Tablets:
-
Accurately weigh and finely powder the herbal formulation.
-
Transfer an accurately weighed quantity of the powder (equivalent to approximately 1 mg of wedelolactone) to a 50 mL conical flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of wedelolactone within the calibration range.
b. For Ointments and Oils: For formulations with a lipid-based matrix, a reflux extraction method may be necessary to ensure efficient extraction of wedelolactone[1].
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL[1][3] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1][3] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.8% - 103.6%[1][4] |
| Specificity | No interference from common excipients or matrix components was observed at the retention time of wedelolactone. |
| Retention Time | Approximately 5.9 minutes[1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of wedelolactone in herbal formulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. phcogj.com [phcogj.com]
- 4. Development, validation and application of RP-HPLC method for quantitative estimation of wedelolactone in different accessions and plant parts of Eclipta alba (L.) | Semantic Scholar [semanticscholar.org]
Application Notes: Utilizing Wedelolactone in Cell Culture for Apoptosis Studies
Introduction
Wedelolactone (B1682273) (WDL) is a naturally occurring coumestan (B1194414) derived from plants such as Eclipta alba and Wedelia calendulacea.[1][2] Traditionally used in folk medicine, recent scientific investigation has revealed its potent anti-inflammatory, anti-cancer, and anti-hepatotoxic properties.[2][3] A significant area of interest for researchers is its ability to selectively induce apoptosis in various cancer cell lines while showing minimal effects on normal cells.[2][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of wedelolactone to study and induce apoptosis in cell culture. We detail its mechanism of action, effective concentrations, and provide step-by-step protocols for key apoptosis assays.
Mechanism of Action
Wedelolactone induces apoptosis through a multi-faceted mechanism, primarily targeting survival pathways in cancer cells. In prostate cancer cells, a primary mechanism involves the inhibition of 5-lipoxygenase (5-Lox), an enzyme critical for the production of pro-survival metabolites.[2][5][6] This inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a key signaling intermediate in cancer cell survival, without affecting the Akt pathway.[4][5][7] The downstream cascade involves the activation of c-Jun N-terminal Kinase (JNK) and subsequent activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[5][6][8] Furthermore, wedelolactone has been shown to down-regulate the oncoprotein c-Myc at both the mRNA and protein levels, disrupting its transcriptional activity and contributing to its anti-cancer effects.[7]
Data Presentation: Efficacy of Wedelolactone
The pro-apoptotic effects of wedelolactone are dose- and time-dependent. The following tables summarize quantitative data from studies on various cancer cell lines.
Table 1: Effective Concentrations of Wedelolactone and Impact on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | Effect | Reference |
| LNCaP | Prostate (Androgen-Sensitive) | 10 - 40 | 72 | Dose-dependent decrease in viability | [6] |
| PC3 | Prostate (Androgen-Independent) | 10 - 40 | 72 | Dose-dependent decrease in viability | [6] |
| DU145 | Prostate (Androgen-Independent) | 10 - 40 | 72 | Dose-dependent decrease in viability | [6] |
| LNCaP | Prostate | 30 | 4 - 16 | Decrease in c-Myc mRNA levels | [7] |
| HeLa | Cervical | 14.85 (IC₅₀) | 72 | 50% inhibition of cell growth | [9] |
| HK-2 | Kidney (Epithelial) | 10 | N/A | Improved renal injury, inhibited apoptosis | [10] |
Table 2: Key Molecular Events in Wedelolactone-Induced Apoptosis in LNCaP Cells (24h Treatment)
| Protein/Event | Concentration (µM) | Observation | Reference |
| p-JNK (Phospho-JNK) | 10 - 30 | Dose-dependent increase | [8] |
| PARP Cleavage | 10 - 30 | Dose-dependent increase in cleaved fragment | [8] |
| Phospho-Histone H2A.X | 10 - 30 | Dose-dependent increase | [8] |
| PKCε Protein Level | 10 - 30 | Dose-dependent decrease | [8] |
| Caspase-3 Activity | 10 - 30 | Dose-dependent increase | [6] |
| p-Akt (Ser473) | 10 - 30 | No significant change | [8] |
Experimental Protocols
1. General Cell Culture and Wedelolactone Treatment
This protocol provides a general guideline for treating adherent cancer cells with wedelolactone.
-
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC3, HeLa)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wedelolactone (WDL) stock solution (e.g., 10-20 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that allows for logarithmic growth during the experiment (e.g., 3 x 10⁵ cells per well in a 6-well plate). Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of WDL Working Solutions: Prepare fresh serial dilutions of the WDL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30 µM). Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.2%) in the medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of WDL or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Harvesting: Proceed to harvest cells for downstream analysis as described in the subsequent protocols.
-
2. Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
-
Procedure:
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.[11] Combine all cells and centrifuge at 500 x g for 5-7 minutes at 4°C.[12]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11][14]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
3. Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of activated caspase-3, a key executioner caspase.
-
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Lysis:
-
Collect 2-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of cold lysis buffer.[16]
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Assay Reaction:
-
In a 96-well plate, add 10-50 µg of protein from each sample.
-
Add reaction buffer to bring the total volume to 90 µL.
-
Add 10 µL of the Ac-DEVD-pNA substrate.[16]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
4. Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.
-
Materials:
-
Cell lysates prepared as in the caspase activity assay.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-JNK, anti-PKCε, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Protein Separation: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[8]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][17] Normalize band intensities to a loading control like β-actin.
-
5. Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using the fluorescent dye JC-1.
-
Materials:
-
Treated and control cells
-
Mitochondrial Membrane Potential Assay Kit (with JC-1 dye and assay buffer)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with wedelolactone as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).[18][19]
-
JC-1 Staining:
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells once with 200 µL of assay buffer.[18]
-
Analysis: Add 100 µL of assay buffer to each well. Measure fluorescence using a plate reader or visualize with a fluorescence microscope.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (~590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (~530 nm).[19]
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. biogot.com [biogot.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for evaluating the in vivo efficacy of wedelolactone (B1682273), a natural coumestan (B1194414) with diverse pharmacological activities. The following sections detail experimental protocols, summarize key quantitative data from published studies, and visualize relevant biological pathways and workflows.
Anti-Inflammatory and Immunomodulatory Models
Wedelolactone has demonstrated significant anti-inflammatory effects across various animal models. These models are crucial for studying its potential in treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.
Zymosan-Induced Systemic Inflammation (Sepsis Model)
This model mimics a systemic inflammatory response syndrome. Zymosan, a component of yeast cell walls, induces a potent inflammatory reaction characterized by the release of pro-inflammatory cytokines and infiltration of immune cells, leading to multiple organ dysfunction.
Experimental Protocol:
-
Animal Model: Male BALB/c mice are typically used.
-
Induction: A single intraperitoneal (i.p.) injection of zymosan (e.g., 2 mg/g body weight) is administered to induce shock.[1]
-
Wedelolactone Administration: Wedelolactone is dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG) 400, and distilled water.[1] It is administered orally (p.o.) at doses ranging from 20-30 mg/kg, typically 24 hours prior to zymosan injection.[1]
-
Efficacy Evaluation:
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose | Key Findings | Reference |
| Zymosan-induced shock in mice | 20 mg/kg (p.o.) | 15% survival rate at 5 days (vs. 0% in vehicle) | [1] |
| 30 mg/kg (p.o.) | 30% survival rate at 5 days; Significant suppression of serum TNF-α and IL-6 | [1] |
Experimental Workflow:
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a strong inflammatory response in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: LPS is administered intratracheally or intraperitoneally to induce lung injury.
-
Wedelolactone Administration: Wedelolactone is administered, often via intraperitoneal injection, prior to LPS challenge at doses of 5, 10, and 20 mg/kg.[2]
-
Efficacy Evaluation:
-
Lung Histopathology: Lungs are examined for alveolar wall thickness, inflammatory cell infiltration, and edema.[2]
-
Inflammatory Markers: Levels of TNF-α, IL-6, iNOS, and other inflammatory mediators are measured in lung tissue or bronchoalveolar lavage fluid (BALF) by qPCR, Western blot, or ELISA.[2]
-
Oxidative Stress Markers: Assessed in lung tissue.[2]
-
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose (i.p.) | Key Findings | Reference |
| LPS-induced ALI in mice | 5, 10, 20 mg/kg | Dose-dependent suppression of TNF-α positive cells in the lungs; Downregulation of IL-6, iNOS, ICAM-1, COX-2, and MCP-1 mRNA and protein levels. | [2] |
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used autoimmune model for rheumatoid arthritis. Immunization with type II collagen induces joint inflammation, cartilage destruction, and bone erosion.
Experimental Protocol:
-
Animal Model: DBA/1 mice are susceptible to CIA.
-
Induction: Mice receive two subcutaneous injections of type II collagen emulsified in Freund's adjuvant on days 0 and 21.[3]
-
Wedelolactone Administration: Wedelolactone is administered via intraperitoneal injection (e.g., every other day from day 28 to 48) after the onset of arthritis.[3]
-
Efficacy Evaluation:
-
Clinical Scoring: Joint swelling and paw thickness are monitored and scored.[3]
-
Histopathology: Synovial tissues and ankle cartilage are examined for inflammation and degradation.[3]
-
Biomarkers: Serum and synovial tissue levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18) and tissue-degrading enzymes (MMP-3) are measured.[3]
-
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose | Key Findings | Reference |
| Collagen-induced arthritis in mice | Not specified in abstract | Ameliorated ankle joint swelling and cartilage degradation; Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18) in serum and synovial tissues. | [3] |
Hepatoprotective Models
Wedelolactone has shown protective effects against various forms of liver injury, making these models essential for investigating its therapeutic potential for liver diseases.
Concanavalin A (ConA)-Induced Immune-Mediated Hepatitis
This model mimics T-cell-mediated liver injury, relevant to autoimmune hepatitis and viral hepatitis. ConA is a lectin that activates T-cells, leading to a massive inflammatory response in the liver.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are frequently used.[4]
-
Induction: A single intravenous (i.v.) injection of ConA is administered.
-
Wedelolactone Administration: Mice are pre-treated with wedelolactone, typically via intraperitoneal injection, before the ConA challenge.[4]
-
Efficacy Evaluation:
-
Liver Enzymes: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.[4]
-
Histopathology: Liver sections are stained with H&E to assess the severity of liver damage.[4]
-
Cytokine Levels: Serum concentrations of TNF-α, IFN-γ, and IL-6 are determined.[4]
-
Gene Expression: Hepatic expression of chemokines (e.g., CXCL10) and adhesion molecules (e.g., ICAM1) is measured by qPCR.[4]
-
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose | Key Findings | Reference |
| ConA-induced hepatitis in mice | Not specified in abstract | Markedly reduced serum transaminases and severity of liver damage; Attenuated increases in serum TNF-α, IFN-γ, and IL-6. | [4] |
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury
CCl4 is a hepatotoxin that, upon metabolic activation by cytochrome P450, generates free radicals that cause severe lipid peroxidation and hepatocellular damage, modeling toxic liver injury.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used.[5]
-
Induction: A single intraperitoneal injection of CCl4, often diluted in olive oil or corn oil.
-
Wedelolactone Administration: Wedelolactone (e.g., 220 mg/kg, i.p.) is administered, often as a pre-treatment.[5]
-
Efficacy Evaluation:
-
Liver Enzymes: Serum ALT and AST levels are measured.[5]
-
Histopathology: Liver tissue is assessed for necrosis, inflammation, and steatosis.[5]
-
Oxidative Stress Markers: Hepatic levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are measured.[5]
-
Inflammatory and Apoptotic Markers: Expression of TNF-α, IL-1β, IL-6, Bax, and Bcl-2 is analyzed.[5]
-
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose | Key Findings | Reference |
| CCl4-induced acute liver injury in mice | 220 mg/kg (i.p.) | Markedly decreased serum ALT and AST; Increased SOD and GSH-Px; Reduced TNF-α, IL-1β, IL-6; Downregulated Bax and upregulated Bcl-2 expression. | [5] |
Anticancer Models
Wedelolactone exhibits anticancer properties by targeting key oncogenic pathways. Xenograft models are the gold standard for evaluating the in vivo efficacy of potential anticancer agents.
Prostate Cancer Xenograft Model
This model is used to test the efficacy of drugs against human prostate cancer.
Experimental Protocol:
-
Animal Model: Immunocompromised mice, such as Balb/c nude (Nu/Nu) mice, are used.[6]
-
Induction: Human prostate cancer cells (e.g., LNCaP, 2 x 10^6 cells) are injected subcutaneously into the flanks of the mice.[6]
-
Wedelolactone Administration: Once tumors reach a certain size (e.g., ~100 mm³), wedelolactone is administered orally (e.g., 200 mg/kg/day, five days a week for four weeks).[6][7]
-
Efficacy Evaluation:
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose (p.o.) | Key Findings | Reference |
| LNCaP prostate tumor xenografts in nude mice | 200 mg/kg/day | Significantly reduced tumor growth; Decreased protein levels of c-Myc, survivin, and cyclin D1 in tumors. | [6] |
Breast Cancer Orthotopic Model
This model more closely mimics human breast cancer by implanting tumor cells into the mammary fat pad, allowing for the study of both primary tumor growth and metastasis.
Experimental Protocol:
-
Animal Model: BALB/c mice are suitable for syngeneic models using murine breast cancer cells like 4T1.[8]
-
Induction: 4T1 cells are injected into the mammary fat pad.
-
Wedelolactone Administration: Treatment with wedelolactone is initiated after tumors are established.
-
Efficacy Evaluation:
-
Primary Tumor Growth: The size of the primary tumor is monitored.[8]
-
Metastasis: Lungs and other organs are examined for metastatic nodules.[8]
-
Molecular Analysis: Tumors are analyzed for the expression of proteins involved in metastasis and relevant signaling pathways, such as the TGF-β1/Smad pathway.[8]
-
Quantitative Data Summary:
| Animal Model | Wedelolactone Dose | Key Findings | Reference |
| 4T1 orthotopic murine breast cancer model | Not specified in abstract | Suppressed the growth and metastasis of breast cancer; Affected p-Smad3 expression and EMT-related genes. | [8] |
Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its effects by modulating multiple intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Wedelolactone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[4][9]
c-Myc Oncogenic Signaling
c-Myc is a transcription factor that is frequently overexpressed in cancer and drives cell proliferation and survival. Wedelolactone has been found to down-regulate c-Myc expression.
References
- 1. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Wedelolactone Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wedelolactone (B1682273), a natural coumestan (B1194414) isolated from plants like Eclipta alba, is a well-documented bioactive compound with a wide range of pharmacological properties. It is recognized for its anti-inflammatory, anti-cancer, hepatoprotective, and antioxidant activities. In vitro studies frequently utilize wedelolactone to investigate its mechanisms of action, particularly its role as a potent inhibitor of the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex[1][2]. It also modulates other critical cellular pathways, including c-Myc oncogenic signaling and the PI3K/AKT/NRF2 pathway[3][4].
Proper preparation of stock and working solutions is critical for obtaining accurate, reproducible, and meaningful results in in vitro assays. This document provides detailed protocols for the solubilization, storage, and dilution of wedelolactone for research applications.
Properties of Wedelolactone
Wedelolactone is typically supplied as a crystalline solid. Its key properties are summarized below.
| Property | Description | Reference |
| Formal Name | 1,8,9-trihydroxy-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | [1] |
| Synonym | IKK Inhibitor II | [1] |
| Molecular Formula | C₁₆H₁₀O₇ | [1] |
| Molecular Weight | 314.25 g/mol | [2] |
| Appearance | Crystalline solid, brown-beige to white/green | [1][2] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [1] |
Solubility of Wedelolactone
Wedelolactone is poorly soluble in aqueous solutions but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions.
| Solvent | Solubility (Approximate) | Reference |
| DMSO | ~30 mg/mL (~95 mM) | [1] |
| Ethanol | ~20 mg/mL (~64 mM) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL (~95 mM) | [1] |
| Methanol | Soluble | [2][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (~1.6 mM) | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Note: For maximum solubility in aqueous buffers, it is essential to first dissolve wedelolactone in an organic solvent like DMSO before diluting with the aqueous medium[1]. Sonication may be recommended to aid dissolution in DMSO[6].
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
Wedelolactone (solid, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of wedelolactone required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 314.25 g/mol x 1000 mg/g = 3.14 mg
-
-
Weighing: Carefully weigh out 3.14 mg of wedelolactone powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one year when stored at -80°C[6].
Figure 1. Experimental workflow for preparing and using wedelolactone solutions.
Protocol for Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM wedelolactone stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Example for 10 µM final concentration in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of wedelolactone. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Immediate Use: It is recommended to use the aqueous working solutions immediately. Do not store aqueous dilutions for more than one day[1].
Application Example: NF-κB Inhibition Assay
Wedelolactone is a known inhibitor of the IKK complex, which is upstream of NF-κB activation[2]. A typical experiment to validate this activity involves stimulating cells with an inflammatory agent like Lipopolysaccharide (LPS) and measuring the subsequent suppression by wedelolactone.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., human renal mesangial cells or macrophages) in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of wedelolactone (e.g., 1-20 µM) or a DMSO vehicle control. Incubate for 1-2 hours[7].
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours)[7].
-
Analysis: Collect the cell supernatant to measure secreted inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA, or lyse the cells to perform Western blotting for key pathway proteins like phosphorylated IκBα[7].
Key Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its biological effects by interacting with multiple intracellular signaling pathways.
Inhibition of the NF-κB Pathway
Wedelolactone directly inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB transcription factor sequestered in the cytoplasm, blocking the transcription of pro-inflammatory genes[1][2][7].
Figure 2. Wedelolactone's inhibition of the canonical NF-κB pathway.
Activation of the PI3K/AKT/NRF2 Pathway
Wedelolactone can also activate protective signaling cascades. It has been shown to activate the PI3K/AKT pathway, leading to the activation of the transcription factor NRF2, which upregulates antioxidant genes like GPX4, thereby mitigating oxidative stress and ferroptosis[4].
Figure 3. Activation of the NRF2 antioxidant pathway by wedelolactone.
Downregulation of c-Myc Oncogenic Signaling
In the context of cancer, wedelolactone has been found to down-regulate the potent oncogene c-Myc. It can inhibit upstream activators like PKC-epsilon and Stat3, leading to decreased c-Myc transcription, reduced protein levels, and diminished binding to its target DNA sequences (E-boxes), thereby suppressing the expression of proliferation-related genes like cyclin D1[3].
Figure 4. Inhibition of the c-Myc oncogenic pathway by wedelolactone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WEDELOLACTONE CAS#: 524-12-9 [m.chemicalbook.com]
- 3. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced wedelolactone content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 7. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Wedelolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and contemporary techniques for the chemical synthesis of wedelolactone (B1682273) and its derivatives. This document includes detailed experimental protocols for key synthetic strategies, a summary of quantitative data for synthesized analogs, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Wedelolactone, a naturally occurring coumestan, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] A primary mechanism of its action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2][3] The limited availability of wedelolactone from natural sources has spurred the development of various synthetic routes to access this core structure and to generate novel derivatives with potentially enhanced therapeutic properties.
This document outlines three prominent palladium-catalyzed cross-coupling strategies for the synthesis of the wedelolactone scaffold:
-
Sonogashira Coupling and Carbonylative Annulation: A convergent approach involving the coupling of an aryl iodide and a terminal alkyne, followed by a palladium-catalyzed cyclization.[4]
-
Suzuki-Miyaura Coupling: A versatile method that couples a boronic acid or ester with a halide to form the key biaryl bond.[5][6]
-
Acid-Promoted Intramolecular Transesterification: A newer strategy that utilizes a palladium-catalyzed Suzuki coupling followed by an acid-mediated cyclization.
Data Presentation: Synthesis and Biological Activity of Wedelolactone Derivatives
The following tables summarize the yields of various synthetic routes to wedelolactone and the biological activities of selected derivatives.
Table 1: Comparison of Synthetic Routes to Wedelolactone
| Synthetic Strategy | Key Reactions | Starting Materials | Overall Yield | Reference |
| Convergent Synthesis | Sonogashira Coupling, Carbonylative Annulation | 2,3,4-tris(benzyloxy)iodobenzene, 4-(benzyloxy)-6-ethynyl-2H-1,3-benzodioxole | 15% | [4] |
| Efficient Synthesis | Palladium-catalyzed Boronation/Coupling, DDQ-involved Oxidative Deprotection/Annulation | Polysubstituted bromobenzene, 3-bromo-5-benzyloxy-7-acetoxyl-2-chromenone | Not explicitly stated | [5][6] |
| Practical Total Synthesis | Palladium-catalyzed Suzuki Coupling, Acid-promoted Intramolecular Transesterification | Not explicitly stated | Not explicitly stated |
Table 2: Biological Activity of Wedelolactone Derivatives
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. Tyrosinase | Reference |
| Wedelolactone | OH | OH | OH | OCH3 | 1.2 ± 0.3 | [5] |
| Kojic Acid (Control) | - | - | - | - | 14.2 ± 1.6 | [5] |
Note: More comprehensive tables would require access to and compilation of data from a wider range of primary literature.
Experimental Protocols
The following are detailed protocols for the key synthetic strategies described above.
Protocol 1: Convergent Synthesis of Wedelolactone via Sonogashira Coupling and Carbonylative Annulation
This protocol is adapted from the total synthesis of wedelolactone reported by Li et al.[4]
Experimental Workflow
Caption: Workflow for Wedelolactone Synthesis via Sonogashira Coupling.
Materials:
-
Aryl iodide intermediate
-
Terminal alkyne intermediate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Palladium(II) iodide (PdI2)
-
Thiourea
-
Carbon monoxide (CO) gas
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sonogashira Coupling: a. To a solution of the aryl iodide intermediate (1.0 equiv) in degassed triethylamine, add the terminal alkyne intermediate (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.1 equiv) under an inert atmosphere. b. Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC. c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the coupled product.
-
Carbonylative Annulation: a. Dissolve the coupled product (1.0 equiv) in a mixture of degassed methanol and THF (1:1). b. Add PdI2 (0.1 equiv) and thiourea (0.2 equiv) to the solution. c. Bubble carbon monoxide gas through the reaction mixture for 15 minutes. d. Heat the reaction mixture to 70 °C under a CO atmosphere (balloon) for 24 hours. e. Cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the residue by flash column chromatography to yield the cyclized product.
-
Deprotection: a. The final deprotection steps to yield wedelolactone will depend on the protecting groups used for the hydroxyl functionalities in the starting materials. A common method involves using boron trichloride (B1173362) (BCl3) for the cleavage of benzyl (B1604629) ethers.
Protocol 2: Synthesis of Wedelolactone via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on the efficient synthesis of wedelolactone described by Zhang et al.[5][6]
Experimental Workflow
Caption: Workflow for Wedelolactone Synthesis via Suzuki Coupling.
Materials:
-
Polysubstituted phenylboronate ester
-
3-Bromocoumarin derivative
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
-
Boron trichloride (BCl3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Suzuki-Miyaura Coupling: a. To a mixture of the polysubstituted phenylboronate ester (1.2 equiv), the 3-bromocoumarin derivative (1.0 equiv), and K2CO3 (2.0 equiv), add a degassed mixture of 1,4-dioxane and water (4:1). b. Add Pd(dppf)Cl2 (0.05 equiv) to the mixture under an inert atmosphere. c. Heat the reaction mixture to 80 °C for 12 hours or until the starting material is consumed (monitored by TLC). d. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by column chromatography.
-
Oxidative Cyclization and Deprotection: a. Dissolve the coupled coumarin product (1.0 equiv) in toluene. b. Add DDQ (1.5 equiv) and heat the mixture to reflux for 4 hours. c. Cool the reaction, filter off the solid, and concentrate the filtrate. d. Purify the residue by column chromatography to obtain the protected wedelolactone. e. Dissolve the protected wedelolactone in anhydrous dichloromethane and cool to -78 °C. f. Add a solution of BCl3 in dichloromethane (3.0 equiv) dropwise. g. Allow the reaction to warm to room temperature and stir for 2 hours. h. Quench the reaction carefully with methanol and concentrate. i. Purify the final product by recrystallization or column chromatography.
Signaling Pathway
Wedelolactone is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway by Wedelolactone.
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
Application of Wedelolactone in Studying Chondrogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a natural coumestan (B1194414) isolated from plants such as Eclipta alba and Wedelia calendulacea, has emerged as a promising small molecule for inducing chondrogenic differentiation. This property makes it a valuable tool for researchers in cartilage biology, regenerative medicine, and osteoarthritis drug development. Wedelolactone promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming and maintaining cartilage tissue.[1][2] Its mechanism of action involves the modulation of key signaling pathways that govern chondrogenesis, offering a chemical biology approach to study and potentially treat cartilage defects and degenerative diseases like osteoarthritis.[3][4]
This document provides detailed application notes and protocols for utilizing wedelolactone to study chondrogenic differentiation in vitro. It summarizes the key molecular mechanisms, provides quantitative data from relevant studies, and offers step-by-step experimental procedures.
Molecular Mechanism of Action
Wedelolactone primarily promotes chondrogenic differentiation by targeting the epigenetic regulator EZH2 (Enhancer of zeste homolog 2).[1][5][6][7] By suppressing EZH2 activity, wedelolactone leads to a cascade of downstream events that ultimately drive the expression of key chondrogenic marker genes.
The core mechanism involves the following steps:
-
Inhibition of EZH2 : Wedelolactone reduces the activity of EZH2, a histone methyltransferase.[1][7]
-
Upregulation of FOXO1 : The suppression of EZH2 leads to decreased H3K27 trimethylation on the promoter region of the FOXO1 gene, resulting in its transcriptional upregulation.[1][5][6]
-
Activation of Chondrogenic Transcription Factors : FOXO1 activation, in turn, promotes the expression of master chondrogenic transcription factors, most notably SOX9.[1][2]
-
Expression of Cartilage Matrix Genes : SOX9 orchestrates the expression of genes encoding for crucial cartilage extracellular matrix components, including Collagen Type II Alpha 1 (COL2A1) and Aggrecan (ACAN).[1][2][8][9][10]
Additionally, wedelolactone has been shown to suppress inflammatory pathways, such as the NF-κB signaling pathway, which is often implicated in the degradation of cartilage in osteoarthritis.[4]
Signaling Pathway Diagram
Caption: Wedelolactone signaling pathway in chondrogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of wedelolactone on chondrogenic differentiation based on published literature.
Table 1: Effect of Wedelolactone on Chondrogenic Gene Expression
| Cell Type | Treatment | Gene | Fold Change (vs. Control) | Significance | Reference |
| hiPSC-derived MSCs | Wedelolactone | COL2A1 | Significantly Increased | p < 0.05 | [1] |
| hiPSC-derived MSCs | Wedelolactone | SOX9 | Significantly Increased | p < 0.05 | [1] |
| hiPSC-derived MSCs | Wedelolactone | ACAN | Significantly Increased | p < 0.05 | [1] |
| Rat BMSCs | Wedelolactone | COL2A1 | Significantly Increased | p < 0.05 | [1] |
| Rat BMSCs | Wedelolactone | SOX9 | Significantly Increased | p < 0.05 | [1] |
| Rat BMSCs | Wedelolactone | ACAN | Significantly Increased | p < 0.05 | [1] |
hiPSC: human induced pluripotent stem cell; MSC: mesenchymal stem cell; BMSC: bone marrow-derived mesenchymal stem cell.
Table 2: Effect of Wedelolactone on Protein Expression and Other Markers
| Cell Type | Treatment | Marker | Outcome | Significance | Reference |
| hiPSC-derived MSCs | Wedelolactone | COL2A1 Protein | Upregulated | - | [1] |
| hiPSC-derived MSCs | Wedelolactone | ACAN Protein | Upregulated | - | [1] |
| hiPSC-derived MSCs | Wedelolactone | SOX9 Protein | Upregulated | - | [1] |
| Rat BMSCs | Wedelolactone | COL2A1 Protein | Upregulated | - | [1] |
| Rat BMSCs | Wedelolactone | ACAN Protein | Upregulated | - | [1] |
| Rat BMSCs | Wedelolactone | SOX9 Protein | Upregulated | - | [1] |
| hiPSC-derived MSCs | Wedelolactone | FOXO1 Protein | Upregulated | - | [1] |
| hiPSC-derived MSCs | Wedelolactone | H3K27me3 | Decreased | - | [2] |
Experimental Protocols
This section provides detailed protocols for inducing and assessing chondrogenic differentiation of MSCs using wedelolactone.
General Experimental Workflow
Caption: General workflow for studying wedelolactone's effect.
Protocol 1: Chondrogenic Differentiation of MSCs in Pellet Culture
This protocol is adapted from studies using human iPSC-derived MSCs and rat BMSCs.[1][2]
Materials:
-
Mesenchymal Stem Cells (e.g., human iPSC-derived MSCs, rat BMSCs)
-
Basal Medium: DMEM/F12
-
Chondrogenic Induction Medium (prepare fresh):
-
DMEM/F12
-
1% Insulin-Transferrin-Selenium (ITS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
50 µg/mL Ascorbic Acid
-
10 ng/mL TGF-β1
-
-
Wedelolactone (stock solution in DMSO)
-
DMSO (vehicle control)
-
15 mL conical centrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation : Culture and expand MSCs to 80-90% confluency. Harvest cells using trypsin-EDTA and neutralize.
-
Cell Counting : Centrifuge the cell suspension, resuspend in a known volume of basal medium, and count the cells using a hemocytometer or automated cell counter.
-
Pellet Formation : Aliquot 2.5 x 10^5 cells into each 15 mL conical centrifuge tube. Centrifuge at 500 x g for 5 minutes. Do not resuspend the pellet.
-
Initiation of Differentiation : Loosen the cap of each tube to allow for gas exchange. Without disturbing the pellet, carefully replace the supernatant with 1 mL of Chondrogenic Induction Medium.
-
Treatment : For the treatment group, add wedelolactone to the final desired concentration (e.g., 1-10 µM). For the control group, add an equivalent volume of DMSO.
-
Incubation : Place the tubes in the cell culture incubator.
-
Medium Change : Change the medium every 2-3 days by carefully aspirating the old medium and adding 1 mL of fresh, pre-warmed induction medium with the respective treatment (wedelolactone or DMSO).
-
Harvest : After 21 days, harvest the pellets for downstream analysis.
Protocol 2: Histological Analysis of Chondrogenesis
Materials:
-
Harvested cell pellets
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Alcian Blue stain (pH 1.0 or 2.5)
-
Toluidine Blue stain
-
Nuclear Fast Red (counterstain)
-
Mounting medium
Procedure:
-
Fixation : Fix the harvested pellets in 4% PFA overnight at 4°C.
-
Dehydration : Wash with PBS and dehydrate through a graded series of ethanol (e.g., 70% for 1 hour, 95% for 1 hour, 100% for 1 hour x 2).
-
Clearing : Clear the pellets in xylene.
-
Embedding : Infiltrate with and embed in paraffin wax.
-
Sectioning : Cut 5 µm thick sections using a microtome and mount on slides.
-
Staining :
-
Alcian Blue : Deparaffinize and rehydrate sections. Stain with Alcian Blue to detect sulfated glycosaminoglycans (a major component of cartilage matrix). Counterstain with Nuclear Fast Red.
-
Toluidine Blue : Deparaffinize and rehydrate sections. Stain with Toluidine Blue to observe proteoglycans and metachromasia.
-
-
Imaging : Dehydrate, clear, and coverslip the slides. Image using a bright-field microscope. Increased blue staining (Alcian Blue) or purple/pink staining (Toluidine Blue) indicates enhanced chondrogenesis.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Harvested cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction : Homogenize the cell pellets and extract total RNA according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis : Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction : Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a gene of interest, qPCR master mix, and nuclease-free water.
-
Thermal Cycling : Run the reaction on a qPCR instrument with appropriate cycling conditions.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in wedelolactone-treated samples to the DMSO control.
Conclusion
Wedelolactone is a potent inducer of chondrogenic differentiation, acting through an EZH2/FOXO1/SOX9 signaling axis.[1] Its ability to promote the expression of key cartilage matrix components makes it an invaluable research tool for studying the molecular mechanisms of chondrogenesis and for screening potential therapeutic agents for cartilage repair and osteoarthritis. The protocols provided herein offer a framework for researchers to effectively utilize wedelolactone in their in vitro studies.
References
- 1. Wedelolactone Promotes the Chondrogenic Differentiation of Mesenchymal Stem Cells by Suppressing EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone Promotes the Chondrogenic Differentiation of Mesenchymal Stem Cells by Suppressing EZH2 -International Journal of Stem Cells | Korea Science [koreascience.kr]
- 6. Wedelolactone Promotes the Chondrogenic Differentiation of Mesenchymal Stem Cells by Suppressing EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijstemcell.com [ijstemcell.com]
- 8. Compressive force promotes sox9, type II collagen and aggrecan and inhibits IL-1beta expression resulting in chondrogenesis in mouse embryonic limb bud mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOX9 exerts a bifunctional effect on type II collagen gene (COL2A1) expression in chondrocytes depending on the differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOX9 enhances aggrecan gene promoter/enhancer activity and is up-regulated by retinoic acid in a cartilage-derived cell line, TC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Wedelolactone's Effect on Osteoblastogenesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of wedelolactone (B1682273) on osteoblast differentiation and function. The protocols outlined below are based on established in vitro methods to evaluate key markers of osteogenesis and elucidate the underlying molecular mechanisms.
Overview of Wedelolactone's Role in Osteoblastogenesis
Wedelolactone, a natural compound isolated from Ecliptae herba, has been shown to promote the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, the cells responsible for bone formation.[1][2] This process, known as osteoblastogenesis, is critical for maintaining bone homeostasis.[2] Wedelolactone exerts its pro-osteogenic effects by modulating several key signaling pathways, including the Wnt/β-catenin, MAPK/BMP2/Smads, and Sema3A/NRP1/PlexinA1 pathways.[1][3][4] Assessing these effects requires a multi-faceted approach involving cell culture, biochemical assays, and molecular biology techniques.
Key Assays for Osteoblast Differentiation and Function
Application: Alkaline phosphatase is a critical early marker of osteoblast differentiation.[5][6] Measuring its activity provides a quantitative assessment of the initial stages of osteogenesis. Studies show that wedelolactone treatment increases ALP activity in a dose-dependent manner in BMSCs undergoing osteogenic differentiation.[3]
Data Summary: Effect of Wedelolactone on ALP Activity
| Treatment Group | Concentration | Incubation Time | Result (vs. Control) | Reference |
| Wedelolactone | 0 - 2.0 µg/mL | 9 days | Dose-dependent increase in ALP activity | [3][7] |
| Wedelolactone + MAPK Inhibitors (SP600125, PD98059, SB203580) | 2 µg/mL | 9 days | Suppression of wedelolactone-induced ALP activity | [1] |
Protocol: Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted from methods used to measure ALP activity in osteoblastic cells.[8][9]
Materials:
-
Bone Marrow Mesenchymal Stem Cells (BMSCs)
-
Osteogenic medium (e.g., DMEM with 100 nM dexamethasone, 1 mM β-glycerophosphate, 5 µM L-ascorbic acid 2-phosphate)[3][10]
-
Wedelolactone stock solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed BMSCs in a 24-well plate at a density of 1 × 10⁴ cells/cm².
-
Osteogenic Induction: Once cells reach 80-90% confluency, replace the growth medium with osteogenic medium containing various concentrations of wedelolactone. Culture the cells for the desired period (e.g., 9 days), changing the medium every 3 days.
-
Cell Lysis: After the incubation period, wash the cells twice with PBS. Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Enzyme Reaction: Transfer 50 µL of the cell lysate to a 96-well plate. Add 100 µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein concentration of the corresponding cell lysate, determined by a standard protein assay (e.g., BCA assay).
Application: Alizarin Red S (ARS) staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[11][12][13] Wedelolactone has been demonstrated to enhance bone mineralization in BMSC cultures.[2][3]
Data Summary: Effect of Wedelolactone on Mineralization
| Treatment Group | Concentration | Incubation Time | Result (vs. Control) | Reference |
| Wedelolactone | 1.25 µg/mL | 21 days | Significant increase in Alizarin Red S staining | [7] |
| Wedelolactone + MAPK Inhibitors (SP600125, PD98059, SB203580) | 2 µg/mL | 21 days | Suppression of wedelolactone-induced mineralization | [1] |
Protocol: Alizarin Red S Staining
This protocol provides a method for the qualitative and quantitative assessment of calcium deposition.[11][12][13]
Materials:
-
Differentiated cell cultures (as described in the ALP protocol, but cultured for 21-25 days)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water (dH₂O)
-
10% Acetic acid (for quantification)
-
10% Ammonium (B1175870) hydroxide (B78521) (for quantification)
Procedure:
-
Fixation: After 21-25 days of culture, aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% formalin for 30 minutes at room temperature.[14]
-
Washing: Remove the fixative and wash the wells twice with dH₂O.
-
Staining: Add a sufficient volume of ARS staining solution to cover the cell monolayer. Incubate for 20-45 minutes at room temperature in the dark.[13]
-
Final Wash: Aspirate the ARS solution and wash the wells 3-5 times with dH₂O to remove excess stain.
-
Qualitative Analysis: Visualize the orange-red mineralized nodules under a bright-field microscope.
-
Quantitative Analysis:
-
After washing, air dry the plate.
-
Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to destain.[13]
-
Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.
-
Heat the suspension at 85°C for 10 minutes, then place it on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[13]
-
Read the absorbance at 405 nm.
-
Analysis of Gene and Protein Expression
Application: qRT-PCR is used to quantify the mRNA expression levels of key osteogenic transcription factors and marker genes, such as Runt-related transcription factor 2 (Runx2), Osterix (Sp7), and Osteocalcin (Bglap).[15][16][17] Wedelolactone treatment has been shown to upregulate the expression of these genes.[1][3]
Data Summary: Effect of Wedelolactone on Osteogenic Gene Expression
| Gene Marker | Wedelolactone Concentration | Incubation Time | Fold Change in mRNA Expression (vs. Control) | Reference |
| Runx2 | 1.25 µg/mL | 9 days | Strongly induced | [3] |
| Osterix (Sp7) | 1.25 µg/mL | 9 days | Markedly increased | [3] |
| Osteocalcin (Bglap) | 1.25 µg/mL | 9 days | Markedly increased | [3] |
| BMP2 | 2 µg/mL | 6-9 days | Enhanced expression | [1] |
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Differentiated cell cultures
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for Runx2, Sp7, Bglap, and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the cells cultured with or without wedelolactone (e.g., for 9 days) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[18]
Application: Western blotting is used to detect and quantify the protein levels of key signaling molecules involved in wedelolactone's mechanism of action. This includes phosphorylated and total proteins in the Wnt/β-catenin and MAPK pathways.[19][20][21] Wedelolactone enhances the phosphorylation of GSK3β and Smad1/5/8, and promotes the nuclear accumulation of β-catenin and Runx2.[1][3]
Protocol: Western Blot Analysis
Materials:
-
Differentiated cell cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-Runx2, anti-p-Smad1/5/8, anti-Smad1/5/8, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the signal using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualization of Workflows and Signaling Pathways
The following diagram illustrates the general workflow for assessing wedelolactone's effect on osteoblastogenesis.
Caption: General experimental workflow for studying wedelolactone.
Wedelolactone stimulates osteoblastogenesis through multiple signaling cascades. The diagrams below illustrate the key pathways.
Wnt/β-catenin Signaling Pathway
Wedelolactone inhibits GSK3β activity, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes like Runx2.[2][3]
Caption: Wedelolactone activates the Wnt/β-catenin pathway.
MAPK/BMP2/Smad Signaling Pathway
Wedelolactone promotes the phosphorylation of ERK and JNK, which leads to increased expression of BMP2. BMP2 then signals through Smad1/5/8 phosphorylation to enhance osteoblast differentiation.[1]
Caption: Wedelolactone stimulates the MAPK/BMP2/Smad pathway.
Sema3A/NRP1/PlexinA1 Signaling Pathway
In BMSCs, wedelolactone upregulates Semaphorin 3A (Sema3A) expression. Sema3A then binds to its receptor complex (NRP1/PlexinA1), which contributes to the activation of β-catenin and promotes osteoblastogenesis.[4][10]
Caption: Wedelolactone acts via the Sema3A signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Wedelolactone enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wedelolactone enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone Enhances Osteoblastogenesis but Inhibits Osteoclastogenesis through Sema3A/NRP1/PlexinA1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.13. Alkaline phosphatase (ALP) activity [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. drmillett.com [drmillett.com]
- 9. Alkaline phosphatase (ALP) and bone nodule formation assays [bio-protocol.org]
- 10. Wedelolactone Enhances Osteoblastogenesis but Inhibits Osteoclastogenesis through Sema3A/NRP1/PlexinA1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. cellntec.com [cellntec.com]
- 15. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of Phenotypic Characterization between Differentiated Osteoblasts from Stem Cells and Calvaria Osteoblasts In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Protocol for Topical Formulation of Wedelolactone for Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Authors: Gemini AI
Abstract
This document provides a comprehensive protocol for the development and evaluation of a topical formulation of wedelolactone (B1682273) for the treatment of skin inflammation. Wedelolactone, a natural coumestan (B1194414) found in plants such as Eclipta prostrata, has demonstrated significant anti-inflammatory properties. This protocol details the formulation of a topical ointment, methods for in vitro release and skin permeation testing, and summarizes the known mechanisms of action and in vivo efficacy of wedelolactone in preclinical models of skin inflammation. All quantitative data from relevant studies are presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.
Introduction
Skin inflammation is a prevalent condition underlying numerous dermatological disorders, including atopic dermatitis and psoriasis. Current treatments often involve corticosteroids, which can have significant side effects with long-term use. Wedelolactone has emerged as a promising alternative due to its potent anti-inflammatory effects. It has been shown to inhibit key inflammatory signaling pathways, such as NF-κB and IL-6/STAT3, making it a strong candidate for topical drug development. This document outlines the necessary steps for formulating and evaluating a topical wedelolactone product for therapeutic use.
Physicochemical Properties of Wedelolactone
A thorough understanding of the physicochemical properties of wedelolactone is essential for successful formulation development.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₀O₇ | [1] |
| Molecular Weight | 314.25 g/mol | [1] |
| Solubility | - DMSO: ~30-63 mg/mL- Ethanol: ~20 mg/mL- Methanol: Soluble- Water: Sparingly soluble/Insoluble | [2][3][4] |
| Appearance | Crystalline solid | [2] |
Topical Formulation Protocol: Wedelolactone Ointment
This section details the preparation of a wedelolactone ointment, a common and effective vehicle for topical drug delivery. The following protocol is based on a successful formulation used in preclinical studies.[5]
Materials and Equipment
-
Wedelolactone (2%, 5%, or 15% w/w)
-
Stearic alcohol
-
White petrolatum
-
Liquid paraffin
-
Sodium lauryl sulfate (B86663)
-
Distilled water
-
Beakers
-
Heating magnetic stirrer
-
Water bath
-
Homogenizer/Emulsifier
Formulation Composition
The following table outlines the components for the oil and aqueous phases of the ointment.
| Phase | Ingredient | Concentration (w/w) |
| Oil Phase | Stearic alcohol | 1.8 g |
| White petrolatum | 2.0 g | |
| Liquid paraffin | 1.3 mL | |
| Wedelolactone | 2%, 5%, or 15% | |
| Aqueous Phase | Sodium lauryl sulfate | 0.2 g |
| Glycerol | 1.0 g | |
| Distilled Water | 15 mL |
Preparation Method
-
Oil Phase Preparation: In a beaker, combine stearic alcohol, white petrolatum, liquid paraffin, and the desired amount of wedelolactone. Heat the mixture to 80°C on a heating magnetic stirrer until all components are melted and uniformly mixed.[5]
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium lauryl sulfate and glycerol in distilled water. Heat the solution to 80°C.[5]
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or emulsifier. Continue homogenization until a uniform cream is formed.
-
Cooling: Allow the ointment to cool to room temperature with gentle stirring.
-
Storage: Store the final product in an airtight container at a controlled room temperature.
In Vitro Performance Testing
In vitro tests are crucial for characterizing the release and permeation of wedelolactone from the topical formulation, providing insights into its potential bioavailability and efficacy.
In Vitro Release Testing (IVRT)
IVRT measures the rate at which wedelolactone is released from the ointment. This is a critical quality control test to ensure batch-to-batch consistency.
Protocol:
-
Membrane: Employ a synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) to separate the donor and receptor chambers.[5][7]
-
Receptor Medium: Due to the poor water solubility of wedelolactone, a hydroalcoholic solution (e.g., ethanol:water or isopropanol:PBS) is recommended as the receptor medium to maintain sink conditions.[8][9] The exact ratio should be optimized to ensure wedelolactone solubility without compromising membrane integrity.
-
Temperature: Maintain the receptor medium at 32°C ± 0.5°C to simulate skin surface temperature.[8]
-
Dose: Apply a finite dose of the wedelolactone ointment (e.g., 300 mg) to the membrane surface in the donor chamber.[10]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[8]
-
Analysis: Quantify the concentration of wedelolactone in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of wedelolactone released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.[5]
In Vitro Skin Permeation Testing (IVPT)
IVPT assesses the ability of wedelolactone to penetrate the skin, providing a more biologically relevant measure of its potential for local action.
Protocol:
-
Skin Membrane: Use excised human or animal skin (e.g., porcine ear skin or rat abdominal skin).[6][11] The skin should be dermatomed to a uniform thickness (typically 200-400 µm).
-
Receptor Medium: A hydroalcoholic buffer is suitable for wedelolactone. The pH should be maintained around 7.4 to mimic physiological conditions.[10]
-
Temperature: Maintain the receptor medium at 32°C ± 0.5°C.[8]
-
Dose: Apply a known quantity of the wedelolactone ointment to the epidermal surface of the skin in the donor chamber.
-
Sampling: Collect samples from the receptor chamber at various time points over 24 hours.[6]
-
Analysis: Analyze the wedelolactone concentration in the receptor fluid using HPLC.
-
Data Analysis: Calculate the cumulative amount of wedelolactone permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the permeation profile.
Mechanism of Anti-Inflammatory Action
Wedelolactone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory mediators. Wedelolactone has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By inhibiting IKK, wedelolactone prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and pro-inflammatory gene expression.
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Inhibition of the IL-6/STAT3 Pathway
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial axis in chronic inflammation. IL-6 binding to its receptor leads to the phosphorylation and activation of STAT3, which then dimerizes, translocates to the nucleus, and induces the expression of genes involved in inflammation and cell proliferation. Studies have shown that wedelolactone can suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling.
Caption: Wedelolactone inhibits the IL-6/STAT3 signaling pathway.
In Vivo Efficacy in Preclinical Models
The anti-inflammatory effects of topical wedelolactone have been validated in several in vivo models of skin inflammation.
Psoriasis Model
In an imiquimod-induced psoriasis-like murine model, topical application of a wedelolactone ointment demonstrated superior efficacy compared to calcipotriol, a standard psoriasis treatment.[7][12]
| Parameter | Vehicle Control | Wedelolactone Treatment | Calcipotriol Treatment | References |
| PASI Score | High | Significantly Reduced | Reduced | [12] |
| Epidermal Thickness | Increased | Normalized | Normalized | [12] |
| Inflammatory Cytokines (TNF-α, IL-6, IL-17A, IL-23) | Elevated | Significantly Reduced | Reduced | [7] |
| cAMP Levels | Decreased | Restored | - | [7] |
Experimental Workflow for In Vivo Psoriasis Model
Caption: Experimental workflow for in vivo evaluation of wedelolactone.
Conclusion
This protocol provides a detailed framework for the formulation and preclinical evaluation of a topical wedelolactone preparation for skin inflammation. The provided formulation has been shown to be effective in animal models, and the in vitro testing methods described are essential for quality control and the assessment of drug delivery. The well-documented anti-inflammatory mechanisms of wedelolactone, primarily through the inhibition of the NF-κB and IL-6/STAT3 pathways, provide a strong rationale for its further development as a novel therapeutic agent for inflammatory skin diseases. Further studies should focus on optimizing the formulation for stability and patient compliance, as well as conducting rigorous safety and efficacy trials in human subjects.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ashdin.com [ashdin.com]
- 5. permegear.com [permegear.com]
- 6. vimta.com [vimta.com]
- 7. ashdin.com [ashdin.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Formulation and Evaluation of the In Vitro Performance of Topical Dermatological Products Containing Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. complexgenerics.org [complexgenerics.org]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. fda.gov [fda.gov]
Application Notes: Utilizing Wedelolactone for the Study of PRC2-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator frequently dysregulated in various cancers. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] The crucial role of PRC2 in tumorigenesis makes it a compelling target for cancer therapy.[2][3] Wedelolactone (B1682273), a natural compound derived from Eclipta prostrata, has emerged as a promising agent for studying and potentially treating PRC2-dependent cancers.[2][4]
These application notes provide a comprehensive guide for utilizing wedelolactone to investigate PRC2-dependent malignancies. We detail its mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for key experimental procedures.
Mechanism of Action
Wedelolactone exerts its anti-cancer effects by disrupting the PRC2 complex.[2] It specifically targets the interaction between two core components: EZH2 and Embryonic Ectoderm Development (EED).[2][5] This interaction is essential for the histone methyltransferase (HMTase) activity of PRC2.[5]
Wedelolactone binds to EED with a high affinity, blocking the EZH2-EED interaction.[2][6] This disruption leads to the degradation of PRC2 core components, a reduction in global H3K27me3 levels, and the reactivation of PRC2-target tumor suppressor genes.[2][7] Consequently, wedelolactone treatment can induce growth arrest, apoptosis, and cell cycle arrest in PRC2-dependent cancer cells.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of wedelolactone in various PRC2-dependent cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mino | Mantle Cell Lymphoma | 3.2 (for HMT activity) | [7] |
| PC3 | Prostate Cancer | ~8-12 | [8] |
| DU145 | Prostate Cancer | ~8-12 | [8] |
| LNCaP | Prostate Cancer | ~8-12 | [8] |
Table 1: Inhibitory Concentrations of Wedelolactone
| Cell Line | Treatment | Effect | Reference |
| HepG2 | 50 µM Wedelolactone for 24h | G2/M phase arrest | [2] |
| THP1 | 50 µM Wedelolactone for 24h | G2/M phase arrest | [2] |
| K562 | 50 µM Wedelolactone for 24h | G1 phase arrest | [2] |
Table 2: Effect of Wedelolactone on Cell Cycle Distribution
| Cell Line | Treatment | % Apoptosis | Reference |
| HepG2 | 50 µM Wedelolactone | Significant increase | [2] |
| THP1 | 50 µM Wedelolactone | Significant increase | [2] |
| K562 | 50 µM Wedelolactone | Significant increase | [2] |
Table 3: Induction of Apoptosis by Wedelolactone
| Parameter | Value | Reference |
| Binding Affinity (KD) to EED | 2.82 µM | [2][6] |
Table 4: Binding Affinity of Wedelolactone
Mandatory Visualizations
Caption: PRC2 signaling pathway and the inhibitory action of wedelolactone.
Caption: Experimental workflow for studying wedelolactone's effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the effect of wedelolactone on the viability of PRC2-dependent cancer cells.
Materials:
-
PRC2-dependent cancer cells (e.g., HepG2, THP1, K562)
-
Complete cell culture medium
-
Wedelolactone (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of wedelolactone (e.g., 0-100 µM) and a DMSO vehicle control for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PRC2 Components
This protocol is to assess the effect of wedelolactone on the protein levels of PRC2 core components.
Materials:
-
PRC2-dependent cancer cells
-
Wedelolactone
-
DMSO
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-EED, anti-H3K27me3, anti-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of wedelolactone or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin or total H3 as a loading control.
Competitive Co-Immunoprecipitation (Co-IP)
This protocol is to demonstrate the disruption of the EZH2-EED interaction by wedelolactone.
Materials:
-
In vitro translated Myc-EZH2 and Myc-His-EED proteins
-
Wedelolactone (5 µM)
-
DMSO
-
Co-IP buffer
-
Anti-c-Myc antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Translate Myc-EZH2 and Myc-His-EED proteins in vitro using a reticulocyte lysate system.
-
Incubate the translated proteins with either wedelolactone (5 µM) or DMSO for 1 hour at 4°C.
-
Add anti-c-Myc antibody and incubate for 2 hours at 4°C to form immune complexes.
-
Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C to precipitate the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Myc and His tags to detect EZH2 and EED, respectively. A reduced amount of co-precipitated EED in the wedelolactone-treated sample indicates disruption of the interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of wedelolactone on cell cycle distribution.
Materials:
-
PRC2-dependent cancer cells
-
Wedelolactone (50 µM)
-
DMSO
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with 50 µM wedelolactone or DMSO for 24 hours.
-
Harvest the cells, including both floating and adherent cells, and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is to measure the effect of wedelolactone on the expression of PRC2 target genes.
Materials:
-
PRC2-dependent cancer cells
-
Wedelolactone (50 µM)
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., CDKN2A, GADD45A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with 50 µM wedelolactone or DMSO for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression in wedelolactone-treated cells relative to the DMSO control.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Machine Learning Models for Accurately Predicting and Ranking the Activity of Lead Molecules to Inhibit PRC2 Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Wedelolactone in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the therapeutic potential of combining wedelolactone (B1682273), a natural coumestan, with the conventional chemotherapeutic agent cisplatin (B142131). The protocols outlined below are designed to assess the synergistic, additive, or antagonistic effects of this drug combination on cancer cells, elucidate the underlying molecular mechanisms, and provide a basis for preclinical in vivo studies.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers, including ovarian, cervical, bladder, and lung cancers.[1][2] Its primary mechanism of action involves binding to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis.[1][3][4][5] However, its efficacy is often limited by significant side effects and the development of drug resistance.[1][3]
Wedelolactone, a natural compound extracted from plants like Eclipta alba, has demonstrated anti-cancer properties in several cancer types, including breast, prostate, and ovarian cancer.[6][7][8][9] It is a multi-target agent known to inhibit various signaling pathways involved in cancer cell proliferation, survival, and migration, such as the NF-κB and Akt pathways.[7][10]
The combination of wedelolactone and cisplatin has shown promise in preclinical studies, with evidence suggesting that wedelolactone can sensitize cancer cells to cisplatin, potentially overcoming resistance and enhancing its therapeutic efficacy.[11][12][13] This document provides detailed protocols for in vitro and in vivo experimental designs to rigorously test this combination.
In Vitro Experimental Design
The following in vitro experiments are designed to determine the cytotoxic effects of wedelolactone and cisplatin, both individually and in combination, and to explore the molecular mechanisms driving their interaction.
The initial step is to determine the half-maximal inhibitory concentration (IC50) of each drug individually and then to assess the effects of their combination.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa for cervical cancer, A2780 for ovarian cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of wedelolactone (e.g., 0-100 µM) and cisplatin (e.g., 0-50 µM) in complete cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
Drug Treatment (Combination):
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.[11] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation: IC50 and Combination Index Values
| Cell Line | Drug | IC50 (µM) after 48h | Combination Treatment (Wedelolactone + Cisplatin) | Combination Index (CI) |
| HeLa | Wedelolactone | [Insert Value] | Simultaneous (0/0h) | [Insert Value] |
| Cisplatin | [Insert Value] | Sequential (WDL then CIS, 0/4h) | [Insert Value] | |
| A2780 | Wedelolactone | [Insert Value] | Sequential (CIS then WDL, 4/0h) | [Insert Value] |
| Cisplatin | [Insert Value] | |||
| A2780cisR | Wedelolactone | [Insert Value] | ||
| Cisplatin | [Insert Value] |
To determine if the combination treatment induces programmed cell death, apoptosis assays are crucial.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with wedelolactone, cisplatin, or the combination at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Data Presentation: Apoptosis Rates
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control (Untreated) | [Insert Value] | [Insert Value] | [Insert Value] |
| Wedelolactone | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Investigating the molecular pathways affected by the combination treatment can provide mechanistic insights.
Protocol: Western Blotting
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include proteins involved in apoptosis (Bcl-2, Bax, Caspase-3), cell cycle (p21, Cyclin D1), and drug resistance/survival pathways (NF-κB, p-Akt, Akt, c-Myc).[7][10][12]
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
In Vivo Experimental Design
Animal models are essential to evaluate the in vivo efficacy and potential toxicity of the combination therapy.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
Wedelolactone alone
-
Cisplatin alone
-
Wedelolactone and Cisplatin combination
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal injection for cisplatin, oral gavage for wedelolactone) based on established protocols.[15]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and general health of the mice.
-
-
Endpoint: At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Toxicity Assessment: Collect blood for hematological and biochemical analysis and major organs for histopathological examination to assess toxicity.
Data Presentation: In Vivo Efficacy and Toxicity
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 | Average Body Weight Change (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Wedelolactone | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: Proposed mechanism of synergistic action.
Caption: Overall experimental workflow.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 5. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of wedelolactone: interactions with copper and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Wedelolactone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a coumestan (B1194414) derivative found in plants of the Eclipta genus (e.g., Eclipta prostrata, Eclipta alba), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties.[1] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-assisted extraction (UAE) has emerged as a promising green technology that offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased extraction yields, often at lower operating temperatures, which helps in preventing thermal degradation of the analyte.[1][2]
This document provides detailed application notes and protocols for the ultrasound-assisted extraction of wedelolactone from plant material, tailored for laboratory and pilot-scale applications.
Data Presentation: Comparison of Extraction Methods
The efficiency of ultrasound-assisted extraction is best illustrated by comparing its performance against traditional extraction techniques. The following table summarizes the quantitative data from various studies.
| Extraction Method | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Duration | Wedelolactone Yield (mg/g of plant material) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol (B129727) | 1:60 | 50 | 45 min | 0.62 | [1][2][3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | - | 40 | 6 h | 3.786 (from 100g) | [6] |
| Ultrasound Probe System (UPAE) | 48% Ethanol | 1:50 | 40 | 11 min | Optimized for multiple responses | |
| Soxhlet Extraction | Methanol | 1:100 | 90 | 360 min (6 h) | 0.70 | [1][3][5] |
| Batch Extraction | Methanol | 1:80 | 70 | 90 min | 0.41 | [1][2][3][5] |
| Conventional Extraction | 70% Ethanol | - | 80 | 12 h | 1.729 (from 100g) | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Wedelolactone
This protocol is based on optimized parameters for achieving a high yield of wedelolactone in a shorter time frame.
1. Materials and Equipment:
-
Dried, powdered plant material of Eclipta alba or Eclipta prostrata.
-
Methanol (HPLC grade).
-
Ultrasonic bath with temperature and power control.
-
Beakers or flasks.
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper).
-
Rotary evaporator.
-
Analytical balance.
2. Procedure:
-
Weigh 1 gram of the dried, powdered plant material and place it into a 100 mL beaker or flask.
-
Add 60 mL of methanol to achieve a 1:60 solid-to-solvent ratio.[1][3]
-
Place the beaker/flask in the ultrasonic bath.
-
Set the ultrasonic bath parameters:
-
After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a crude extract is obtained.
-
Dry the crude extract completely and store it at 4°C for further analysis.
Protocol 2: Quantification of Wedelolactone using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the accurate quantification of wedelolactone in the plant extracts.
1. Materials and Equipment:
-
HPLC system with a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Wedelolactone standard (analytical grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid (glacial).
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 95:5:0.04 (v/v/v).[7]
-
Elution Mode: Isocratic.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 352 nm.[7]
-
Injection Volume: 20 µL.
3. Procedure:
-
Preparation of Standard Solutions:
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area corresponding to wedelolactone.
-
Calculate the concentration of wedelolactone in the sample using the calibration curve. The retention time for wedelolactone is approximately 2.9 minutes under these conditions.[7]
-
Visualizations
Experimental Workflow for UAE and Quantification
Caption: Workflow for UAE and subsequent HPLC quantification of wedelolactone.
Signaling Pathway Inhibited by Wedelolactone
Wedelolactone has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[10][11]
Caption: Inhibition of the NF-κB inflammatory pathway by wedelolactone.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. [PDF] KINETICS OF ULTRASOUND ASSISTED EXTRACTION OF WEDELOLACTONE FROM Eclipta alba | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. phcogj.com [phcogj.com]
- 10. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Detecting Wedelolactone in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone (B1682273), a coumestan (B1194414) found in plants of the Eclipta and Wedelia genera, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] To support preclinical and clinical development, robust and sensitive bioanalytical methods are essential for the accurate quantification of wedelolactone in biological matrices such as plasma. These methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of wedelolactone in plasma samples, primarily utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or UV detection.
Analytical Methodologies
The primary analytical techniques for the quantification of wedelolactone in plasma are UPLC-MS/MS and UPLC.[3][4] UPLC-MS/MS is favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte, which is typical in pharmacokinetic studies.[5][6]
Sample Preparation
Effective sample preparation is critical to remove plasma proteins and other interfering substances. Protein precipitation is a common, straightforward, and efficient method for extracting wedelolactone from plasma samples.[5][6]
Protocol 1: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of acetonitrile (B52724) to the plasma sample.
-
Vortex the mixture vigorously for approximately 5 minutes to precipitate the proteins.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.[7]
-
Carefully transfer the supernatant to a clean tube for analysis by UPLC-MS/MS or UPLC.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical instrument parameters for the analysis of wedelolactone in plasma, compiled from various validated methods.
Table 1: UPLC-MS/MS Method Parameters [5][6][8]
| Parameter | Condition |
| Chromatography System | UPLC |
| Column | Venusil C18 (50 mm × 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transition | m/z 312.8 → 298.0 |
Table 2: UPLC Method Parameters [1][3]
| Parameter | Condition |
| Chromatography System | UPLC |
| Column | Kromasil C18 (250 × 4.6 mm, 5.0 µm) |
| Mobile Phase | Gradient elution with Methanol (A) and 0.5% Acetic Acid in Water (B) |
| 0–10 min, 35–55% A | |
| 10–20 min, 55–80% A | |
| 20–25 min, 80% A | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | Not specified |
| Column Temperature | 35°C |
| Detection Wavelength | 351 nm |
Method Validation and Performance
Bioanalytical method validation is performed according to guidelines from regulatory agencies such as the US Food and Drug Administration (FDA) to ensure the reliability of the data.[5][6] Key validation parameters are summarized below.
Table 3: Summary of Quantitative Data from Validated Methods
| Parameter | UPLC-MS/MS Method[5][6][8] | UPLC Method[1][3][4] |
| Linearity Range | 0.25–100 ng/mL | 1.9375–124 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 1.9375 µg/mL |
| Intra-day Precision (%RSD) | < 15% | < 3.81% |
| Inter-day Precision (%RSD) | < 15% | < 3.81% |
| Accuracy (%RE) | Within ±15% | -4.01% to 7.12% |
| Extraction Recovery | > 80% | 95.98% to 108.93% |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for the analysis of wedelolactone in plasma and a key signaling pathway affected by wedelolactone.
Figure 1: Experimental workflow for wedelolactone analysis in plasma.
Wedelolactone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][5][9][10] This pathway is a key regulator of the expression of pro-inflammatory cytokines.[3]
Figure 2: Inhibition of the NF-κB signaling pathway by wedelolactone.
Conclusion
The UPLC-MS/MS method offers a sensitive, rapid, and robust approach for the quantification of wedelolactone in plasma, making it well-suited for pharmacokinetic studies.[5][6] The provided protocols and method parameters serve as a comprehensive guide for researchers and scientists in the field of drug development. The elucidation of wedelolactone's mechanism of action, such as the inhibition of the NF-κB pathway, further underscores its therapeutic potential.
References
- 1. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 8. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Wedelolactone Cytotoxicity
These application notes provide detailed protocols for assessing the cytotoxic effects of wedelolactone (B1682273), a natural coumestan (B1194414) compound, on cancer cells. The following sections offer guidance on various cell viability and cytotoxicity assays, data presentation, and visualization of experimental workflows and associated signaling pathways.
Data Presentation: Quantitative Analysis of Wedelolactone Cytotoxicity
The cytotoxic effects of wedelolactone are often quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of wedelolactone required to inhibit the growth of 50% of a cell population. The IC50 values can vary depending on the cell line and the assay used.
Table 1: IC50 Values of Wedelolactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 14.85 ± 0.70 | [1] |
| LNCaP | Prostate Cancer | Not Specified | ~2.5 (for 5-Lox inhibition) | [2][3] |
| PC3 | Prostate Cancer | Not Specified | Dose-dependent killing observed | [2] |
| DU145 | Prostate Cancer | Not Specified | Dose-dependent killing observed | [2] |
Note: The effectiveness of wedelolactone can be influenced by factors such as its interaction with intracellular copper, which may be essential for its therapeutic performance.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the cytotoxicity of wedelolactone.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 to 5,000 cells per well in 100 µL of complete culture medium.[1] Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of wedelolactone in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of wedelolactone. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[7]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[6][7]
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) after subtracting the background absorbance.
WST-1 Assay for Cell Viability
The WST-1 (Water Soluble Tetrazolium-1) assay is another colorimetric assay for quantifying cell viability and proliferation. Similar to MTT, it relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 4 x 10^3 cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: Treat cells with various concentrations of wedelolactone and incubate for the desired duration (e.g., 48 hours).[9]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[9]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2.[10]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at a wavelength between 420-480 nm.[9] A reference wavelength of >600 nm is recommended.
-
Data Analysis: Determine cell viability as a percentage relative to the untreated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[11][12][13] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of wedelolactone as described for the MTT and WST-1 assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) if working with suspension cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[11] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance of the colorimetric product at a wavelength of approximately 490 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Wedelolactone has been shown to induce apoptosis in cancer cells.[2][15] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with wedelolactone for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
Wedelolactone can affect the cell cycle progression of cancer cells.[16] Cell cycle analysis using PI staining and flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with wedelolactone and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store the cells at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[17] A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[17]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing wedelolactone cytotoxicity and the key signaling pathways involved.
Caption: Workflow for assessing wedelolactone cytotoxicity.
Caption: Key signaling pathways affected by wedelolactone.
References
- 1. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-cancer effects of wedelolactone: interactions with copper and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH Cytotoxicity Assay Kit [cellbiolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
In Vitro Methods to Evaluate Wedelolactone's Anti-Hyperlipidemic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-hyperlipidemic properties of wedelolactone (B1682273) in vitro. The methodologies described herein are foundational for screening and characterizing natural compounds in the context of lipid metabolism and cardiovascular disease research.
Application Note 1: Assessing Wedelolactone's Impact on Cholesterol Biosynthesis via HMG-CoA Reductase Inhibition
Introduction: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for endogenous cholesterol synthesis. Inhibition of this enzyme is a primary target for anti-hyperlipidemic drugs. This assay evaluates the direct inhibitory effect of wedelolactone on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Experimental Protocol: HMG-CoA Reductase Enzymatic Assay
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090, Abcam ab204701)
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)
-
Wedelolactone (dissolved in DMSO)
-
Pravastatin or Atorvastatin (positive control inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute lyophilized components (HMG-CoA, NADPH, enzyme) in the appropriate buffers and keep on ice.
-
Assay Setup: In a 96-well microplate, prepare the following wells in duplicate or triplicate:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and DMSO (vehicle control).
-
Positive Control: Assay buffer, HMG-CoA reductase, and a known inhibitor (e.g., Pravastatin at a final concentration of 10 µM).
-
Test Compound: Assay buffer, HMG-CoA reductase, and various concentrations of wedelolactone.
-
-
Reaction Initiation:
-
Add 174 µL of Assay Buffer to each well.
-
Add 2 µL of wedelolactone solution (or DMSO/Pravastatin) to the respective wells.
-
Add 4 µL of NADPH solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 12 µL of HMG-CoA substrate solution to all wells except the blank.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of wedelolactone using the following formula: % Inhibition = [(Rate_Control - Rate_Wedelolactone) / Rate_Control] x 100
-
Plot the percent inhibition against the logarithm of wedelolactone concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Inhibitory Effect of Wedelolactone on HMG-CoA Reductase Activity
| Compound | Concentration | % Inhibition | IC50 Value |
| Wedelolactone | (e.g., 1-100 µM) | Data to be generated | Data to be generated |
| Pravastatin (Control) | 10 µM | Data to be generated | ~20 nM (literature value) |
Application Note 2: Evaluating Wedelolactone's Role in Hepatic Cholesterol Clearance via LDL Receptor-Mediated Uptake
Introduction: The low-density lipoprotein receptor (LDLR) plays a critical role in cholesterol homeostasis by mediating the endocytosis of circulating LDL cholesterol, primarily in the liver. Upregulation of LDLR expression or activity is a key mechanism for lowering plasma cholesterol. This protocol assesses the effect of wedelolactone on LDL uptake in the human hepatoma cell line, HepG2.
Principle: This cell-based assay utilizes fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red-LDL) to visualize and quantify its uptake by HepG2 cells. An increase in intracellular fluorescence indicates enhanced LDL receptor-mediated endocytosis.
Experimental Protocol: Fluorescent LDL Uptake Assay in HepG2 Cells
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Cell culture medium (e.g., MEM or DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red-LDL)
-
Wedelolactone (dissolved in DMSO)
-
Simvastatin (B1681759) (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ cells/well. Allow cells to adhere and grow for 48 hours.
-
Sterol Depletion (LDLR Upregulation): To induce LDLR expression, replace the growth medium with a medium containing 5-10% LPDS and incubate for 16-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of wedelolactone or simvastatin (e.g., 5 µM) in a fresh LPDS-containing medium for 24 hours. Include a vehicle control (DMSO).
-
LDL Uptake:
-
Remove the treatment medium.
-
Add medium containing 10 µg/mL of fluorescently labeled LDL to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Quantification and Visualization:
-
Microscopy (Qualitative): Wash the cells twice with PBS, fix with 4% paraformaldehyde, and stain nuclei with DAPI or Hoechst stain. Capture images using a fluorescence microscope.
-
Plate Reader (Quantitative): Wash the cells twice with PBS. Lyse the cells with isopropanol (B130326) and transfer the lysate to a new plate. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~530/580 nm for DiI-LDL). Normalize the fluorescence signal to the total protein content of each well (determined by a BCA assay).
-
-
Data Analysis:
-
Calculate the fold change in LDL uptake for wedelolactone-treated cells relative to the vehicle-treated control cells.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Data Presentation
Table 2: Effect of Wedelolactone on LDL Cholesterol Uptake in HepG2 Cells
| Compound | Concentration | LDL Uptake (Fold Change vs. Control) |
| Wedelolactone | (e.g., 10, 25, 50 µM) | Data to be generated |
| Simvastatin (Control) | 5 µM | Data to be generated |
Application Note 3: Determining the Effect of Wedelolactone on Adipocyte Lipolysis
Introduction: Lipolysis is the metabolic process of breaking down stored triglycerides in adipocytes into free fatty acids (FFAs) and glycerol (B35011), which are then released into circulation. Dysregulation of lipolysis is associated with hyperlipidemia and insulin (B600854) resistance. This assay investigates the effect of wedelolactone on lipolysis in differentiated 3T3-L1 adipocytes.
Principle: The rate of lipolysis is quantified by measuring the amount of glycerol released from the adipocytes into the culture medium. Glycerol concentration is determined using a colorimetric enzyme-coupled assay.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation and Lipolysis Assay
Materials:
-
3T3-L1 preadipocytes (ATCC CL-173)
-
Preadipocyte growth medium (DMEM, 10% calf serum)
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin)
-
Lipolysis Assay Kit (e.g., Sigma-Aldrich MAK211, Abcam ab185433)
-
Wedelolactone (dissolved in DMSO)
-
Isoproterenol (B85558) (positive control for stimulating lipolysis)
-
96-well cell culture plates
-
Colorimetric microplate reader (570 nm)
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach 100% confluence. Incubate for an additional 48 hours post-confluence.
-
Adipocyte Differentiation:
-
Replace the growth medium with differentiation medium and incubate for 3 days.
-
Replace with adipocyte maintenance medium. Feed the cells with fresh maintenance medium every 2-3 days for an additional 7-10 days, until large lipid droplets are visible.
-
-
Lipolysis Assay:
-
Gently wash the differentiated 3T3-L1 adipocytes twice with the provided Lipolysis Wash Buffer.
-
Add 150 µL of Lipolysis Assay Buffer containing various concentrations of wedelolactone (or vehicle control) to the wells.
-
To stimulate lipolysis, add a β-adrenergic agonist like isoproterenol (final concentration ~100 nM) to a set of control and test wells.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Glycerol Measurement:
-
Carefully collect 20-50 µL of the culture medium from each well and transfer to a new 96-well plate.
-
Add the components of the glycerol detection reagent (enzyme mix, probe, buffer) to each well according to the kit's instructions.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Generate a glycerol standard curve.
-
Calculate the concentration of glycerol in each sample from the standard curve.
-
Express the results as nmol of glycerol released per well or normalize to protein content.
-
Calculate the percentage change in glycerol release compared to the isoproterenol-stimulated control.
-
Data Presentation
Table 3: Effect of Wedelolactone on Glycerol Release in 3T3-L1 Adipocytes
| Treatment | Concentration | Glycerol Release (% of Isoproterenol Control) |
| Vehicle Control | - | Data to be generated |
| Isoproterenol | 100 nM | 100% (by definition) |
| Wedelolactone + Isoproterenol | (e.g., 1-50 µM) | Data to be generated |
Note: Wedelolactone has been reported to inhibit adipogenesis.[2][3] Its direct effect on lipolysis in mature adipocytes requires experimental determination.
Application Note 4: Characterization of Wedelolactone's Activity on PPARα using a Reporter Gene Assay
Introduction: Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation and lipid metabolism. Activation of PPARα is a therapeutic strategy for treating hyperlipidemia. This assay determines if wedelolactone can function as an agonist or antagonist of human PPARα.
Principle: This assay uses a host cell line (e.g., HepG2) engineered to express a firefly luciferase reporter gene under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.
Experimental Protocol: PPARα Luciferase Reporter Gene Assay
Materials:
-
PPARα reporter cell line (e.g., INDIGO Biosciences, Item # IB00111)
-
Cell Recovery and Compound Screening Media (provided with kit)
-
Wedelolactone (dissolved in DMSO)
-
GW7647 or Fenofibrate (known PPARα agonist, positive control)
-
Luciferase Detection Reagent
-
Opaque, white 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Thaw and dispense the PPARα reporter cells into the wells of a 96-well assay plate according to the manufacturer's protocol.
-
Compound Treatment: Immediately after plating, add the prepared treatment media containing various concentrations of wedelolactone, a positive control agonist (e.g., GW7647), or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.
-
Luminescence Measurement:
-
Discard the treatment media from the wells.
-
Add the prepared Luciferase Detection Reagent to each well.
-
After a brief incubation (as per kit instructions), measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the average RLU for each treatment.
-
Normalize the data by calculating the Fold-Activation over the vehicle control: Fold-Activation = RLU_Sample / RLU_Vehicle_Control
-
Plot the Fold-Activation against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Data Presentation
Table 4: Activation of PPARα by Wedelolactone in a Reporter Gene Assay
| Compound | Concentration | PPARα Activation (Fold Change vs. Control) | EC50 Value |
| Wedelolactone | (e.g., 1-50 µM) | Data to be generated | Data to be generated |
| GW7647 (Control) | (e.g., 1-300 nM) | Data to be generated | ~1-10 nM (literature value) |
Note: While wedelolactone upregulates PPARα protein and mRNA expression, its direct agonistic activity and EC50 value should be confirmed with a reporter assay.[1]
Summary of Quantitative Data on Wedelolactone's In Vitro Effects
The following tables summarize the currently available quantitative data regarding the bioactivity of wedelolactone from published studies.
Table 5: Effect of Wedelolactone on Protein Expression in HepG2 Cells (24h treatment) [1][4][5]
| Target Protein | Wedelolactone Concentration (µM) | Fold Change in Protein Level (vs. Control) |
| p-AMPK/AMPK | 10 | ~1.2 |
| 25 | ~1.6 | |
| 50 | ~1.9 | |
| PPARα | 10 | ~1.1 |
| 25 | ~1.4 | |
| 50 | ~1.7 |
Table 6: Effect of Wedelolactone on Gene Expression in HepG2 Cells (24h treatment) [1][4]
| Target Gene | Wedelolactone Concentration (µM) | Fold Change in mRNA Level (vs. Control) |
| AMPK | 10 | ~1.2 |
| 25 | ~1.4 | |
| 50 | ~1.6 | |
| PPARα | 10 | ~1.3 |
| 25 | ~1.7 | |
| 50 | ~2.1 | |
| LPL | 10 | ~1.2 |
| 25 | ~1.5 | |
| 50 | ~1.8 | |
| LDLR | 10 | ~1.3 |
| 25 | ~1.6 | |
| 50 | ~2.0 | |
| HMGCR, SREBP-1c, FAS | 10, 25, 50 | No significant change |
Table 7: Miscellaneous In Vitro Bioactivities of Wedelolactone
| Assay | Target | Cell Line / System | IC50 / EC50 Value | Reference |
| Enzyme Inhibition | 5-Lipoxygenase (5-Lox) | N/A | 2.5 µM | [6] |
| Enzyme Inhibition | Nicotinamide (B372718) N-methyltransferase (NNMT) | N/A | 0.03 µM | [7] |
| Antioxidant Activity | DPPH radical scavenging | Cell-free | 46 µg/mL | [8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of wedelolactone in HepG2 cells.
Experimental Workflow Diagram
Caption: General experimental workflows for in vitro evaluation.
References
- 1. Wedelolactone Regulates Lipid Metabolism and Improves Hepatic Steatosis Partly by AMPK Activation and Up-Regulation of Expression of PPARα/LPL and LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone inhibits adipogenesis through the ERK pathway in human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone Regulates Lipid Metabolism and Improves Hepatic Steatosis Partly by AMPK Activation and Up-Regulation of Expression of PPARα/LPL and LDLR | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phytochemical wedelolactone reverses obesity by prompting adipose browning through SIRT1/AMPK/ PPARα pathway via targeting nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wedelolactone Regulates Lipid Metabolism and Improves Hepatic Steatosis Partly by AMPK Activation and Up-Regulation of Expression of PPARα/LPL and LDLR | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wedelolactone Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of wedelolactone (B1682273) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve wedelolactone for cell culture experiments?
A1: Wedelolactone is poorly soluble in aqueous solutions but is soluble in organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution.[1][2] Ethanol and Dimethylformamide (DMF) can also be used.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on viability.[3][4] However, sensitive cell lines or primary cells may be affected by concentrations as low as 0.1%.[3][5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: I dissolved wedelolactone in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1] To prevent this, you can try the following troubleshooting steps:
-
Reduce the final concentration: The concentration of wedelolactone in your final culture medium may be exceeding its aqueous solubility limit.[1]
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.[1]
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[1]
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your media can sometimes help to keep hydrophobic compounds in solution.
Q4: How can I visually identify if wedelolactone has precipitated in my culture media?
A4: Precipitation can be observed as a fine, crystalline-like material, or the media may appear cloudy or turbid.[6] You can examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial contamination.[6]
Q5: How stable is wedelolactone in a DMSO stock solution?
A5: When stored properly, wedelolactone in a DMSO stock solution is generally stable. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Studies on the stability of various compounds in DMSO suggest that most are stable for extended periods when stored correctly, with water being a more significant factor in degradation than oxygen.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of wedelolactone exceeds its aqueous solubility. | Decrease the working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific media.[1] |
| Rapid dilution of the DMSO stock into the aqueous media. | Perform a stepwise dilution. Add the DMSO stock to a smaller volume of pre-warmed media first, mix gently, and then add to the final volume.[1] | |
| Precipitation observed after incubation | Temperature fluctuations. | Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.[1] |
| Interaction with media components. | The salts, amino acids, and other components in the media can sometimes interact with the compound, leading to precipitation over time.[8][9] If possible, test the solubility in a different basal medium. | |
| Evaporation of media. | Ensure proper humidification in the incubator and use low-evaporation lids on your culture plates, especially for long-term experiments.[1] | |
| Inconsistent experimental results | Inconsistent preparation of wedelolactone solution. | Prepare a fresh stock solution and use a standardized protocol for dilution (see Protocol 1). Ensure the stock solution is completely dissolved before use. |
| Cell health compromised by DMSO. | Test the tolerance of your specific cell line to a range of DMSO concentrations. Always include a vehicle control with the same final DMSO concentration as your experimental wells.[5][10] |
Data Presentation
Table 1: Solubility of Wedelolactone in Various Solvents
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Wedelolactone Stock and Working Solutions
Materials:
-
Wedelolactone powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of wedelolactone needed to make a 10 mM stock solution (Molecular Weight of Wedelolactone = 314.25 g/mol ). For 1 mL of a 10 mM stock, you will need 3.14 mg of wedelolactone.
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of wedelolactone and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the wedelolactone is completely dissolved. Gentle warming at 37°C or brief sonication can aid in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM wedelolactone stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to make a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your final volume of pre-warmed media while gently mixing. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final concentration of 10 µM.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of Wedelolactone in Cell Culture Medium
Materials:
-
10 mM Wedelolactone stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile 96-well plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of pre-warmed complete cell culture medium to multiple wells.
-
Create a serial dilution of your wedelolactone stock solution directly in the media. For example, add 2 µL of your 10 mM stock to the first well (final concentration 200 µM), mix well, and then transfer 100 µL to the next well to create a 2-fold serial dilution series.
-
Include a well with media only and a well with media plus the highest concentration of DMSO used as controls.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness or crystals) at various time points.
-
-
Quantitative Assessment (Optional):
-
At each time point, measure the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the control wells indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum soluble concentration of wedelolactone under your specific experimental conditions.
-
Signaling Pathways and Experimental Workflows
Wedelolactone's Impact on the NF-κB Signaling Pathway
Wedelolactone has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. It is thought to act by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11][12][13][14]
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Wedelolactone's Role in Oxidative Stress and Ferroptosis Regulation
Wedelolactone has been found to mitigate oxidative stress and ferroptosis by activating the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways. Activation of PI3K/AKT leads to the phosphorylation and activation of NRF2, a key transcription factor for antioxidant genes. This, in turn, upregulates the expression of proteins like HO-1. Additionally, wedelolactone promotes the expression of SLC7A11 and GPX4, which are crucial for glutathione (B108866) synthesis and the detoxification of lipid peroxides, thereby inhibiting ferroptosis.[15][16]
Caption: Wedelolactone's regulation of oxidative stress and ferroptosis.
Experimental Workflow for Improving Wedelolactone Solubility
The following workflow outlines the key steps to successfully prepare and use wedelolactone in cell-based assays, minimizing the risk of precipitation.
Caption: Workflow for preparing wedelolactone for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wedelolactone Concentration for Anti-inflammatory Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of wedelolactone (B1682273) for eliciting a precise anti-inflammatory response in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for wedelolactone to achieve an anti-inflammatory effect?
The optimal concentration of wedelolactone for observing an anti-inflammatory response typically falls within the low micromolar range. However, the exact concentration is cell-type dependent. For instance, in LPS-stimulated RAW 264.7 macrophage cells, concentrations between 0.1 µM and 10 µM have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][2] In human renal mesangial cells, a range of 10 µM to 20 µM effectively counteracted LPS-induced inflammatory responses.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
2. What is the primary mechanism of action for wedelolactone's anti-inflammatory effects?
Wedelolactone exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][4] It has been shown to block the phosphorylation and subsequent degradation of IκB-α (inhibitor of kappa B alpha), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[1][4] Additionally, wedelolactone has been found to modulate other inflammatory pathways, including the IL-6/STAT3 and NLRP3 inflammasome pathways.[5][6]
3. Is wedelolactone cytotoxic at its effective anti-inflammatory concentrations?
Wedelolactone can exhibit cytotoxicity at higher concentrations. Therefore, it is essential to determine the cytotoxic profile of wedelolactone in your specific cell model. For example, in human cervical cancer HeLa cells, the IC50 value for wedelolactone was reported to be 14.85 ± 0.70 µM.[7] A cell viability assay, such as the MTT or CellTiter-Glo assay, should be performed to identify a concentration range that is effective for anti-inflammatory activity without significantly impacting cell viability.
4. How should I prepare and store wedelolactone stock solutions?
Wedelolactone is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[8] It is sparingly soluble in aqueous buffers.[8]
-
Preparation: To prepare a stock solution, dissolve wedelolactone in DMSO to a concentration of 10-20 mM.
-
Storage: Store the stock solution at -20°C for long-term stability, which can be up to four years.[8]
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution with your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is not recommended to store aqueous solutions of wedelolactone for more than one day.[8]
Troubleshooting Guides
Issue 1: No observable anti-inflammatory effect after wedelolactone treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of wedelolactone concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your cell type and stimulus. |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time with wedelolactone before adding the inflammatory stimulus. A typical pre-incubation time is 1-2 hours, but this may need to be adjusted based on the experimental setup. |
| Compound Instability | Prepare fresh dilutions of wedelolactone from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Confirm that the target signaling pathway (e.g., NF-κB) is active in your cell line upon stimulation. Consider using a different cell line known to be responsive to wedelolactone, such as RAW 264.7 macrophages. |
Issue 2: Significant cytotoxicity observed at effective anti-inflammatory concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the maximum non-toxic concentration of wedelolactone for your specific cell line and treatment duration. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cells (typically < 0.5%, but ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as the highest wedelolactone treatment. |
| Prolonged Incubation Time | Reduce the incubation time with wedelolactone. A shorter exposure may be sufficient to elicit an anti-inflammatory response without causing significant cell death. |
Data Presentation
Table 1: Effective Concentrations of Wedelolactone in In Vitro Anti-inflammatory Studies
| Cell Line | Inflammatory Stimulus | Wedelolactone Concentration (µM) | Observed Effects | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10 | Inhibition of iNOS, COX-2, NO, PGE2, and TNF-α production. Inhibition of NF-κB p65 nuclear translocation. | [1][2] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | 1.25, 2.5, 5, 10, 20 | Inhibition of IL-1β and TNF-α production. Inhibition of NF-κB p65 DNA binding activity. | [3] |
| Human Chondrocytes | IL-1β | Not specified | Inhibition of COX-2, iNOS, TNF-α, and IL-6 upregulation. | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin/MSU | 10, 20, 40 | Inhibition of NLRP3 inflammasome activation and IL-1β secretion. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of wedelolactone (e.g., 0.1, 1, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Inflammatory Cytokines (ELISA)
-
Seed cells in a 24-well plate and treat with wedelolactone at various concentrations for 1-2 hours before stimulating with an inflammatory agent (e.g., LPS).
-
After the desired stimulation period (e.g., 24 hours), collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB Pathway Activation
-
Plate cells and treat with wedelolactone and an inflammatory stimulus as described for the ELISA protocol.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκB-α, IκB-α, phospho-p65, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Mandatory Visualizations
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
troubleshooting low yield in wedelolactone purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during the purification of wedelolactone (B1682273).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low wedelolactone yield during purification?
Low yields can stem from several factors, including degradation of the compound, incomplete elution from chromatography columns, losses during solvent evaporation, and suboptimal crystallization conditions. Wedelolactone's phenolic hydroxyl groups make it susceptible to oxidation, and its planar structure can lead to strong adsorption on silica (B1680970) gel.
Q2: What is the expected purity and yield of wedelolactone after purification?
With an optimized hybrid chromatography-crystallization process, it is possible to achieve a purification yield of up to 77.66% with a purity of 99.46%.[1][2][3][4] However, yields can vary significantly based on the quality of the crude extract and the purification methodology.
Q3: Is wedelolactone stable during purification?
Wedelolactone is sensitive to certain conditions. It is a crystalline solid that is stable for at least four years when stored at -20°C.[5] However, in aqueous solutions, it is recommended not to store it for more than one day, suggesting potential instability or degradation in aqueous environments.[5] The acidic nature of silica gel can also potentially lead to the degradation of acid-labile compounds.[6]
Q4: What are the best solvents for purifying wedelolactone?
Wedelolactone is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] For silica gel column chromatography, a common eluent system is a mixture of dichloromethane, methanol, and acetic acid.[1][2][3][4] For crystallization, an ethanol-water system is often employed.[7]
Troubleshooting Guide: Low Wedelolactone Yield
This guide is broken down by purification stage to help you pinpoint and address the source of low yield in your experiment.
Issue 1: Significant Loss of Product During Silica Gel Column Chromatography
Silica gel chromatography is a critical step where substantial losses can occur if not properly optimized.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions |
| Irreversible Adsorption | Wedelolactone's polar nature can cause strong, sometimes irreversible, binding to the acidic silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase) or using an alternative stationary phase like alumina.[6] |
| Improper Mobile Phase | An inappropriate solvent system can lead to poor separation and incomplete elution. Optimize the mobile phase, for instance, by using a gradient of dichloromethane-methanol-acetic acid.[1][2][3][4][7] A common starting point for similar compounds is a chloroform-methanol gradient. |
| Compound Degradation on Column | Prolonged exposure to the acidic silica stationary phase can degrade wedelolactone. To mitigate this, work quickly and consider using a less acidic stationary phase if degradation is suspected.[6] |
| Co-elution with Impurities | If the elution gradient is too steep, wedelolactone may co-elute with impurities, leading to losses in subsequent purification steps. A shallower gradient can improve separation. |
| Suboptimal Column Packing | Poorly packed columns with channeling can result in inefficient separation and sample loss. Ensure the silica gel is properly slurried and packed to form a homogenous bed. |
Issue 2: Low Recovery After Crystallization
Crystallization is often the final step in purification, and low recovery at this stage can be particularly frustrating.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions |
| High Solubility in Mother Liquor | A significant amount of wedelolactone may remain dissolved in the crystallization solvent (mother liquor), especially if too much solvent was used.[8][9] Minimize the amount of hot solvent used to dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected to improve overall yield. |
| "Oiling Out" | The compound may separate as an oil instead of crystals, especially if the solution is supersaturated or contains significant impurities.[8] This can be addressed by using more solvent, adding a charcoal step to remove impurities, or trying a different solvent system.[8] |
| Incomplete Precipitation | The crystallization process may not have gone to completion. Ensure the solution is cooled slowly and for a sufficient period. Placing the solution in an ice bath or at 4°C can help maximize crystal formation. A crystallization temperature of -5°C has been used to obtain wedelolactone crystals.[7] |
| Suboptimal Solvent System | The choice of solvent is crucial for successful crystallization. An ethanol-water system is commonly used for wedelolactone.[7] The ratio of the solvents should be optimized to ensure high recovery. |
Experimental Protocols
Silica Gel Column Chromatography of Wedelolactone
This protocol is a general guideline based on published methods.[1][2][3][4][7]
-
Column Preparation: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase solvent (e.g., dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
-
Sample Loading: Dissolve the crude or partially purified wedelolactone extract in a minimal amount of the mobile phase. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape and recovery of phenolic compounds. A typical solvent system is dichloromethane-methanol-glacial acetic acid.[7]
-
Fraction Collection: Collect fractions of the eluate and monitor them for the presence of wedelolactone using thin-layer chromatography (TLC) or HPLC.
-
Pooling and Evaporation: Combine the fractions containing pure wedelolactone and evaporate the solvent under reduced pressure to obtain the purified compound.
Crystallization of Wedelolactone
This protocol is based on the dilution crystallization method.[1][2][3][4]
-
Dissolution: Dissolve the purified wedelolactone from the chromatography step in a minimal amount of a suitable solvent in which it is readily soluble (e.g., hot ethanol).
-
Addition of Anti-solvent: Slowly add a solvent in which wedelolactone is less soluble (e.g., water) to the solution until it becomes slightly turbid. This indicates the solution is saturated.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. For further precipitation, the solution can be stored at a lower temperature (e.g., 4°C or -5°C).[7]
-
Crystal Collection: Collect the formed crystals by filtration, for example, using a Buchner funnel under vacuum.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining impurities. Dry the crystals under vacuum to remove residual solvent.
Data Summary
Wedelolactone Solubility
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [5] |
| DMSO | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Visualizations
Workflow for Wedelolactone Purification and Troubleshooting
Caption: A workflow diagram illustrating the key stages of wedelolactone purification and common troubleshooting points for low yield.
Logical Relationship: Causes of Low Yield in Column Chromatography
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. Item - Purification of wedelolactone from Eclipta alba and evaluation of antioxidant activity - figshare - Figshare [figshare.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
stability of wedelolactone in different solvents and temperatures
Welcome to the Technical Support Center for wedelolactone (B1682273) stability. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving wedelolactone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for wedelolactone?
A1: For long-term storage, solid wedelolactone should be stored at -20°C, where it is reported to be stable for at least four years.[1] For short-term storage of solutions, the stability depends on the solvent and temperature.
Q2: How stable is wedelolactone in common organic solvents like DMSO and methanol (B129727)?
A2: Wedelolactone exhibits moderate stability in organic solvents. A stock solution in methanol has been shown to be stable for at least 7 days when stored at -20°C.[2] Another study suggests stability for up to 15 days below 8°C.[3] For dimethyl sulfoxide (B87167) (DMSO) solutions, it is best practice to prepare them fresh and store them at -20°C or -80°C for short to medium-term storage. To minimize degradation, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I store wedelolactone in aqueous solutions?
A3: It is not recommended to store wedelolactone in aqueous solutions for more than one day. Wedelolactone is sparingly soluble in aqueous buffers, and its stability is compromised. For experiments requiring an aqueous medium, it is recommended to first dissolve wedelolactone in DMSO and then dilute it with the aqueous buffer of choice immediately before use.
Q4: What is the stability of wedelolactone at different temperatures?
A4: At ambient temperature, a methanolic solution of wedelolactone is reported to be stable for approximately 6 hours.[3] For longer-term stability, colder temperatures are necessary. Storage at -20°C is recommended for both solid and dissolved forms to ensure stability for days to years, depending on the form.
Troubleshooting Guide
Issue 1: I am observing a loss of activity of my wedelolactone compound in my cell-based assays.
-
Possible Cause 1: Improper Storage. Wedelolactone, especially in solution, can degrade if not stored correctly. Storing aqueous solutions for extended periods or frequent freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Prepare fresh aqueous solutions for each experiment from a DMSO or methanol stock. Aliquot stock solutions to minimize freeze-thaw cycles. Store all solutions at -20°C or -80°C.
-
-
Possible Cause 2: Instability in Assay Media. The pH and composition of your cell culture media could affect the stability of wedelolactone.
-
Solution: Minimize the pre-incubation time of wedelolactone in the media before adding it to the cells. As a control, you can incubate wedelolactone in the media for the duration of your experiment, and then test its integrity using an analytical method like HPLC.
-
Issue 2: I see extra peaks in my HPLC analysis of a wedelolactone sample.
-
Possible Cause 1: Degradation. The additional peaks are likely degradation products of wedelolactone. This can occur due to exposure to light, non-optimal pH, high temperatures, or oxidative conditions.
-
Solution: Review your experimental procedure to identify potential causes of degradation. Ensure samples are protected from light and stored at appropriate temperatures. If degradation is suspected, a forced degradation study can help to identify the potential degradation products.
-
-
Possible Cause 2: Impurities in the original sample.
-
Solution: Always check the purity of your wedelolactone standard as provided by the supplier. Run a baseline HPLC of the fresh compound to confirm its purity.
-
Stability Data Summary
Table 1: Stability of Wedelolactone in Different Solvents and Temperatures
| Solvent | Temperature | Duration | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Stable | |
| Methanol | -20°C | 7 days | Stable | [2] |
| Not Specified | Ambient | 6 hours | Stable | [3] |
| Not Specified | < 8°C | 15 days | Stable | [3] |
| Aqueous Solution | Not Specified | > 1 day | Not Recommended | |
| Nanoparticles | pH 6-7 | Not Specified | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of Wedelolactone Stock Solution
-
Weighing: Accurately weigh the desired amount of solid wedelolactone in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the wedelolactone is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of wedelolactone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples at specified time points using a stability-indicating HPLC method to quantify the remaining wedelolactone and detect the formation of degradation products.
Visualizations
References
Technical Support Center: Overcoming Wedelolactone Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to wedelolactone (B1682273) in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows low sensitivity to wedelolactone. What are the common reasons for this resistance?
A1: Resistance to wedelolactone can be multifactorial. Key contributing factors include:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump wedelolactone out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Cancer Stem Cells (CSCs): A subpopulation of CSCs within the tumor may be inherently resistant to wedelolactone.[1][2] These cells often have enhanced DNA repair mechanisms and express high levels of pluripotency and drug efflux genes like SOX2 and ABCG2.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and NF-κB can promote cell survival and counteract the apoptotic effects of wedelolactone.[3] The c-Myc oncogene is another critical factor in promoting androgen-independent growth and resistance in prostate cancer.[4]
-
Proteasomal Activity: The 26S proteasome is a target of wedelolactone. High proteasomal activity could potentially contribute to resistance, although wedelolactone has been shown to inhibit this pathway.[5][6]
Q2: How can I improve the delivery and efficacy of wedelolactone in my resistant cell line?
A2: Nanoformulations have been shown to significantly enhance the biological activity of wedelolactone.[1][2]
-
PLGA Nanoparticles: Encapsulating wedelolactone in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (nWdl) can increase its uptake, enhance drug retention, and provide sustained release within cancer cells.[1][2] This approach has been particularly effective against breast cancer stem cells.[1]
-
Gold Nanoshells: Gold nanoshell-coated liposomes containing wedelolactone can be used for a combination of chemotherapy and photothermal therapy (PTT).[7] Near-infrared (NIR) irradiation triggers the rapid release of wedelolactone and induces hyperthermia, leading to a synergistic antitumor effect.[7]
Q3: Can combination therapy help overcome wedelolactone resistance?
A3: Yes, combining wedelolactone with other chemotherapeutic agents has shown synergistic or additive effects in various cancer cell lines.
-
With Cisplatin (B142131): This combination is effective in cisplatin-resistant ovarian cancer cell lines (A2780cisR) and cervical cancer cells (HeLa).[3][8][9] Wedelolactone can increase the intracellular accumulation of cisplatin and may inhibit resistance-associated proteins like Nrf2, Chk1, and CD73.[8]
-
With Paclitaxel: Wedelolactone nanoparticles (nWdl) can sensitize breast cancer stem cells to paclitaxel, a drug that is often ineffective against this cell population.[2]
-
With Enzalutamide (B1683756): In prostate cancer cells, low-dose wedelolactone synergizes with the anti-androgen drug enzalutamide to induce apoptosis by downregulating the c-Myc oncogene.[4]
Q4: Which signaling pathways are targeted by wedelolactone to overcome drug resistance?
A4: Wedelolactone is a multi-target agent that can modulate several signaling pathways implicated in cancer cell survival and drug resistance:
-
c-Myc Signaling: It downregulates the expression of the c-Myc oncogene at both the mRNA and protein levels, inhibiting its transcriptional activity and the expression of its target genes (e.g., survivin, cyclin D1).[4][10]
-
Nrf2 Pathway: Activation of the Nrf2 pathway is associated with chemoresistance. Wedelolactone can inhibit Nrf2, leading to increased sensitivity of cancer cells to chemotherapy.[8][11]
-
Proteasome Inhibition: Wedelolactone inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell death.[5][6]
-
Akt and NF-κB Signaling: Wedelolactone is reported to be a potent inhibitor of the Akt and NF-κB signaling pathways, both of which are key drivers of chemoresistance.[3]
-
Estrogen Receptor (ER) Signaling: A derivative of wedelolactone has been shown to selectively inhibit ER-mediated signaling pathways in breast, endometrial, and ovarian cancers.[12]
Troubleshooting Guides
Problem: Inconsistent results with wedelolactone treatment.
| Possible Cause | Troubleshooting Step |
| Wedelolactone Degradation | Wedelolactone can be unstable. Prepare fresh stock solutions in DMSO for each experiment and store them protected from light at -20°C. |
| Cell Line Heterogeneity | Your cell line may have developed subpopulations with varying sensitivity. Consider performing single-cell cloning to isolate and characterize sensitive versus resistant clones. |
| Variable Drug Efflux | The expression of ABC transporters can vary with cell confluence and passage number. Ensure you are using cells within a consistent passage range and seeding density for all experiments. |
Problem: Wedelolactone is ineffective in our cancer stem cell model.
| Possible Cause | Troubleshooting Step |
| High ABCG2/SOX2 Expression | Cancer stem cells often overexpress drug efflux pumps (ABCG2) and survival factors (SOX2). Free wedelolactone may be ineffective.[2] |
| Solution: Nanoparticle Formulation | Formulate wedelolactone into PLGA nanoparticles (nWdl). This has been shown to increase drug retention by downregulating SOX2 and ABCG2, thereby enhancing efficacy in breast CSCs.[1][2] |
| Solution: Combination Therapy | Combine nWdl with a conventional chemotherapeutic like paclitaxel. The nWdl can sensitize the CSCs to the effects of paclitaxel.[2] |
Data Summary Tables
Table 1: Cytotoxicity of Wedelolactone (WDL) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of WDL (µM) | Reference |
| MCF-7 | Breast Cancer | 25.77 ± 4.82 | [13] |
| SKOV-3 | Ovarian Cancer | 33.64 ± 1.45 | [13] |
| A2780 | Ovarian Cancer | Varies (Dose-dependent inhibition) | [8] |
| A2780cisR | Cisplatin-Resistant Ovarian Cancer | More effective than cisplatin at most concentrations | [8] |
| MDA-MB-231 | Breast Cancer | IC50 for proteasome inhibition: 27.8 | [6] |
| MDA-MB-468 | Breast Cancer | IC50 for proteasome inhibition: 12.78 | [6] |
| T47D | Breast Cancer | IC50 for proteasome inhibition: 19.45 | [6] |
Table 2: Combination Index (CI) for Wedelolactone with Cisplatin in HeLa Cells
| Sequence of Drug Administration | Combination Index (CI) | Interpretation | Reference |
| Co-administration (0/0 h) | < 1 | Synergistic | [9] |
| Cisplatin 4h before WDL (4/0 h) | < 1 | Synergistic | [9] |
| WDL 4h before Cisplatin (0/4 h) | < 1 | Synergistic | [9] |
| (CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism) |
Key Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of wedelolactone alone or in combination with other drugs.
-
Cell Seeding: Plate cancer cells (e.g., A2780, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of wedelolactone, cisplatin, or their combination for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
2. Combination Index (CI) Calculation
The median effect principle is used to determine if the combination of two drugs is synergistic, additive, or antagonistic.
-
Experimental Setup: Perform an MTT assay as described above with each drug individually and in combination at a constant ratio.
-
Dose-Response Curves: Generate dose-response curves for each drug and the combination.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-response data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
Visualizations
Caption: Experimental workflow for testing wedelolactone efficacy.
Caption: Key signaling pathways modulated by wedelolactone.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects of Wedelolactone as a Chemotherapeutic Agent in Gynecological Cancers; Clue From its In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Wedelolactone Dosage for In Vivo Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the dosage of wedelolactone (B1682273) in pre-clinical animal models. It includes frequently asked questions, troubleshooting advice for common experimental challenges, detailed protocols, and summaries of existing data to facilitate effective study design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for wedelolactone in mice and rats?
A starting dose for wedelolactone can vary significantly based on the animal model and the therapeutic area of interest. Based on published studies, dosages have ranged from 4 mg/kg for chronic conditions like particle-induced osteolysis to as high as 220 mg/kg for acute injuries.[1][2] For initial studies, a dose-escalation approach is recommended, starting in the lower end of the effective range reported for a similar application. A summary of dosages used in various models is provided in Table 1.
Q2: How should I prepare wedelolactone for oral or intraperitoneal (IP) administration?
Wedelolactone has poor solubility in water.[3][4] Therefore, a co-solvent system is required for in vivo administration. Common and effective vehicle formulations include:
-
A mixture of DMSO, PEG400, and distilled water (e.g., in a 1:4:5 ratio).[5]
-
A solution of 20% PEG400 in 0.5% sodium carboxymethyl cellulose.[6]
-
A mixture of DMSO, Cremophor, and PBS (e.g., in a 1:1:8 ratio).[7]
-
For oral gavage, dissolving a DMSO stock solution into a larger volume of PBS is also reported.[2]
It is critical to test the solubility and stability of your chosen formulation before administration and to always include a vehicle-only control group in your experiments.
Q3: What are the known pharmacokinetic properties of wedelolactone?
Pharmacokinetic studies, primarily in rats, show that wedelolactone is rapidly absorbed after oral administration.[8][9] However, its overall oral bioavailability is relatively low due to extensive metabolism through processes like glucuronidation, methylation, and hydrolysis.[3][4] In one study with rats given a 5.00 mg/kg oral dose, the peak plasma concentration (Cmax) was 15.22 mg/L, achieved at a Tmax of 0.5 hours.[3] Key pharmacokinetic parameters are summarized in Table 2.
Q4: Are there any reported toxicity or adverse effects at higher doses?
Existing literature suggests that wedelolactone has a high safety margin.[10] For example, no adverse effects were observed in mice treated with 4 mg/kg daily for 8 weeks.[2] An active fraction containing wedelolactone was also reported to be safe in acute toxicity studies.[10] However, comprehensive toxicology studies are limited. Researchers should conduct pilot studies to assess tolerability at their selected doses and monitor animals closely for any signs of distress, which could also be related to vehicle toxicity.
Q5: Which signaling pathways are known to be modulated by wedelolactone?
Wedelolactone exerts its effects by modulating several key signaling pathways, making it a pleiotropic agent. Understanding these pathways can help align your dosage strategy with your mechanistic endpoints. Key pathways include:
-
NF-κB Signaling: Wedelolactone is a well-documented inhibitor of the NF-κB pathway, which it achieves by inhibiting the IKK complex, thereby preventing the degradation of IκBα.[5][11][12]
-
IL-6/STAT3 Signaling: It has been shown to down-regulate the IL-6/STAT3 inflammatory pathway, making it a candidate for treating inflammatory conditions like colitis.[13][14]
-
c-Myc Oncogenic Signaling: In cancer models, wedelolactone can interrupt the c-Myc oncogenic pathway, reducing the expression of its target genes.[7][15]
-
FXR Signaling: In cholestatic liver injury models, it regulates the FXR-bile acid-NF-κB/NRF2 axis.[16]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of wedelolactone in animal studies.
Issue 1: Poor Solubility and Vehicle Precipitation
-
Symptom: The compound does not fully dissolve or precipitates out of solution upon standing or dilution.
-
Potential Cause: Wedelolactone's hydrophobic nature and low aqueous solubility.[3]
-
Solution:
-
Use a Co-Solvent System: Do not use aqueous vehicles like saline or PBS alone.
-
Optimize Vehicle Preparation: First, dissolve wedelolactone completely in a small amount of an organic solvent like DMSO to create a stock solution.[2]
-
Gentle Dilution: Slowly add the co-solvents (e.g., PEG300, Tween 80) to the DMSO stock while vortexing. Finally, add the aqueous component (saline or PBS) dropwise while continuing to mix.
-
Sonication: Gentle warming or sonication can aid dissolution.[17]
-
Fresh Preparation: Prepare the dosing solution fresh before each use to minimize the risk of precipitation.
-
Issue 2: Inconsistent Results or Lack of Efficacy
-
Symptom: High variability between animals or no significant therapeutic effect is observed compared to the control group.
-
Potential Cause: Sub-optimal dosage, low bioavailability, or an inappropriate route of administration for the disease model.
-
Solution:
-
Conduct a Pilot Dose-Response Study: Before a large-scale experiment, test at least three doses (e.g., low, medium, high) based on the literature (see Table 1) in a small group of animals to identify an effective range.
-
Verify Bioavailability: If possible, perform a satellite pharmacokinetic study to confirm that the compound is being absorbed and reaching systemic circulation at the intended concentration.
-
Route of Administration: Re-evaluate the administration route. For gastrointestinal diseases like colitis, oral gavage is appropriate.[13] For systemic diseases like cancer or to bypass first-pass metabolism, intraperitoneal (IP) injection may yield more consistent exposure.[1][18]
-
Issue 3: Unexpected Animal Distress or Adverse Events
-
Symptom: Animals exhibit signs of toxicity, such as weight loss, lethargy, or irritation at the injection site.
-
Potential Cause: The dose of wedelolactone is too high, or the vehicle itself is causing toxicity (e.g., high concentrations of DMSO can be inflammatory).
-
Solution:
-
Run a Vehicle-Only Control: Always include a group that receives only the vehicle to distinguish between compound and vehicle-related toxicity.
-
Reduce Co-Solvent Concentration: Minimize the percentage of DMSO or other organic solvents in the final formulation. A DMSO concentration below 10% is generally recommended for in vivo use.[2]
-
Dose De-escalation: If toxicity is observed, reduce the dose and re-evaluate efficacy and safety.
-
Monitor Animals Closely: Implement a scoring system to monitor animal health daily after dosing.
-
Quantitative Data and Experimental Protocols
Data Presentation
Table 1: Summary of Wedelolactone Dosages Used in In Vivo Animal Studies
| Animal Model | Therapeutic Area | Dosage | Route | Duration | Key Findings | Citations |
| Mice | Zymosan-induced Shock | 20-30 mg/kg | Oral | 24 hours pre-treatment | Rescued mice from shock and inhibited systemic inflammatory cytokines. | [5][19] |
| Mice | CCl₄-induced Liver Injury | 220 mg/kg | i.p. | Single dose | Enhanced antioxidant defense and inhibited inflammation and apoptosis. | [1] |
| Mice | Particle-induced Osteolysis | 4 mg/kg/day | Oral Gavage | 4-8 weeks | Improved bone mineral density and reduced osteoclast numbers. | [2] |
| Mice | Prostate Cancer Xenograft | 200 mg/kg/day | Oral | 4 weeks | Reduced tumor growth and decreased protein levels of c-Myc. | [7][15] |
| Mice | Cisplatin (B142131) Nephrotoxicity | 20 mg/kg | Oral | Single dose | Ameliorated acute kidney injury by reducing cisplatin accumulation in the kidney. | [6] |
| Rats | Pharmacokinetics | 5.00 mg/kg | Oral | Single dose | Rapidly absorbed through the gastrointestinal tract. | [3][8][9] |
| Rats | DSS-induced Colitis | 50-100 mg/kg/day | Oral | 3 days pre-treatment | Attenuated colonic damage and inhibited inflammatory infiltration. | [13][14] |
| Ovariectomized Mice | Osteoporosis | 10 mg/kg | i.p. | 4 weeks (every 2 days) | Inhibited osteoclast activity and stimulated osteoblast differentiation. | [18] |
Table 2: Pharmacokinetic Parameters of Wedelolactone in Rodents
| Animal Model | Dose (mg/kg) | Route | Tmax (h) | Cmax | AUC (0-∞) | Citation |
| Rat | 5.00 | Oral | 0.5 | 15.22 mg/L | 83.05 mg·h·L⁻¹ | [3] |
| Rat | 0.1 | Oral | 0.633 | 74.9 ng/mL | 260.8 ng·h·mL⁻¹ (AUC 0-t) | [3] |
| Mouse | Not specified | Not specified | 10.54 h (MRT) | 27.5 ng/h/mL (AUC 0-24) | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of Wedelolactone for Oral Gavage
This protocol is adapted from methodologies used in colitis and osteolysis studies.[2][13]
-
Materials:
-
Wedelolactone powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Animal feeding needles (gavage needles) appropriate for the animal's size.
-
-
Vehicle Preparation (Example: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline):
-
Calculate the total volume of dosing solution needed. For 10 mice weighing 25g each, receiving 200 µL, you need at least 2 mL. Prepare ~5 mL to have excess.
-
To prepare 5 mL of vehicle:
-
Add 250 µL of DMSO to a sterile tube.
-
Add 1500 µL of PEG300. Vortex until mixed.
-
Add 250 µL of Tween 80. Vortex until the solution is clear.
-
Add 3000 µL of sterile saline. Vortex thoroughly.
-
-
-
Wedelolactone Solution Preparation (Example: 4 mg/kg dose):
-
For a 25g mouse, the dose is 0.1 mg. If the dosing volume is 200 µL (0.2 mL), the required concentration is 0.1 mg / 0.2 mL = 0.5 mg/mL.
-
Weigh the required amount of wedelolactone (e.g., 2.5 mg for 5 mL of solution).
-
Add the wedelolactone to the 250 µL of DMSO first and ensure it is completely dissolved. Use sonication if necessary.
-
Proceed to add the remaining vehicle components (PEG300, Tween 80, Saline) as described in step 2.
-
-
Administration:
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate key molecular pathways targeted by wedelolactone.
Caption: Wedelolactone inhibits the IKK complex, preventing NF-κB activation.
Caption: Wedelolactone down-regulates the pro-inflammatory IL-6/STAT3 pathway.
Experimental Workflow Diagram
This diagram outlines a logical workflow for establishing and refining a wedelolactone dose for a new in vivo study.
Caption: A logical workflow for systematic in vivo dose refinement.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential role of herbal extract Wedelolactone for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wedelolactone alleviates cholestatic liver injury by regulating FXR-bile acid-NF-κB/NRF2 axis to reduce bile acid accumulation and its subsequent inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Wedelolactone from Vietnamese Eclipta prostrata (L) L . Protected Zymosan-induced shock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of Wedelolactone in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of wedelolactone (B1682273) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is wedelolactone and what are its primary known targets?
Wedelolactone is a natural product derived from plants like Eclipta alba. It is known to have anti-inflammatory, anti-cancer, and pro-apoptotic effects. Its primary molecular targets identified in various studies include:
-
IKK (IκB kinase) complex: Wedelolactone inhibits the IKK complex, which is a critical component of the NF-κB signaling pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, leading to the suppression of NF-κB-mediated gene transcription.[1]
-
5-Lipoxygenase (5-Lox): It is a potent inhibitor of 5-Lox, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[2]
-
c-Myc: Wedelolactone has been shown to down-regulate the expression of the oncoprotein c-Myc at both the mRNA and protein levels.[3]
-
Proteasome: It can inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S and 26S proteasome.
-
G Protein-Coupled Receptor 35 (GPR35): Wedelolactone acts as a β-arrestin-biased agonist for GPR35.
Q2: What are the potential off-target effects of wedelolactone?
While wedelolactone shows activity against several key cellular targets, it is not entirely specific and can interact with other molecules, especially at higher concentrations. Potential off-target effects and considerations include:
-
Cytotoxicity: At concentrations higher than those required for its primary effects, wedelolactone can exhibit significant cytotoxicity in various cell types.
-
Kinase Inhibition: Although not extensively profiled, like many small molecules that target ATP-binding sites, wedelolactone may inhibit other kinases beyond IKK. A broad kinase selectivity panel would be necessary to fully characterize its off-target kinase activity.
-
Solubility and Stability Issues: Wedelolactone has poor solubility in aqueous solutions and may precipitate in cell culture media, leading to inconsistent results and potential for non-specific effects due to compound aggregation.[4]
Q3: How can I minimize off-target effects in my experiments with wedelolactone?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration for your specific cell type and endpoint.
-
Use of Control Compounds: Include appropriate positive and negative controls. For example, when studying NF-κB inhibition, use a well-characterized IKK inhibitor as a positive control.
-
Orthogonal Approaches: Use complementary methods to confirm your findings. For instance, if wedelolactone induces a phenotype that you attribute to c-Myc downregulation, confirm this using siRNA or shRNA to knockdown c-Myc and see if it recapitulates the phenotype.
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay to ensure that the observed effects are not simply a consequence of cell death.
-
Ensure Compound Solubility: Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final concentration in your assay does not lead to precipitation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | 1. Compound precipitation: Wedelolactone has low aqueous solubility. | 1. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.5%. Visually inspect the media for any signs of precipitation after adding wedelolactone. |
| 2. Inconsistent cell density: Variations in cell number at the time of treatment. | 2. Ensure accurate cell counting and seeding. Allow cells to adhere and resume logarithmic growth before treatment. | |
| Observed effect is not consistent with the expected mechanism. | 1. Off-target effects: Wedelolactone may be acting on an alternative pathway in your specific cell line. | 1. Perform orthogonal validation experiments (e.g., genetic knockdown of the intended target). Conduct a literature search for known effects of wedelolactone in your cell type. Consider performing a kinase selectivity screen to identify potential off-targets. |
| 2. Cell line-specific differences: The expression levels of the target protein or compensatory pathways may differ between cell lines. | 2. Confirm the expression of your target protein in the cell line being used. Test the effect of wedelolactone in multiple cell lines if possible. | |
| High levels of cell death at the intended effective concentration. | 1. Concentration is too high for the specific cell line. | 1. Perform a detailed dose-response curve to identify a non-toxic effective concentration. |
| 2. Off-target toxicity. | 2. Investigate the mechanism of cell death (apoptosis vs. necrosis). Use a pan-caspase inhibitor to see if it rescues the phenotype, which would suggest apoptosis is involved. | |
| Difficulty in reproducing published results. | 1. Differences in experimental conditions: Cell line passage number, serum batch, and media composition can all influence results. | 1. Standardize all experimental parameters as much as possible. Use cells with a low passage number and screen different serum batches. |
| 2. Purity of wedelolactone: Impurities in the compound can lead to unexpected effects. | 2. Use high-purity wedelolactone (>98%) from a reputable supplier. Confirm the identity and purity of your compound if possible.[4] |
Data Presentation
Table 1: Reported IC50/EC50 Values for Wedelolactone Against Various Targets
| Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| 5-Lipoxygenase (5-Lox) | Enzyme Activity Assay | Neutrophils | ~2.5 µM | [2] |
| IKK Complex | In vitro kinase assay | Purified enzyme | Not specified | [1] |
| NF-κB Activation | Reporter Assay | RAW 264.7 macrophages | Significant inhibition at 0.1-10 µM | |
| Chymotrypsin-like Proteasome Activity | In vitro activity assay | Purified 26S proteasome | 9.97 µM | |
| Chymotrypsin-like Proteasome Activity | In vitro activity assay | Purified 20S proteasome | 6.13 µM | |
| GPR35 | β-arrestin recruitment | U2OS cells | EC50 = 2.73 µM | [5] |
| Cytotoxicity | MTT Assay | HeLa cells | IC50 = 14.85 µM | [6] |
| Cytotoxicity | MTT Assay | HaCaT keratinocytes | IC50 = 25.6 µg/mL (~81 µM) |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of wedelolactone on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of wedelolactone in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of wedelolactone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
Objective: To measure the inhibitory effect of wedelolactone on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of wedelolactone for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control without wedelolactone.
Protocol 3: c-Myc Expression Analysis (Western Blot)
Objective: To determine the effect of wedelolactone on c-Myc protein expression.
Methodology:
-
Cell Treatment: Treat cells with wedelolactone at the desired concentrations for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
References
- 1. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Microwave-Assisted Extraction of Wedelolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol optimization of microwave-assisted extraction (MAE) of wedelolactone (B1682273) from Eclipta alba.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the microwave-assisted extraction of wedelolactone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Wedelolactone Yield | Suboptimal extraction parameters. | Optimize parameters such as microwave power, extraction time, solvent concentration, and solvent-to-solid ratio. A study found optimal conditions to be a microwave power of 208W, 90% ethanol (B145695) concentration, an extraction time of 26.5 minutes, and a solvent-to-solid ratio of 33 mL/g.[1][2][3] |
| Inefficient solvent. | Ethanol has been shown to be an effective solvent for wedelolactone extraction.[1] Aqueous ethanol is considered safe and effective. At a microwave frequency of 2450 MHz, ethanol has a larger dissipation factor and higher volatility than water.[1] | |
| Inadequate microwave power. | Increasing microwave power can enhance extraction efficiency by increasing molecular interaction with the electromagnetic field.[4] However, excessive power (above 210W) can lead to thermal degradation of wedelolactone.[5] | |
| Incorrect extraction time. | The extraction yield of wedelolactone increases with irradiation time up to a certain point (approximately 26 minutes), after which it may decrease.[5] | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure the Eclipta alba powder is of a consistent and fine particle size to ensure uniform exposure to microwave radiation. |
| Fluctuations in microwave power. | Calibrate and monitor the microwave equipment to ensure consistent power output during extraction. | |
| Inconsistent cooling. | Allow the extraction vessel to cool to room temperature before opening to prevent loss of volatile components and ensure consistent sample handling.[1] | |
| Solvent Evaporation/Loss | Overheating. | Use a reflux system to condense and return the evaporated solvent to the extraction flask.[1] Monitor the temperature to avoid excessive boiling. |
| Improper vessel sealing. | Ensure the extraction vessel is properly sealed to prevent solvent leakage. | |
| Charring of Plant Material | Excessive microwave power. | Reduce the microwave power to a level that heats the sample effectively without causing degradation. The optimal power has been reported to be around 208W.[1][2][3] |
| Insufficient solvent volume. | Ensure the solvent-to-solid ratio is adequate to fully immerse the plant material and absorb the microwave energy. A ratio of 33 mL/g has been found to be optimal.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the microwave-assisted extraction of wedelolactone?
A1: The four primary independent variables that significantly influence the yield of wedelolactone during MAE are:
-
Microwave power
-
Ethanol concentration
-
Extraction time
-
Solvent-to-solid ratio[1]
Q2: What is the optimal solvent for extracting wedelolactone using MAE?
A2: Aqueous ethanol is a safe and effective solvent for wedelolactone extraction.[1] An ethanol concentration of 90% has been identified as optimal.[1][2][3]
Q3: What is the recommended microwave power for this extraction?
A3: The optimal microwave power is approximately 208W.[1][2][3] While higher power can increase extraction, exceeding this level may lead to the degradation of wedelolactone.[5]
Q4: How long should the microwave-assisted extraction be performed?
A4: The optimal extraction time is around 26.5 minutes.[1][2][3] Extending the extraction time beyond this point may lead to a decrease in the yield of wedelolactone.[5]
Q5: What is the ideal solvent-to-solid ratio?
A5: A solvent-to-solid ratio of 33 mL/g has been found to be the optimum for maximizing wedelolactone yield.[1][2]
Q6: How does MAE compare to other extraction methods for wedelolactone?
A6: MAE offers significant advantages in terms of time and efficiency compared to conventional methods like ultrasonic-assisted extraction, extraction at room temperature, and heat reflux extraction.[1]
Experimental Protocols
Optimized Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the optimized conditions determined by response surface methodology.
Materials and Equipment:
-
Dried, powdered Eclipta alba
-
90% Ethanol
-
Microwave extraction system with power control and a reflux condenser
-
250 mL round-bottom glass flask
-
Filtration apparatus (e.g., 0.45 µm membrane filter)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Weigh 5.00 g of Eclipta alba powder and place it into a 250 mL round-bottom flask.[1]
-
Add 165 mL of 90% (v/v) aqueous ethanol to the flask to achieve a solvent-to-solid ratio of 33 mL/g.[1]
-
Equip the flask with a reflux system and place it in the microwave extractor.[1]
-
Set the microwave power to 208W and the extraction time to 26.5 minutes.[1]
-
After the extraction is complete, allow the flask to cool to room temperature before opening.[1]
-
Filter the mixture through a 0.45 µm membrane.[1]
-
Quantify the wedelolactone content in the filtrate using HPLC.[1]
Quantitative Data Summary
The following tables summarize the optimal parameters for the microwave-assisted extraction of wedelolactone as determined by various studies.
Table 1: Optimized MAE Parameters for Wedelolactone Extraction
| Parameter | Optimal Value | Reference |
| Microwave Power | 208 W | [1][2][3] |
| Ethanol Concentration | 90% (v/v) | [1][2][3] |
| Extraction Time | 26.5 min | [1][2][3] |
| Solvent-to-Solid Ratio | 33 mL/g | [1][2] |
Table 2: Comparison of Wedelolactone Yield with Different Extraction Methods
| Extraction Method | Yield of Wedelolactone (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 82.67 ± 0.16 | [1] |
| Heat Reflux Extraction | 62.93 ± 0.82 | [6][7] |
| Ultrasonic-Assisted Extraction (UAE) | Lower than MAE | [1] |
| Room Temperature Extraction | Lower than MAE | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Wedelolactone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of wedelolactone (B1682273).
I. Extraction and Purification: Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of wedelolactone from plant sources, primarily Eclipta alba and Wedelia chinensis.
1. Issue: Low Yield of Wedelolactone
Q1: My wedelolactone yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of wedelolactone are a common challenge due to its relatively low natural abundance. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Plant Material:
-
Source and Quality: The concentration of wedelolactone can vary significantly depending on the geographical location, harvest time, and storage conditions of the plant material. Ensure you are using a high-quality, authenticated source.
-
Plant Part: Wedelolactone concentration can differ between the leaves, stems, and roots. Leaves and aerial parts are generally reported to have higher concentrations.[1][2]
-
Drying and Grinding: Improper drying can lead to enzymatic degradation, while an inappropriate particle size can affect extraction efficiency. Oven drying at around 50°C is a common practice.
-
-
Extraction Method:
-
Solvent Choice: Wedelolactone is a polar compound. Methanol (B129727) has been shown to be one of the most effective solvents for its extraction, yielding higher quantities compared to ethanol, hexane, or water.[3][4]
-
Extraction Technique: The choice of extraction technique significantly impacts the yield. While traditional methods like maceration and Soxhlet extraction are used, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times.[5] However, Soxhlet extraction has also been reported to yield the highest percentage of wedelolactone in some studies.[6]
-
Extraction Parameters: For any given method, parameters such as temperature, extraction time, and solvent-to-solid ratio are critical. These should be optimized for your specific setup. For instance, in UAE, power, temperature, and duty cycle are key parameters to optimize.[7]
-
-
Post-Extraction Handling:
-
Degradation: Wedelolactone may be sensitive to light, high temperatures, and extreme pH levels. Protect your extracts from light and avoid excessive heat during solvent evaporation.
-
Storage: Store crude extracts and purified wedelolactone at low temperatures (e.g., 4°C) in airtight, light-protected containers.
-
2. Issue: Poor Separation during Column Chromatography
Q2: I'm having trouble purifying wedelolactone using silica (B1680970) gel column chromatography. The fractions are impure, or the compound is not eluting as expected. What should I do?
A2: Column chromatography is a standard method for wedelolactone purification, but it requires careful optimization. Here are some troubleshooting tips:
-
Stationary Phase:
-
Silica Gel Grade: Ensure you are using the appropriate mesh size of silica gel for your column dimensions and sample load. A 60–120 mesh size is commonly used for initial purification.[6]
-
Column Packing: Improperly packed columns with air bubbles or channels will lead to poor separation. Ensure a uniform and tightly packed column bed.
-
-
Mobile Phase:
-
Solvent System: The choice of eluent is crucial. A common mobile phase for wedelolactone purification on silica gel is a mixture of a non-polar solvent like toluene (B28343) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol.[6][8] The polarity of the mobile phase needs to be carefully adjusted to achieve good separation.
-
Solvent Polarity: If your compound is eluting too quickly with impurities, decrease the polarity of the mobile phase. If it's not eluting, gradually increase the polarity.
-
Tailing: Tailing of spots on a TLC plate can indicate that the solvent system is not optimal or that the compound is interacting strongly with the stationary phase. Adding a small amount of acetic acid to the mobile phase can sometimes help to reduce tailing and improve peak shape.[8]
-
-
Sample Loading:
-
Solubility: Dissolve your crude extract in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is compatible with your column.
-
Overloading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the silica gel.
-
-
Compound Stability:
-
Degradation on Silica: Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel or an alternative stationary phase like alumina.[9] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation spots appear.[9]
-
II. Frequently Asked Questions (FAQs)
Extraction & Purification
-
Q: What is the most efficient method for extracting wedelolactone on a lab scale?
-
A: While Soxhlet extraction has been reported to provide high yields (around 0.48% w/w), it is time-consuming.[6] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient in terms of time and can provide comparable or even higher yields when optimized.[5][10] Aqueous two-phase extraction (ATPE) has also shown promising results with a 1.3-fold increase in yield compared to conventional methods.[11]
-
-
Q: What is a typical mobile phase for TLC analysis of wedelolactone?
-
Q: How can I confirm the presence and purity of wedelolactone in my fractions?
-
A: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[6][13] For HPTLC, wedelolactone typically has an Rf value of around 0.30 in a toluene:ethyl acetate (9:1) system.[6] For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used, with detection at 351 nm.[13] The retention time for wedelolactone is typically short, around 2-3 minutes under appropriate conditions.[3]
-
Synthesis & Scalability
-
Q: Is total synthesis a viable option for large-scale production of wedelolactone?
-
Q: What are the main challenges in scaling up wedelolactone production from natural sources?
-
A: The primary challenges include:
-
Low and variable natural abundance: The concentration of wedelolactone in the plant is low and can fluctuate.[14]
-
Complex extraction and purification: Separating wedelolactone from other closely related compounds and pigments is a multi-step and often inefficient process.
-
Process optimization and reproducibility: Ensuring consistent yields and purity when moving from lab-scale to larger batches can be difficult due to variations in equipment and process dynamics.[17]
-
Supply chain management: Securing a consistent and high-quality supply of raw plant material can be a logistical challenge.[17]
-
-
-
Q: Are there any alternative production methods being explored?
-
A: Yes, biotechnological approaches such as plant tissue culture are being investigated. In vitro cultures of Wedelia chinensis have shown the potential for enhanced wedelolactone production, which could offer a more controlled and sustainable source.[18]
-
III. Data Presentation
Table 1: Comparison of Wedelolactone Yield from Eclipta alba using Different Extraction Methods
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Maceration followed by Percolation | Methanol | 0.38% | [6] |
| Soxhlet Extraction | Methanol | 0.48% | [6] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 0.36% | [6] |
| Microwave-Assisted Extraction (MAE) | Not Specified | 0.27% | [6] |
| Supercritical Fluid Extraction (SFE) | CO2 with modifier | 0.002% - 0.013% | [6] |
| Aqueous Two-Phase Extraction (ATPE) | PEG 6000 / Sodium Citrate | ~0.67% (6.73 mg/g) | [11] |
Table 2: HPTLC and HPLC Parameters for Wedelolactone Quantification
| Parameter | HPTLC | HPLC |
| Stationary Phase | Pre-coated Silica Gel 60 F254 | C18 Column |
| Mobile Phase | Toluene:Ethyl Acetate (9:1 v/v) | Acetonitrile:Water (35:65 v/v) |
| Detection Wavelength | 366 nm | 351 nm |
| Rf / Retention Time | ~0.30 | ~2-3 min |
| Linearity Range | 5-80 µg/ml | 300-1500 ng/ml |
| LOD | ~40 ng/spot | 100 ng/ml |
| LOQ | ~100 ng/spot | 300 ng/ml |
| Reference | [6][19] | [13] |
IV. Experimental Protocols
1. Protocol: Soxhlet Extraction of Wedelolactone
-
Materials: Dried and powdered Eclipta alba plant material, methanol, Soxhlet apparatus, heating mantle, round bottom flask, condenser.
-
Procedure:
-
Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with methanol to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the condenser on top.
-
Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down into the chamber with the thimble.
-
Once the chamber is full, the solvent will siphon back into the round bottom flask, carrying the extracted compounds.
-
Allow this process to repeat for several hours (e.g., 6 hours).[13]
-
After extraction, cool the apparatus and collect the methanolic extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude wedelolactone extract.
-
2. Protocol: HPTLC Quantification of Wedelolactone
-
Materials: HPTLC plate (pre-coated with silica gel 60 F254), standard wedelolactone, sample extract, developing chamber, mobile phase (toluene:ethyl acetate, 9:1 v/v), HPTLC scanner.
-
Procedure:
-
Prepare standard solutions of wedelolactone in methanol at different known concentrations.
-
Prepare a solution of the sample extract in methanol.
-
Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate.
-
Saturate the developing chamber with the mobile phase for about 20-30 minutes.
-
Place the HPTLC plate in the developing chamber and allow the mobile phase to ascend to a certain height.
-
Remove the plate from the chamber and dry it.
-
Scan the dried plate using an HPTLC scanner at a wavelength of 366 nm.
-
Quantify the amount of wedelolactone in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
-
V. Visualization of Signaling Pathways
1. Wedelolactone's Anti-inflammatory Action via NF-κB Pathway Inhibition
Wedelolactone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[20][21] This pathway is a key regulator of the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Response surface methodology for the extraction of wedelolactone from Eclipta alba using aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A practical total synthesis of wedelolactone | Semantic Scholar [semanticscholar.org]
- 17. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 18. Frontiers | Enhanced wedelolactone content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 [frontiersin.org]
- 19. pharmacophorejournal.com [pharmacophorejournal.com]
- 20. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Wedelolactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of wedelolactone (B1682273).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of wedelolactone?
A1: The primary challenges in the oral delivery of wedelolactone stem from its physicochemical properties. As a coumestan, it exhibits poor aqueous solubility, which limits its dissolution in gastrointestinal fluids.[1][2] Furthermore, it is known to have poor absorption through the intestine, leading to low and variable oral bioavailability.[1][3] These factors necessitate the use of advanced formulation strategies to enhance its therapeutic efficacy when administered orally.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of wedelolactone?
A2: Several advanced formulation techniques have shown promise for enhancing the oral bioavailability of poorly soluble drugs like wedelolactone. These include:
-
Nanoformulations: Encapsulating wedelolactone into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can increase its surface area, improve solubility, and enhance absorption.[4]
-
Solid Dispersions: Creating a solid dispersion of wedelolactone in a hydrophilic carrier can improve its wettability and dissolution rate.
-
Phytosomes: Complexing wedelolactone with phospholipids (B1166683) to form phytosomes can improve its lipid solubility and ability to cross biological membranes, leading to better absorption.[1][3][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating wedelolactone in an isotropic mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine oil-in-water emulsion in the gastrointestinal tract, facilitating drug absorption.[6][7]
Q3: Are there any known signaling pathways that are modulated by wedelolactone?
A3: Yes, wedelolactone has been shown to modulate several key signaling pathways, which contributes to its therapeutic effects. Two of the well-documented pathways are:
-
NF-κB Signaling Pathway: Wedelolactone can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation. It has been observed to suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.
-
AMP-activated protein kinase (AMPK) Signaling Pathway: Wedelolactone can activate the AMPK signaling pathway, which is a central regulator of cellular energy homeostasis and metabolism.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of wedelolactone delivery systems.
| Problem | Potential Cause | Suggested Solution |
| Low Entrapment Efficiency in Nanoparticles | 1. Poor solubility of wedelolactone in the chosen polymer or lipid matrix. 2. Drug leakage into the external aqueous phase during formulation. 3. Inappropriate solvent selection or evaporation rate. | 1. Screen various polymers or lipids to find one with better solubilizing capacity for wedelolactone. 2. Optimize the homogenization or sonication time and power to ensure efficient encapsulation. 3. Adjust the solvent system; for instance, using a combination of solvents can sometimes improve drug entrapment.[8] |
| Particle Aggregation in Nanosuspensions | 1. Insufficient stabilizer concentration. 2. Incompatible stabilizer with wedelolactone. 3. High ionic strength of the dispersion medium. | 1. Increase the concentration of the stabilizer (e.g., surfactant or polymer). 2. Screen different stabilizers to find one that provides better steric or electrostatic stabilization. 3. Use deionized water for dispersion and consider the effect of buffer salts. |
| Drug Precipitation during In Vitro Dissolution of Solid Dispersions | 1. The amorphous drug is converting back to its crystalline form. 2. The polymer is not adequately preventing nucleation and crystal growth. 3. The dissolution medium is becoming supersaturated. | 1. Select a polymer that has strong interactions with wedelolactone to maintain its amorphous state. 2. Incorporate a precipitation inhibitor into the formulation. 3. Use a dissolution medium that better reflects in vivo conditions, potentially including biorelevant media (e.g., FaSSIF or FeSSIF). |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent emulsification of SEDDS in the gastrointestinal tract. 2. Food effects influencing the absorption of the formulation. 3. Instability of the formulation in the gastrointestinal environment. | 1. Optimize the oil, surfactant, and co-surfactant ratios in the SEDDS formulation to ensure robust and reproducible emulsification. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. |
| Poor Correlation between In Vitro Dissolution and In Vivo Bioavailability | 1. The in vitro dissolution method does not adequately mimic the in vivo conditions. 2. Other factors, such as intestinal permeability or first-pass metabolism, are the rate-limiting steps for absorption. | 1. Use biorelevant dissolution media and consider a two-stage dissolution test (gastric followed by intestinal pH). 2. Conduct in vitro permeability studies (e.g., using Caco-2 cell monolayers) to assess the contribution of permeability to absorption. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of wedelolactone and an improved formulation. Due to the limited availability of direct comparative studies of different advanced formulations for wedelolactone, this table presents a comparison between wedelolactone-rich fraction and its phytovesicle formulation.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Wedelolactone-rich fraction | - | - | - | 100 | [3] |
| Phyto-vesicles of wedelolactone | - | - | - | Significantly Increased* | [3] |
*The referenced study demonstrated significantly better absorption and hepatoprotective activity for the phyto-vesicles compared to the wedelolactone-rich fraction, indicating enhanced bioavailability. However, specific pharmacokinetic parameters were not provided.[3]
Experimental Protocols
Preparation of Wedelolactone-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Shear Homogenization followed by Ultrasonication
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and wedelolactone.
-
Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform liquid is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specific duration (e.g., 10 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and un-entrapped drug.
-
Preparation of Wedelolactone-Loaded PLGA Nanoparticles
Method: Emulsion-Solvent Evaporation
-
Preparation of Organic Phase:
-
Dissolve wedelolactone and poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
Preparation of Aqueous Phase:
-
Dissolve a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under a vacuum for several hours to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the collected nanoparticles with deionized water multiple times to remove excess stabilizer and un-encapsulated drug.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder that can be easily redispersed.
-
Preparation of Wedelolactone Solid Dispersion
Method: Solvent Evaporation
-
Dissolution:
-
Dissolve wedelolactone and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP K30 or polyethylene (B3416737) glycol - PEG 6000) in a common volatile solvent (e.g., methanol (B129727) or ethanol).
-
-
Solvent Removal:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Dry the resulting solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder through a specific mesh size to obtain a uniform particle size.
-
In Vitro Drug Release Study
-
Apparatus: Use a USP Type II dissolution apparatus (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Accurately weigh a quantity of the wedelolactone formulation (nanoparticles, solid dispersion, etc.) and place it in the dissolution vessel containing a known volume of the dissolution medium (e.g., 900 mL) maintained at 37 ± 0.5°C.
-
Rotate the paddle at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Filter the samples through a 0.45 µm membrane filter.
-
-
Analysis:
-
Analyze the concentration of wedelolactone in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult Sprague-Dawley or Wistar rats.
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving pure wedelolactone suspension and test groups receiving different formulations).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract wedelolactone from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of wedelolactone in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.
-
Visualizations
Signaling Pathways
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: Wedelolactone activates the AMPK signaling pathway.
Experimental Workflow
Caption: General workflow for improving wedelolactone's bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of phyto-vesicles of wedelolactone for hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jddtonline.info [jddtonline.info]
- 6. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in wedelolactone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wedelolactone (B1682273). The information is designed to address common challenges and inconsistencies encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: My wedelolactone stock solution appears cloudy or has precipitated. What should I do?
A1: This indicates that the compound has either not fully dissolved or has precipitated out of solution. Wedelolactone has poor solubility in aqueous solutions. It is recommended to prepare stock solutions in organic solvents like DMSO, DMF, or ethanol.[1][2] If you are using a fresh vial, ensure you are using a high-purity, anhydrous solvent, as moisture can reduce solubility.[1] You can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonicating.[2] However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution. For long-term storage, it is advisable to store wedelolactone as a crystalline solid at -20°C, as it is stable for at least four years under these conditions.[3] Aqueous solutions should be prepared fresh and not stored for more than a day.
Q2: I am observing inconsistent inhibitory effects on NF-κB signaling between experiments. What are the possible causes?
A2: Inconsistent inhibition of NF-κB signaling can stem from several factors:
-
Wedelolactone Stability: Wedelolactone can be unstable in aqueous cell culture media. The rate of degradation can be influenced by the pH and composition of the media.[4] It is crucial to prepare fresh dilutions of wedelolactone from your stock for each experiment.
-
Solubility Issues: Poor solubility of wedelolactone in the final culture medium can lead to an actual concentration that is lower than intended. When diluting the DMSO stock into your aqueous medium, ensure rapid mixing to prevent precipitation.
-
Cell Passage Number and Density: The responsiveness of cells to stimuli and inhibitors can change with high passage numbers. Use cells within a consistent and low passage range. Cell density at the time of treatment can also affect the outcome, so ensure consistent seeding densities across experiments.
-
Reagent Variability: Lot-to-lot variation in wedelolactone purity or activity can occur.[5][6] If you suspect this, it is advisable to test a new lot against a previous, trusted lot in parallel. Variability in other reagents, such as LPS, can also contribute to inconsistent results.
-
Incubation Times: Ensure that the pre-incubation time with wedelolactone and the subsequent stimulation time are kept consistent across all experiments.
Q3: Wedelolactone is showing higher than expected cytotoxicity in my cell line. Why might this be happening?
A3: Unusually high cytotoxicity can be due to a few factors:
-
Concentration: While effective concentrations for inhibiting signaling pathways are often in the low micromolar range, higher concentrations can be cytotoxic.[3] For example, in human renal mesangial cells, concentrations above 40 μmol/L showed significant cytotoxicity. It is important to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO without wedelolactone) in your experiments.
-
Cell Health: Unhealthy cells are more susceptible to the cytotoxic effects of any treatment. Ensure your cells are healthy and growing exponentially before starting an experiment. Regular testing for mycoplasma contamination is also recommended.
Q4: I am not observing the expected inhibition of STAT1 phosphorylation. What could be the reason?
A4: Wedelolactone inhibits STAT1 dephosphorylation, which leads to a prolongation of its phosphorylated state upon stimulation with cytokines like IFN-γ.[7][8][9] If you are not seeing this effect, consider the following:
-
Experimental Design: Wedelolactone's effect is on the dephosphorylation step. This means you need to stimulate the pathway (e.g., with IFN-γ) to induce STAT1 phosphorylation first. The effect of wedelolactone would be observed as a sustained level of phosphorylated STAT1 at later time points compared to the control.
-
Stimulation Conditions: Ensure that your cytokine stimulation is robust enough to induce a strong and detectable phosphorylation of STAT1.
-
Timing of Treatment: The timing of wedelolactone treatment relative to cytokine stimulation is critical. You may need to pre-incubate with wedelolactone before adding the stimulus.
-
Antibody Quality: The specificity and sensitivity of your phospho-STAT1 antibody are crucial for detecting the changes. Ensure your antibody is validated for the application.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
| Potential Cause | Suggested Solution |
| Low intrinsic aqueous solubility | Prepare a high-concentration stock solution in an organic solvent such as DMSO, DMF, or ethanol.[1][2] |
| Precipitation upon dilution | When diluting the stock solution into aqueous media, add the stock dropwise while vortexing or stirring the media to ensure rapid and even dispersion. Avoid adding the stock directly to a small volume of media. |
| Moisture in solvent | Use anhydrous, high-purity solvents for preparing stock solutions as moisture can decrease the solubility of wedelolactone.[1] |
| Incorrect pH of the final solution | The pH of the cell culture medium can affect the solubility of compounds. Ensure your medium is properly buffered and at the correct pH.[10][11] |
| Storage of diluted solutions | Aqueous dilutions of wedelolactone are not stable and should be prepared fresh for each experiment. Do not store diluted aqueous solutions. |
Issue 2: Inconsistent Inhibition of NF-κB Activity
| Potential Cause | Suggested Solution |
| Degradation of wedelolactone in media | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator before analysis. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of wedelolactone for your cell line and experimental conditions. Effective concentrations can range from 0.1 to 100 µM.[3] |
| Variability in cell state | Use cells from a consistent passage number and ensure similar confluency at the time of treatment. Starve cells of serum for a few hours before the experiment if the signaling pathway is sensitive to growth factors in the serum. |
| Lot-to-lot variability of wedelolactone | If possible, purchase a larger batch of wedelolactone to ensure consistency over a series of experiments. When switching to a new lot, perform a validation experiment to compare its activity with the previous lot.[5][6] |
| Inconsistent stimulation | Ensure the stimulating agent (e.g., LPS, TNF-α) is from a consistent lot and is used at a concentration that gives a robust but not maximal response, allowing for the detection of inhibitory effects. |
Issue 3: High Background or No Signal in Western Blots
| Potential Cause | Suggested Solution |
| Poor antibody quality | Use antibodies that are well-validated for the specific target and application. Check the manufacturer's data and relevant publications. |
| Insufficient protein loading | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg for whole-cell lysates). Perform a protein quantification assay (e.g., BCA) to ensure equal loading.[12] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) for your specific protein of interest based on its molecular weight. Use a positive control to confirm transfer efficiency. |
| High background | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12] Ensure adequate washing steps between antibody incubations. |
| No signal | Confirm that your cells are expressing the target protein and that the stimulation is working by including appropriate positive and negative controls. Check the activity of your detection reagents (e.g., ECL substrate). |
Experimental Protocols
Western Blotting for NF-κB Pathway Analysis
This protocol is for assessing the effect of wedelolactone on the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of wedelolactone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation).
-
-
Protein Extraction:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
MTT Assay for Cell Viability
This assay measures cell metabolic activity as an indicator of viability.[13][14][15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of wedelolactone concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Luciferase Reporter Assay for NF-κB Activity
This assay quantifies the transcriptional activity of NF-κB.[17][18][19][20][21]
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After 24 hours, pre-treat the cells with wedelolactone or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the NF-κB activity as a fold change relative to the unstimulated control.
-
Data Summary Tables
Table 1: Effective Concentrations of Wedelolactone on NF-κB Signaling
| Cell Line | Stimulus | Assay | Effective Concentration | Reference |
| RAW 264.7 | LPS | NO, PGE2, TNF-α production | 0.1 - 10 µM | [22][23] |
| RAW 264.7 | LPS | iNOS, COX-2 expression | 0.1 - 10 µM | [22][23] |
| Human Renal Mesangial Cells | LPS | IL-1β, TNF-α, NO production | 1.25 - 20 µmol/L | [24] |
| Murine BMDMs | Zymosan | TNF-α, IL-6, IL-12p40 secretion | 30 µg/mL | [22] |
Table 2: Cytotoxicity of Wedelolactone (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| Human Renal Mesangial Cells | CCK-8 | 24 hours | > 40 µmol/L (significant toxicity observed) | [24] |
| HEK-hOCT2 | MTT | 24 hours | ~10 µM | [25] |
| HEK-mOCT2 | MTT | 24 hours | > 10 µM | [25] |
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. thesciencenotes.com [thesciencenotes.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase Assay System Protocol [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Wedelolactone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and quantification of wedelolactone (B1682273) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for wedelolactone analysis?
A1: A good starting point for wedelolactone analysis is a reversed-phase HPLC (RP-HPLC) method. A common setup utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, often with a small amount of acid like acetic acid to improve peak shape.[1][2] Detection is typically performed using a UV detector at around 351-352 nm.[1][2][3][4]
Q2: How can I improve the resolution between wedelolactone and other components in my sample?
A2: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to water can significantly impact resolution.[3][5] A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[3]
-
Adjust the pH of the mobile phase: Adding a small amount of acid (e.g., 0.04% acetic acid or 1 mM potassium dihydrogen phosphate) can suppress the ionization of acidic silanols on the column packing and improve peak symmetry for acidic compounds.[2][4][6]
-
Use a gradient elution: If your sample contains compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can provide better separation than an isocratic method.[4][6]
-
Select a different column: Columns with different particle sizes, pore sizes, or stationary phase chemistries (e.g., C8 instead of C18) can offer different selectivities.[5]
Q3: My wedelolactone peak is tailing. What could be the cause and how do I fix it?
A3: Peak tailing for wedelolactone can be caused by several factors:
-
Secondary interactions: Wedelolactone may interact with active sites (unreacted silanol (B1196071) groups) on the silica-based stationary phase. Adding a small amount of acid to the mobile phase can help to minimize these interactions.[7]
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.[7] Flushing the column with a strong solvent or replacing the guard column can help.
-
Incorrect mobile phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds.[7]
-
Column overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample.
Q4: I am observing a drift in the retention time of wedelolactone. What should I check?
A4: Drifting retention times can be a frustrating issue. Here are some common causes and solutions:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[8] If preparing the mobile phase online, check the pump's proportioning valves.
-
Fluctuating column temperature: HPLC separations are sensitive to temperature changes.[7] Using a column oven will provide a stable temperature environment.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[8]
-
Leaks in the system: Check all fittings and connections for any signs of leaks.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Peak or Very Small Peak | - Detector lamp is off.- No sample injected or sample concentration is too low.- Incorrect mobile phase composition. | - Turn on the detector lamp.- Verify sample injection and concentration.- Prepare fresh mobile phase and ensure correct composition. |
| Broad Peaks | - Low mobile phase flow rate.- Column contamination.- Large injection volume or high sample concentration. | - Check and adjust the flow rate.- Clean the column with a strong solvent or replace the guard column.- Reduce injection volume or dilute the sample. |
| Split Peaks | - Column is clogged at the inlet.- Channeling in the column packing.- Sample solvent is too different from the mobile phase. | - Reverse-flush the column.- If the problem persists, the column may need to be replaced.- Dissolve the sample in the mobile phase if possible. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase or detector cell.- Leaking pump seals or fittings. | - Purge the detector with mobile phase.- Use fresh, HPLC-grade solvents and flush the detector cell.- Inspect the system for leaks and replace seals if necessary. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Wedelolactone Quantification
This protocol is based on a validated method for the quantification of wedelolactone in plant extracts.[1][2]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 95:5:0.04 (v/v/v).[1][2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25 °C.[1]
-
Standard Preparation: Prepare a stock solution of wedelolactone standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards by dilution with methanol to create a calibration curve (e.g., 5-100 µg/mL).[1]
-
Sample Preparation: Extract the plant material with a suitable solvent like methanol. The extract should be filtered through a 0.45 µm membrane filter before injection.[2]
Protocol 2: Gradient RP-HPLC Method for Wedelolactone Analysis
This protocol is suitable for analyzing samples containing a wider range of compounds alongside wedelolactone.[4][6]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., CAPCELL PAK C18).[4]
-
Mobile Phase:
-
Solvent A: 1 mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer.[4][6]
-
-
Gradient Program: A linear gradient can be developed, for example, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B over the run.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled with a column oven.
-
Standard and Sample Preparation: Similar to the isocratic method, with standards and samples prepared in a solvent compatible with the initial mobile phase conditions.
Quantitative Data Summary
Table 1: Comparison of Isocratic HPLC Method Parameters for Wedelolactone Analysis
| Parameter | Method 1[1][2] | Method 2[3] |
| Column | C18 (4.6 x 150 mm, 5 µm) | RP C18 (Waters, 250 x 4.6 mm, 10 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (95:5:0.04) | Acetonitrile:Water (35:65) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | 352 nm | 351 nm |
| Retention Time | ~2.9 min | Not specified |
| LOD | 2 µg/mL | 100 ng/mL |
| LOQ | 5 µg/mL | 300 ng/mL |
| Linearity Range | 5-100 µg/mL | 300-1500 ng/mL |
Table 2: Comparison of Gradient HPLC Method Parameters for Wedelolactone Analysis
| Parameter | Method 3[4][6] |
| Column | CAPCELL PAK C18 (SHISEIDO) |
| Mobile Phase A | 1 mM Potassium Dihydrogen Phosphate (KH2PO4) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.5 mL/min |
| Detection | 351 nm |
| LOD | 0.084 µg/mL |
| LOQ | 0.25 µg/mL |
| Linearity Range | 2.5-140 µg/mL |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing an HPLC method for wedelolactone.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
strategies to prevent wedelolactone degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of wedelolactone (B1682273) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is wedelolactone and why is its stability during extraction a concern?
A1: Wedelolactone is a bioactive coumestan (B1194414) found in plants like Eclipta alba. It is known for a variety of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1] Its stability is a concern because, like many phenolic compounds, it is susceptible to degradation under certain experimental conditions, which can lead to lower yields and inaccurate experimental results.
Q2: What are the main factors that can cause wedelolactone degradation during extraction?
A2: The primary factors that can lead to the degradation of wedelolactone include pH, temperature, light, and the presence of oxygen. These factors can induce chemical reactions such as hydrolysis, oxidation, and photodecomposition.
Q3: How does pH affect the stability of wedelolactone?
A3: Wedelolactone contains a lactone ring, which is an ester. This ring is susceptible to hydrolysis, a chemical reaction that breaks the ring structure, especially under alkaline (high pH) conditions.[2][3] Maintaining a neutral to acidic pH during extraction is crucial to prevent this form of degradation.
Q4: Is wedelolactone sensitive to heat?
A4: Yes, prolonged exposure to high temperatures can promote the degradation of wedelolactone. While moderate heating can increase extraction efficiency, excessive heat can accelerate oxidative and hydrolytic reactions.[4] It is important to find an optimal balance between temperature and extraction time.
Q5: Can light exposure degrade wedelolactone?
A5: As a phenolic compound, wedelolactone may be susceptible to photodegradation. One study on the fluorescence of wedelolactone in methanol (B129727) showed that its signal was stable for up to 3 hours at room temperature but then gradually diminished, which could suggest light-induced degradation over time.[5] It is advisable to protect the extraction mixture and the resulting extract from direct light.
Q6: How does oxygen contribute to the degradation of wedelolactone?
A6: Oxygen can lead to the oxidation of the phenolic hydroxyl groups on the wedelolactone molecule. This process can be accelerated by heat, light, and the presence of certain metal ions. Oxidation can lead to the formation of quinone-type structures and other degradation products, reducing the purity and bioactivity of the final extract.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of wedelolactone in the final extract. | Degradation due to inappropriate pH, high temperature, or prolonged extraction time. | Optimize extraction parameters. Maintain a neutral to slightly acidic pH. Use the lowest effective temperature and minimize the extraction duration. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.[6][7] |
| Brown coloration of the extract. | Oxidation of wedelolactone and other phenolic compounds. | 1. Add antioxidants: Incorporate antioxidants into the extraction solvent. Examples include ascorbic acid (Vitamin C), sodium pyrosulfite, butylated hydroxytoluene (BHT), or tert-butylhydroquinone (B1681946) (TBHQ).[8] 2. Work under an inert atmosphere: Purge the extraction vessel with an inert gas like nitrogen or argon to displace oxygen. |
| Appearance of unknown peaks in HPLC/HPTLC analysis. | Formation of degradation products due to hydrolysis or oxidation. | Review and adjust the extraction conditions (pH, temperature, light exposure). Ensure the purity of solvents and reagents. Use fresh solvents to avoid peroxides that can promote oxidation. |
| Inconsistent results between extraction batches. | Variability in extraction conditions, including exposure to light and oxygen. | Standardize the extraction protocol. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. Ensure consistent sparging with an inert gas if oxygen sensitivity is suspected. |
| Loss of wedelolactone during solvent evaporation. | Thermal degradation from excessive heat during solvent removal. | Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. Maintain a low water bath temperature during evaporation.[9][10] |
Quantitative Data on Extraction Methods
The choice of extraction method and solvent significantly impacts the yield of wedelolactone. Below is a summary of yields obtained using different techniques.
| Extraction Method | Solvent | Temperature | Time | Wedelolactone Yield (mg/g of plant material) | Reference |
| Soxhlet Extraction | Methanol | Boiling point | 6 h | 0.7 | [6] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 50°C | 45 min | 0.62 | [6][7] |
| Batch Extraction | Methanol | 70°C | 90 min | 0.41 | [6] |
| Aqueous Two-Phase Extraction (ATPE) | PEG 6000 / Sodium Citrate | Room Temp. | 2 h | 6.52 | [4] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | - | 26.5 min | 82.67% (yield %) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction with Antioxidants
This protocol is designed to maximize wedelolactone yield while minimizing degradation through the use of ultrasound and the addition of an antioxidant.
-
Preparation of Plant Material: Dry the aerial parts of Eclipta alba in the shade and grind to a coarse powder.
-
Solvent Preparation: Prepare a solution of methanol containing 0.1% (w/v) ascorbic acid.
-
Extraction:
-
Place 10 g of the powdered plant material in a 500 mL flask.
-
Add 200 mL of the methanolic ascorbic acid solution (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 150 W for 45 minutes, maintaining the temperature at 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.
-
-
Storage: Store the dried extract in an amber-colored vial at -20°C.
Protocol 2: Extraction under an Inert Atmosphere
This protocol is suitable for experiments where preventing oxidation is critical.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Setup:
-
Use a two-necked round-bottom flask for the extraction.
-
Fit one neck with a condenser and the other with a gas inlet connected to a nitrogen or argon cylinder.
-
-
Extraction:
-
Add the powdered plant material and the chosen solvent (e.g., methanol) to the flask.
-
Gently bubble nitrogen gas through the solvent for 10-15 minutes to displace dissolved oxygen.
-
Maintain a gentle, positive pressure of the inert gas throughout the extraction process.
-
Proceed with the chosen extraction method (e.g., heating with stirring).
-
-
Filtration and Concentration:
-
Filter the extract as quickly as possible.
-
Concentrate the solvent using a rotary evaporator, breaking the vacuum with the inert gas.
-
-
Storage: Store the final extract under an inert atmosphere in a sealed, amber vial at low temperature.
Visualizations
Caption: Factors leading to wedelolactone degradation and corresponding prevention strategies.
Caption: Experimental workflow for wedelolactone extraction with integrated degradation prevention steps.
References
- 1. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications [mdpi.com]
- 5. phcog.com [phcog.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. CN104387404A - Method for extracting and separating wedelolactone from herba ecliptae - Google Patents [patents.google.com]
- 9. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Skin Penetration of Topical Wedelolactone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the skin penetration of topical wedelolactone (B1682273) formulations.
FAQs: Frequently Asked Questions
Q1: What are the main challenges in delivering wedelolactone through the skin?
A1: Wedelolactone is a lipophilic molecule, which can be a double-edged sword for topical delivery. While it has an affinity for the lipid-rich stratum corneum, its poor aqueous solubility can limit its partitioning from the formulation into the skin. Overcoming this challenge often requires advanced formulation strategies to improve its bioavailability at the target site.
Q2: Which formulation strategies are most promising for enhancing wedelolactone skin penetration?
A2: Nanocarrier-based systems such as ethosomes and nanoemulsions are highly promising for enhancing the topical delivery of lipophilic drugs like wedelolactone. These formulations can increase the drug's solubility and provide a high concentration gradient at the skin surface, which is a key driving force for penetration.
Q3: What are ethosomes and how do they enhance skin penetration?
A3: Ethosomes are soft, malleable vesicles composed of phospholipids (B1166683), a high concentration of ethanol (B145695) (20-45%), and water. The high ethanol content fluidizes both the ethosomal lipid bilayers and the lipids of the stratum corneum, allowing the deformable vesicles to penetrate the skin more effectively than conventional liposomes.
Q4: How do nanoemulsions improve the dermal delivery of wedelolactone?
A4: Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area for drug release and enhances the penetration of the active ingredient into the skin. For a lipophilic drug like wedelolactone, an oil-in-water nanoemulsion can be an effective delivery vehicle.
Q5: What is a Franz diffusion cell and how is it used in these studies?
A5: A Franz diffusion cell is a laboratory apparatus used for in vitro skin permeation testing (IVPT). It consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid that mimics physiological conditions. A skin sample (human or animal) is mounted between the two chambers. The amount of drug that permeates through the skin into the receptor fluid is measured over time to determine parameters like flux and permeability coefficient.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of topical wedelolactone preparations.
Low Drug Entrapment Efficiency in Ethosomes
| Potential Cause | Troubleshooting Step |
| Inappropriate Phospholipid Concentration | Optimize the concentration of phospholipids. Higher concentrations can sometimes lead to coalescence and lower entrapment. |
| Suboptimal Ethanol Concentration | The ethanol concentration is critical. Vary the ethanol content within the 20-45% range to find the optimal concentration for wedelolactone. |
| Drug Precipitation during Formulation | Ensure wedelolactone is fully dissolved in the ethanolic phase before adding the aqueous phase. Gentle heating or sonication may aid dissolution. |
Instability of Nanoemulsion Formulations
| Potential Cause | Troubleshooting Step |
| Phase Separation or Creaming | Increase the concentration of the surfactant or co-surfactant. Optimize the oil-to-surfactant ratio. |
| Droplet Coalescence | Use a high-energy emulsification method like high-pressure homogenization or ultrasonication to achieve a smaller and more uniform droplet size. |
| Ostwald Ripening | Select an oil phase in which wedelolactone is highly soluble to minimize the diffusion of oil between droplets. |
High Variability in In Vitro Skin Permeation Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Skin Samples | Use skin from the same anatomical site and donor if possible. If using animal skin, ensure consistent preparation and thickness. |
| Air Bubbles under the Skin | Ensure no air bubbles are trapped between the skin and the receptor fluid in the Franz diffusion cell, as this can impede diffusion. |
| Inadequate Sink Conditions | Ensure the drug is freely soluble in the receptor fluid. If wedelolactone's solubility is low, consider adding a solubilizing agent like cyclodextrin (B1172386) or a co-solvent to the receptor medium. |
Data Presentation
The following tables summarize representative quantitative data from studies on topical drug delivery systems similar to those that could be developed for wedelolactone. These values can serve as a benchmark for your experiments.
Table 1: Comparison of In Vitro Skin Permeation Parameters for Different Formulations
| Formulation Type | Drug | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Ethosomal Gel | Etodolac | 165.7 ± 11.7 | - | 2.78 |
| Nanoemulsion Gel | Valdecoxib | 18.26 ± 0.62 | 2.35 ± 0.12 | 3.21 |
| Conventional Gel | Valdecoxib | 5.68 ± 0.12 | 0.73 ± 0.04 | 1.00 |
*Enhancement Ratio is calculated relative to the conventional gel formulation.
Table 2: Physicochemical Characterization of Nanocarrier Formulations
| Formulation Type | Drug | Vesicle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Ethosomes | Kaempferol | 182.5 | 0.285 | +31.6 | 95.3 |
| Nanoemulsion | Etodolac | 163.5 | 0.141 | -33.1 | - |
| Phyto-vesicles | Wedelolactone | - | - | - | - |
Experimental Protocols
Preparation of Wedelolactone-Loaded Ethosomes
-
Preparation of the Organic Phase: Dissolve a specific amount of wedelolactone and phospholipids (e.g., soy phosphatidylcholine) in ethanol with constant stirring.
-
Preparation of the Aqueous Phase: Prepare the required volume of distilled water.
-
Formation of Ethosomes: Add the aqueous phase slowly in a thin stream to the organic phase with continuous mixing at a constant speed.
-
Vesicle Size Reduction: To obtain smaller and more uniform vesicles, sonicate the preparation using a probe sonicator or pass it through a high-pressure homogenizer.
-
Storage: Store the prepared ethosomal dispersion in a well-sealed container at 4°C.
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or pig). Remove the subcutaneous fat and hair.
-
Franz Cell Setup: Mount the prepared skin on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 ± 1°C. The fluid should be continuously stirred.
-
Application of Formulation: Apply a known quantity of the wedelolactone formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor fluid.
-
Sample Analysis: Analyze the concentration of wedelolactone in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Visualizations
managing batch-to-batch variability of wedelolactone extracts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to manage the inherent batch-to-batch variability of wedelolactone (B1682273) extracts.
Frequently Asked Questions (FAQs)
Q1: What is wedelolactone and why is it important?
A1: Wedelolactone is a natural coumestan (B1194414) compound isolated from plants like Eclipta alba (L.) Hassk.[1][2]. It is recognized as a key bioactive marker used to establish the quality of the crude drug and its formulations[3]. Wedelolactone exhibits a wide range of biological activities, including hepatoprotective, anti-inflammatory, anticancer, and antiviral properties, making it a compound of significant interest in drug development[2][4].
Q2: What are the primary causes of batch-to-batch variability in wedelolactone extracts?
A2: Batch-to-batch variability is a common challenge in working with botanical extracts.[5][6]. Key factors include:
-
Raw Material Variation: The chemical composition of the source plant (Eclipta alba) can differ based on genetics, geographical origin, climate, harvest time, and storage conditions.[7][8][9]
-
Extraction and Processing Methods: The choice of extraction technique (e.g., Soxhlet, ultrasound-assisted, supercritical fluid extraction), solvent type (e.g., methanol (B129727), ethanol (B145695), water), temperature, and duration significantly impacts the final composition and yield of wedelolactone.[7][10][11]
-
Post-Extraction Processing and Storage: Procedures for concentrating and drying the extract, as well as storage conditions like temperature, light, and moisture, can lead to degradation of bioactive compounds.[7][12]
Q3: Which solvent is most effective for extracting wedelolactone?
A3: The choice of solvent significantly influences the extraction yield. Methanol has been shown to be a highly effective solvent for extracting wedelolactone.[11][13]. Studies comparing different solvents have demonstrated that methanol and ethanol extracts generally yield higher amounts of wedelolactone compared to water or acetone[11]. The polarity of the solvent plays a crucial role; for instance, petroleum ether was found to be more effective than methanol for extracting the non-polar compound β-sitosterol from Eclipta alba, while methanol is preferred for the more polar wedelolactone.[14][15]
Q4: What are the recommended analytical methods for quantifying wedelolactone to ensure consistency?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely used and validated methods for the precise quantification of wedelolactone.[3][4][16][17]. Reverse-phase HPLC (RP-HPLC) with a C18 column is common, often using a mobile phase consisting of methanol, water, and an acid like acetic or formic acid, with detection at approximately 351-352 nm.[17][18][19]. These methods are valued for their simplicity, sensitivity, accuracy, and reproducibility.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of Wedelolactone in the Extract
-
Q: My extraction resulted in a significantly lower yield of wedelolactone compared to previous batches or published data. What could be the cause?
-
A: Possible Cause 1: Suboptimal Extraction Parameters. The efficiency of extraction is highly dependent on the method and parameters used. Insufficient extraction time, incorrect solvent-to-solid ratio, or non-optimal temperature can lead to incomplete extraction.[20]. For example, ultrasound-assisted extraction (UAE) can yield comparable or higher results in much less time (e.g., 45 minutes) than traditional Soxhlet extraction (e.g., 6 hours).[11][13]
-
A: Possible Cause 2: Poor Quality Raw Material. The concentration of phytochemicals can vary significantly in the plant material itself.[9][21]. Factors like the age of the plant, season of collection, and post-harvest drying and storage methods are critical.[20]. It is advisable to authenticate the plant material before extraction.[20]
-
A: Solution: Systematically optimize your extraction protocol. If using UAE, for instance, experiment with parameters like power, temperature, and solvent-to-solid ratio.[13]. Ensure your raw material is sourced from a reliable supplier and properly stored. A comparative analysis of different extraction methods (see Table 1) can help you select the most efficient technique for your lab.
-
Issue 2: Inconsistent Chromatographic Results (HPLC/HPTLC)
-
Q: My HPLC chromatogram shows a smaller wedelolactone peak than expected, or the peak shape is poor.
-
A: Possible Cause 1: Analyte Degradation. Wedelolactone can be sensitive to heat and light.[7][12]. Improper storage of the extract or standard solution (e.g., at room temperature for extended periods) can lead to degradation.
-
A: Possible Cause 2: Suboptimal Mobile Phase or Column. An incorrect mobile phase composition can lead to poor peak resolution and shape.[17]. For wedelolactone, which is semi-polar, a mobile phase like acetonitrile/water may provide sharper peaks and a shorter retention time compared to methanol/water.[17]
-
A: Solution: Prepare fresh standard and sample solutions for each analysis and store stock solutions properly (e.g., refrigerated and protected from light). Validate your analytical method according to ICH guidelines, checking for linearity, precision, and accuracy.[3][4]. Refer to established protocols (see Experimental Protocols section) for optimized mobile phase compositions and column types.
-
Issue 3: Physical Properties of the Extract Vary Between Batches
-
Q: The color and texture of my dried wedelolactone extract are different from the last batch, even though I followed the same protocol. Should I be concerned?
-
A: Possible Cause: Natural Variation. It is common for the physical characteristics of botanical extracts, such as color and odor, to vary from batch to batch.[22]. This can be due to minor differences in the raw plant material, such as the harvesting season or dryness, which do not necessarily affect the concentration of the active compound.[22]
-
A: Solution: While some variation is acceptable, it should not be ignored. Always perform a quantitative analysis (e.g., HPLC) to confirm that the wedelolactone content is within your acceptable range, regardless of physical appearance.[22]. Establishing a standardized quality control procedure that includes both physical inspection and chemical analysis is crucial for managing batch consistency.[5]
-
Quantitative Data on Wedelolactone Extraction
The following tables summarize quantitative data from various studies, illustrating the impact of different extraction methods and solvents on wedelolactone yield.
Table 1: Comparison of Wedelolactone Yield by Different Extraction Methods
| Extraction Method | Solvent | Yield of Wedelolactone | Extraction Time | Reference |
| Soxhlet Extraction | Methanol | 0.70 mg/g | 360 min | [11][13] |
| Soxhlet Extraction | Methanol | 0.48% w/w | - | [23] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 0.62 mg/g | 45 min | [11][13] |
| Batch Extraction | Methanol | 0.41 mg/g | 90 min | [11][13] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Methanol Modifier | 0.88% w/w | 30 min | [24] |
| Aqueous Two-Phase System (ATPS) | PEG 6000 / Sodium Citrate | 6.73 mg/g | - | [25] |
| Pressurized Liquid Extraction | 80% Methanol | 2.4 mg/g | 3 min | [10] |
Table 2: HPTLC and HPLC Method Validation Parameters for Wedelolactone Quantification
| Parameter | HPTLC | HPLC | RP-HPLC |
| Linearity Range | 100 - 1000 ng/spot | 300 - 1500 ng/ml | 5 - 100 µg/mL |
| Limit of Detection (LOD) | 40 ng/spot | 100 ng/ml | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 100 ng/spot | 300 ng/ml | 1 µg/mL |
| Accuracy (Recovery) | 99.77 – 100.27 % | 96.23 - 97.80 % | > 95% |
| Reference | [24] | [17] | [3][18] |
Experimental Protocols
Protocol 1: Standardized RP-HPLC Method for Wedelolactone Quantification
This protocol is a synthesis of validated methods for the routine quality control of wedelolactone extracts.[3][17][18]
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Wedelolactone reference standard.
-
HPLC-grade methanol, acetonitrile, and water.
-
Glacial acetic acid or formic acid.
-
Wedelolactone extract to be analyzed.
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve wedelolactone reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 5, 10, 20, 40, 80, 100 µg/mL).[3]
-
Sample Solution: Accurately weigh the dried wedelolactone extract, dissolve it in methanol, sonicate for 15-20 minutes, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the amount of wedelolactone in the sample by comparing its peak area to the calibration curve.
-
Visualizations: Workflows and Pathways
Workflow for Managing Batch-to-Batch Variability
Troubleshooting Low Wedelolactone Yield
Wedelolactone's Inhibition of the NF-κB Signaling Pathway
References
- 1. Optimization of sample preparation variables for wedelolactone from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masi.eu [masi.eu]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. qbdgroup.com [qbdgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Standardization of Eclipta Alba by HPTLC, HPLC and AAS | Semantic Scholar [semanticscholar.org]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. tsijournals.com [tsijournals.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. cangjiainc.com [cangjiainc.com]
- 23. ijpsdronline.com [ijpsdronline.com]
- 24. pharmacophorejournal.com [pharmacophorejournal.com]
- 25. Response surface methodology for the extraction of wedelolactone from Eclipta alba using aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Wedelolactone's In Vivo Anti-Cancer Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel anti-cancer agents, wedelolactone (B1682273) has emerged as a promising natural compound. This guide provides a comprehensive comparison of its in vivo anti-cancer effects, supported by experimental data, and contrasts its performance with alternative treatments.
Comparative In Vivo Efficacy of Wedelolactone
Wedelolactone has demonstrated significant anti-tumor activity in various preclinical cancer models. Its efficacy is often evaluated in comparison to standard-of-care treatments or other natural compounds.
Wedelolactone in Prostate Cancer: A Synergistic Approach
In vivo studies utilizing prostate cancer xenograft models have shown that oral administration of wedelolactone can significantly inhibit tumor growth. Notably, research highlights a synergistic relationship between wedelolactone and enzalutamide, a current standard anti-androgen therapy. This suggests that wedelolactone could be a valuable component of a combination therapy strategy for prostate cancer.
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Mechanistic Findings |
| Control (Vehicle) | N/A | Baseline tumor growth | N/A |
| Wedelolactone | 200 mg/kg/day (oral) | Significant reduction in tumor volume compared to the control group. | Downregulates the expression of the oncoprotein c-Myc and its target genes, which are crucial for cancer cell proliferation and survival. |
| Enzalutamide | Standard therapeutic dose | Effective in inhibiting the growth of androgen-sensitive prostate cancer. | Functions as an androgen receptor inhibitor. |
| Wedelolactone + Enzalutamide | Combination of the respective doses | Demonstrates a synergistic effect, leading to a more potent inhibition of prostate cancer cell viability and a greater induction of apoptosis than either agent administered alone. | Suggests a potential to enhance the therapeutic efficacy of standard anti-androgen treatments. |
Wedelolactone in Breast Cancer: A Comparison with Luteolin
Investigations into the anti-cancer properties of Eclipta alba extract in breast cancer models have revealed that while wedelolactone is a constituent, another flavonoid, luteolin, appears to be the more dominant cytotoxic agent.
| Compound | In Vitro Concentration | Cytotoxic Effect in Breast Cancer Cells | Key Findings |
| Wedelolactone | 60 µM | Exhibited lower cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines compared to luteolin. | A known bioactive component of Eclipta alba. |
| Luteolin | 30 µM | Demonstrated high cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cells. | Identified as the primary contributor to the anti-tumor activity of the studied Eclipta alba fraction. |
Mechanisms of Action: Key Signaling Pathways
Wedelolactone's anti-cancer effects are underpinned by its ability to modulate critical signaling pathways involved in tumor progression.
Inhibition of the c-Myc Oncogenic Pathway in Prostate Cancer
A primary mechanism of wedelolactone's action in prostate cancer is the disruption of the c-Myc oncogenic signaling pathway. It effectively downregulates both the mRNA and protein levels of c-Myc, a key transcription factor that drives the expression of genes essential for cell proliferation and survival. This leads to a reduction in the nuclear accumulation and transcriptional activity of c-Myc, ultimately suppressing tumor growth.
Caption: Wedelolactone's inhibition of the c-Myc signaling cascade in prostate cancer.
Proteasome Inhibition in Breast Cancer
In the context of breast cancer, wedelolactone functions as a proteasome inhibitor. By impeding the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, it disrupts the degradation of polyubiquitinated proteins. The accumulation of these proteins triggers cellular stress and initiates apoptosis.
Caption: The mechanism of proteasome inhibition by wedelolactone in breast cancer cells.
Experimental Protocols for In Vivo Validation
Reproducibility and standardization are paramount in preclinical research. The following section details the experimental protocols for the in vivo studies cited.
Prostate Cancer Xenograft Model
-
Animal Model: Male immunodeficient mice, such as BALB/c nude mice, are typically used to prevent graft rejection.
-
Cell Line: The human prostate cancer cell line LNCaP is commonly used for these studies.
-
Tumor Induction: A suspension of LNCaP cells (e.g., 2 x 10⁶ cells) is subcutaneously injected into the flanks of the mice.
-
Treatment Regimen:
-
Administration Route: Oral gavage is a common method for administering wedelolactone.
-
Dosage: A typical dose is 200 mg/kg of body weight per day.
-
Vehicle: A vehicle solution, such as a mixture of DMSO, Cremophor, and PBS (e.g., in a 1:1:8 ratio), is used to dissolve and deliver the compound.
-
Treatment Duration: Treatment usually commences once the tumors have reached a palpable size (e.g., approximately 100 mm³) and continues for a predefined period, such as four weeks.
-
-
Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers to calculate tumor volume.
-
Statistical Analysis: Tumor growth curves are generated, and statistical tests like the t-test or ANOVA are employed to determine the significance of the differences in tumor volumes between the treatment and control groups.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for conducting an in vivo xenograft study to evaluate an anti-cancer agent.
A Comparative Analysis of Wedelolactone and Other Natural IKK Inhibitors for NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Natural IκB Kinase Inhibitors with Supporting Experimental Data.
The IκB kinase (IKK) complex, a central node in the nuclear factor-kappa B (NF-κB) signaling pathway, represents a critical therapeutic target for a myriad of inflammatory diseases and cancers. The dysregulation of this pathway is a hallmark of numerous pathological conditions, making the discovery of potent and specific IKK inhibitors a significant focus of drug development. Natural products have emerged as a promising source of such inhibitors. This guide provides a comparative study of wedelolactone, a well-documented natural IKK inhibitor, against other notable natural compounds that target the IKK complex. The performance of these inhibitors is evaluated based on their reported inhibitory concentrations (IC50), and detailed experimental protocols are provided to facilitate reproducible research.
Quantitative Comparison of Natural IKK Inhibitors
The inhibitory potency of various natural compounds against IKKα and IKKβ is summarized below. For comparative purposes, the synthetic IKK inhibitor BMS-345541 is included as a reference. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Natural/Synthetic | Target(s) | IC50 | Source(s) |
| Wedelolactone | Natural | IKKα, IKKβ | < 10 µM | [1][2] |
| Parthenolide (B1678480) | Natural | IKKα, IKKβ | ~5 µM (for IKKβ) | |
| Withaferin A | Natural | IKKβ | Directly inhibits | [3] |
| BMS-345541 | Synthetic | IKKα, IKKβ | IKKα: 4 µM, IKKβ: 0.3 µM | [4] |
Signaling Pathways and Experimental Overviews
To understand the mechanism of action of these inhibitors, it is crucial to visualize the NF-κB signaling pathway and the experimental workflows used to assess their efficacy.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize and compare IKK inhibitors.
In Vitro IKK Kinase Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of IKK and is used to determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
IKKtide (a peptide substrate)
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Test compounds (e.g., Wedelolactone) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle (DMSO).
-
Add the IKK enzyme solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add a mixture of the IKKtide substrate and ATP to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6]
Western Blot Analysis for IκBα Phosphorylation and Degradation
This cell-based assay determines the ability of an inhibitor to prevent the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or HEK293 cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Test compounds
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS or TNF-α for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Perform densitometric analysis of the bands and normalize the phospho-IκBα and total IκBα signals to the loading control.[7][8][9][10]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
Materials:
-
HEK293 cells or another suitable cell line
-
NF-κB firefly luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Stimulant (e.g., TNF-α)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with TNF-α for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using Passive Lysis Buffer.
-
-
Luciferase Assay:
-
Measure the firefly luminescence in the cell lysate.
-
Measure the Renilla luminescence in the same lysate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity and the percentage of inhibition by the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.[11][12][13]
-
Concluding Remarks
Wedelolactone stands as a significant natural inhibitor of the IKK complex, demonstrating activity against both IKKα and IKKβ. While its reported IC50 value of less than 10 µM provides a benchmark, further studies with more precise quantification are warranted for a more definitive comparison. Other natural products like parthenolide and withaferin A also show considerable promise in targeting the IKK/NF-κB pathway. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these and other novel natural IKK inhibitors. Such comparative studies are essential for the identification and development of new therapeutic agents for the treatment of inflammatory and neoplastic diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. diagomics.com [diagomics.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bowdish.ca [bowdish.ca]
A Comparative Analysis of Wedelolactone and Demethylwedelolactone: Bioactivity, Mechanisms, and Physicochemical Properties
For Immediate Release: A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of wedelolactone (B1682273) and its demethylated analog, demethylwedelolactone (B190455).
Wedelolactone and demethylwedelolactone are two naturally occurring coumestans predominantly isolated from the plant Eclipta prostrata (L.) L. Both compounds are recognized for a wide spectrum of biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. While structurally similar, the presence of a methyl group on wedelolactone accounts for differences in their physicochemical properties and, in some cases, their biological mechanisms and potency. This guide provides a comprehensive comparison based on available experimental data.
Physicochemical Properties
The primary structural difference between the two compounds is a methyl group on the C3 hydroxyl group of wedelolactone, which is absent in demethylwedelolactone. This modification results in slight differences in molecular weight, polarity, and solubility.
| Property | Wedelolactone | Demethylwedelolactone |
| Molecular Formula | C₁₆H₁₀O₇[1][2] | C₁₅H₈O₇[3] |
| Molecular Weight | 314.25 g/mol [1][2] | 300.22 g/mol [3] |
| Melting Point | 327-330 °C[4] | >360 °C[5] |
| Appearance | Brown-beige solid[4] | Black crystalline powder[5][6] |
| Solubility | Soluble in DMSO (~30 mg/mL), Ethanol (~20 mg/mL), Methanol. Sparingly soluble in aqueous buffers.[4][7] | Soluble in DMSO (~30 mg/mL), Methanol, Ethanol, Chloroform, Acetone.[5][6][8] |
Comparative Biological Activity
Both molecules exhibit potent biological effects across several therapeutic areas. The most direct comparative data exists for their trypsin inhibitory activity, where they show nearly identical potency. For other activities, direct side-by-side comparisons are less common, but distinct mechanisms and effects have been elucidated.
Enzyme Inhibition
Both wedelolactone and demethylwedelolactone are potent inhibitors of the serine protease trypsin. Experimental data shows their inhibitory concentrations are virtually identical, indicating that the C3-methoxy group on wedelolactone does not significantly influence its interaction with the active site of trypsin.
| Target Enzyme | Compound | IC₅₀ Value |
| Trypsin | Wedelolactone | 2.9 µg/mL (~9.2 µM)[5][9][10] |
| Demethylwedelolactone | 3.0 µg/mL (~10.0 µM)[5][9][10] | |
| 5-Lipoxygenase (5-Lox) | Wedelolactone | ~2.5 µM |
| IKKα and IKKβ | Wedelolactone | < 10 µM[4] |
| Proteasome (Chymotrypsin-like) | Wedelolactone | 9.97 µM (26S), 6.13 µM (20S)[7] |
| Phosphodiesterase-4 (PDE4) | Wedelolactone | 2.8 µM[11] |
Hepatoprotective Activity
Wedelolactone and demethylwedelolactone are considered the primary active compounds responsible for the well-documented hepatoprotective effects of Eclipta alba.[12] Both compounds have been shown to protect hepatocytes from damage induced by toxins like carbon tetrachloride (CCl₄) and thioacetamide (B46855) (TAA).[10][13]
A recent study using a TAA-induced liver injury model in zebrafish demonstrated that while both compounds ameliorate non-alcoholic fatty liver disease (NAFLD), their underlying mechanisms differ. Transcriptomic analysis revealed that wedelolactone's hepatoprotective effects are mainly associated with the modulation of steroid biosynthesis and fatty acid metabolism, pathways that were not as significantly affected by demethylwedelolactone.[13][14][15]
Anti-Inflammatory Activity
Both compounds possess significant anti-inflammatory properties.[12] The mechanism of wedelolactone is well-studied and involves the potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][16][17] It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[4][18] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[4][19] Wedelolactone has also been shown to suppress the NLRP3 inflammasome.[20]
While demethylwedelolactone is also known to be anti-inflammatory, its specific interactions with the NF-κB pathway are less characterized in comparative studies.
Anticancer Activity
Wedelolactone and demethylwedelolactone exhibit cytotoxic and anti-proliferative effects against various cancer cell lines, though often through distinct or differentially studied mechanisms.
Wedelolactone has been shown to:
-
Inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells.[7][21]
-
Interrupt the oncogenic signaling of c-Myc in prostate cancer cells.[22]
-
Inhibit the TGF-β1/Smad signaling pathway , suppressing growth and metastasis in breast cancer.
-
Act as a phytoestrogen at nanomolar concentrations, stimulating estrogen receptor signaling, while being cytotoxic at micromolar concentrations.
Demethylwedelolactone has been specifically noted for its ability to:
-
Inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells.[6]
-
Suppress metastasis and lung colonization of tumor cells in nude mice models.[6]
Direct comparisons of IC₅₀ values against the same cancer cell lines are limited. One study on cisplatin-resistant ovarian cancer cells found wedelolactone had a resistance factor of 1.1, indicating its potential to overcome resistance.[22]
Signaling Pathways & Mechanisms of Action
The following diagrams illustrate the known signaling pathways modulated by wedelolactone.
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: A generalized workflow for evaluating compound bioactivity.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of wedelolactone and demethylwedelolactone.
Trypsin Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of trypsin.
-
Principle: Trypsin cleaves a synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), causing a change in absorbance that can be measured spectrophotometrically. An inhibitor will slow the rate of this reaction.
-
Reagents:
-
67 mM Sodium Phosphate Buffer (pH 7.6)
-
0.25 mM BAEE Substrate Solution (in buffer)
-
1 mM HCl Solution
-
Trypsin Enzyme Solution (425-575 units/mL in cold 1 mM HCl)
-
Test Compounds (Wedelolactone, Demethylwedelolactone) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Pipette 3.0 mL of the BAEE Substrate Solution into a cuvette.
-
Add 0.1 mL of the Test Compound solution at various concentrations.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the Trypsin Enzyme Solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 253 nm for approximately 5 minutes using a spectrophotometer.
-
Calculate the rate of change in absorbance (ΔA₂₅₃/minute) from the linear portion of the curve.
-
The percent inhibition is calculated relative to a control reaction containing solvent instead of the test compound.
-
IC₅₀ values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[8]
-
Reagents:
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[24]
-
Remove the medium and add fresh medium containing serial dilutions of wedelolactone or demethylwedelolactone. Include solvent controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[24]
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control and determine IC₅₀ values from dose-response curves.
-
CCl₄-Induced Acute Hepatotoxicity Model (In Vivo)
This animal model is used to evaluate the hepatoprotective effects of the compounds.
-
Principle: Carbon tetrachloride (CCl₄) is metabolized in the liver to the highly reactive trichloromethyl free radical, which initiates lipid peroxidation and leads to acute liver damage, mimicking toxic hepatitis.
-
Protocol:
-
Acclimate male Wistar rats or C57BL/6 mice for at least one week.
-
Divide animals into groups: Normal Control, CCl₄ Control, Positive Control (e.g., Silymarin), and Test Groups (various doses of wedelolactone/demethylwedelolactone).
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) for a set number of days prior to CCl₄ challenge.
-
Induce acute liver injury by a single i.p. injection of CCl₄, typically diluted in olive oil or corn oil (e.g., 1-2 mL/kg).[11][16]
-
After 24 hours, collect blood samples via cardiac puncture for biochemical analysis.
-
Euthanize the animals and immediately excise the liver for histopathological examination and analysis of oxidative stress markers.
-
-
Endpoints:
-
Biochemical: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[25]
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and activities of antioxidant enzymes (SOD, GSH-Px) in liver homogenates.[25]
-
Histopathology: Examine H&E-stained liver sections for signs of necrosis, inflammation, and fatty changes.
-
Conclusion
Wedelolactone and demethylwedelolactone are structurally related coumestans with significant and overlapping therapeutic potential, particularly as hepatoprotective and anti-inflammatory agents. Their efficacy as trypsin inhibitors is nearly identical. However, emerging evidence suggests they possess distinct mechanisms of action in certain contexts, such as in the amelioration of NAFLD, where wedelolactone more strongly modulates metabolic pathways. Wedelolactone's mechanisms, especially its potent inhibition of the NF-κB and c-Myc pathways, have been more extensively characterized. Demethylwedelolactone shows strong promise in inhibiting cancer cell invasion and metastasis.
For researchers, the choice between these two molecules may depend on the specific therapeutic target. The subtle structural difference—a single methyl group—is sufficient to alter their metabolic interactions and potentially their target specificity. Further head-to-head comparative studies, particularly those providing quantitative IC₅₀ or EC₅₀ values under identical conditions for their anticancer and anti-inflammatory effects, are needed to fully delineate their respective advantages for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypsin inhibitory effect of wedelolactone and demethylwedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Trypsin inhibitory effect of wedelolactone and demethylwedelolactone | Semantic Scholar [semanticscholar.org]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Integrated spatial metabolomics and transcriptomics decipher the hepatoprotection mechanisms of wedelolactone and demethylwedelolactone on non-alcoholic fatty liver disease-维普期刊 中文期刊服务平台 [218.28.6.71:81]
- 16. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT Assay [protocols.io]
- 25. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Wedelolactone: A Gap in Proteomic Exploration
For researchers, scientists, and drug development professionals investigating the molecular mechanisms of the natural compound wedelolactone (B1682273), a comprehensive understanding of its protein targets is crucial. However, a thorough review of existing scientific literature reveals a significant gap: there are currently no publicly available, large-scale quantitative proteomics studies dedicated to globally identifying the molecular targets of wedelolactone.
While numerous studies have explored the pharmacological effects of wedelolactone, they have predominantly employed targeted methodologies, such as immunoblotting and molecular docking, to investigate its interaction with specific proteins. These studies have provided valuable insights, notably identifying wedelolactone as a proteasome inhibitor and an modulator of the c-Myc signaling pathway. However, the absence of a global, unbiased proteomic analysis means our understanding of wedelolactone's full spectrum of molecular interactions within the cell remains incomplete.
This guide aims to summarize the current, non-proteomic-based knowledge of wedelolactone's molecular targets and highlight the critical need for comprehensive proteomic studies to further elucidate its mechanism of action.
Current Understanding of Wedelolactone's Molecular Interactions
Existing research has identified several key proteins and pathways affected by wedelolactone. These findings, while not derived from global proteomic screens, offer a foundational understanding of its biological activity.
Key Identified Targets and Pathways:
-
Proteasome Inhibition: Wedelolactone has been shown to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells. This inhibition leads to the accumulation of polyubiquitinated proteins and specific proteins such as p21, p27, p53, and Bax, which are known to be degraded by the proteasome.[1][2]
-
c-Myc Signaling: In prostate cancer cells, wedelolactone has been observed to down-regulate the expression of the oncoprotein c-Myc at both the mRNA and protein levels. This leads to a decrease in the transcriptional activity of c-Myc and the expression of its target genes.
Due to the lack of quantitative proteomics data, a detailed comparison guide with extensive data tables and specific experimental protocols for proteomic analysis of wedelolactone's targets cannot be constructed at this time. The scientific community would greatly benefit from studies employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), or label-free quantitative mass spectrometry to create a comprehensive and unbiased profile of the proteins modulated by wedelolactone.
The Path Forward: A Call for Proteomic Investigation
To advance our understanding of wedelolactone's therapeutic potential, future research should prioritize global proteomic analyses. A typical experimental workflow for such a study is proposed below.
Proposed Experimental Workflow for Proteomic Profiling of Wedelolactone's Targets
Caption: Proposed workflow for identifying molecular targets of wedelolactone using quantitative proteomics.
The execution of such studies would provide the much-needed quantitative data to populate comparative tables, detail precise experimental protocols, and generate accurate signaling pathway diagrams, thereby accelerating the development of wedelolactone-based therapeutics. Researchers are encouraged to undertake these investigations to fill this critical knowledge gap.
References
The Reproducibility of Wedelolactone's Effects on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects is paramount. This guide provides a comparative analysis of the reproducibility of wedelolactone's impact on gene expression, with a focus on its role as an inhibitor of critical inflammatory and oncogenic signaling pathways.
Wedelolactone (B1682273), a natural compound extracted from the Eclipta alba plant, has garnered significant attention for its anti-inflammatory, anti-cancer, and hepatoprotective properties.[1][2] Its primary mechanism of action involves the inhibition of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation and cell survival.[3] Furthermore, studies have demonstrated its ability to down-regulate the expression and activity of the oncoprotein c-Myc.[4] This guide synthesizes available data on wedelolactone's effects on gene expression, compares it with other IKK inhibitors, and provides detailed experimental protocols to aid in the design and evaluation of future studies.
Comparative Analysis of Gene Expression Modulation
Wedelolactone's impact on gene expression is most prominently observed through its modulation of the NF-κB and c-Myc signaling pathways. The following tables summarize quantitative data from key studies, providing a basis for comparing its effects with other IKK inhibitors.
Wedelolactone's Effect on NF-κB Signaling Pathway Genes
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Protein Level Change | Reference |
| IKKβ | Human Renal Mesangial Cells (HRMCs) | Wedelolactone (1.25-20 µmol/L) + LPS | Down-regulated | Down-regulated | [1] |
| IκBα | Human Renal Mesangial Cells (HRMCs) | Wedelolactone (1.25-20 µmol/L) + LPS | Up-regulated | Up-regulated | [1] |
| p-IκBα | Human Renal Mesangial Cells (HRMCs) | Wedelolactone (1.25-20 µmol/L) + LPS | Not Assessed | Down-regulated | [1] |
| NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | Wedelolactone + LPS | Inhibited | Not Assessed | [2] |
| pro-IL-1β | Bone Marrow-Derived Macrophages (BMDMs) | Wedelolactone + LPS | Inhibited | Not Assessed | [2] |
Wedelolactone's Effect on c-Myc and Target Gene Expression in LNCaP Cells
| Gene | Treatment (30 µM Wedelolactone) | Fold Change in Expression (ΔΔCt) vs. Control | Reference |
| c-Myc | 4 hours | ~0.6 | [4][5] |
| 8 hours | ~0.4 | [4][5] | |
| 16 hours | ~0.2 | [4][5] | |
| hTERT | 8 hours | ~0.7 | [4] |
| 16 hours | ~0.4 | [4] | |
| ODC | 8 hours | ~0.6 | [4] |
| 16 hours | ~0.3 | [4] | |
| CAD | 8 hours | ~0.8 | [4] |
| 16 hours | ~0.5 | [4] | |
| NCL | 8 hours | ~0.7 | [4] |
| 16 hours | ~0.5 | [4] |
Comparison with Other IKK Inhibitors
| Inhibitor | Mechanism | Key Targeted Genes | Notes |
| SC-514 | Selective IKKβ inhibitor | Affects NF-κB pathway | In a study on Anaplasma phagocytophilum-infected cells, SC-514 was less effective than wedelolactone in inhibiting bacterial growth, suggesting a role for the non-canonical NF-κB pathway that wedelolactone also inhibits.[6] |
| ML 120B | Selective IKKβ inhibitor | Blocks IκBα phosphorylation and degradation | A tool compound for studying the specific role of IKKβ in NF-κB activation.[3] |
| Ibuprofen (B1674241) | Cyclooxygenase inhibitor | No significant effect on c-Myc expression | Used as a negative control in studies investigating wedelolactone's effect on c-Myc, demonstrating the specificity of wedelolactone's action.[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: Wedelolactone disrupts c-Myc oncogenic signaling.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
To ensure the reproducibility of findings, adherence to detailed and consistent experimental protocols is crucial. Below are summarized methodologies from key studies investigating wedelolactone's effects on gene expression.
Cell Culture and Treatment
-
Prostate Cancer Cells (LNCaP): Cells are plated at a density of 1 x 10^6 cells in 100 mm diameter plates and allowed to grow for 48 hours.[4][5] Subsequently, cells are treated with 30 µM wedelolactone or a vehicle control (0.2% DMSO) for specified time points (e.g., 4, 8, 16 hours) at 37°C.[4][5]
-
Human Renal Mesangial Cells (HRMCs): Cells are pretreated with various concentrations of wedelolactone (e.g., 0, 1.25, 2.5, 5, 10, and 20 μmol/L) for 1 hour, followed by stimulation with or without lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[1]
RNA Isolation and cDNA Synthesis
-
Total RNA is isolated from exponentially growing cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen).[4]
-
One microgram of total RNA from treated and untreated samples is used for the reverse transcription (RT) reaction to synthesize cDNA, for instance, with a High-Capacity cDNA-RT Kit (ABI/Life Technologies).[4]
Real-Time Quantitative PCR (qPCR)
-
qPCR reactions are performed in triplicate using specific gene expression assay kits, such as TaqMan Gene Expression Assays (ABI/Life Technologies), on a real-time qPCR machine (e.g., ABI-7500 Fast).[4]
-
Gene expression is normalized to an internal control, such as GAPDH.[4][5]
-
The fold change in gene expression is calculated using the delta-delta CT (ΔΔCt) method, comparing the inhibitor-treated samples with the corresponding solvent-treated control samples.[4][5]
Western Blot Analysis
-
For protein level analysis, cells are treated with varying doses of wedelolactone for a specified duration (e.g., 24 hours).[4]
-
Nuclear extracts can be isolated to determine the nuclear accumulation of proteins like c-Myc.[4]
-
Protein levels are detected by Western blot using specific primary antibodies and appropriate secondary antibodies. Loading controls, such as nucleoporin for nuclear extracts or β-actin for whole-cell lysates, are used to ensure equal protein loading.[4][7]
Conclusion
The available evidence consistently demonstrates that wedelolactone reproducibly down-regulates key genes in the NF-κB and c-Myc signaling pathways. The inhibitory effects on IKKβ, the subsequent stabilization of IκBα, and the reduction of c-Myc and its target genes are well-documented in the cited studies. While direct comparative studies on the reproducibility of wedelolactone versus other IKK inhibitors are not abundant, the use of negative controls like ibuprofen and comparisons with selective inhibitors such as SC-514 provide a strong basis for its specific mechanism of action.
For researchers aiming to replicate or build upon these findings, strict adherence to the detailed experimental protocols outlined in this guide is essential. Variations in cell lines, treatment concentrations, and incubation times can influence the magnitude of the observed effects. By providing a consolidated overview of the existing data and methodologies, this guide serves as a valuable resource for the scientific community to further explore the therapeutic potential of wedelolactone and to design robust and reproducible experiments.
References
- 1. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural Wedelolactone: Efficacy and Sourcing
For Researchers, Scientists, and Drug Development Professionals
Wedelolactone (B1682273), a naturally occurring coumestan (B1194414), has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties. A key mechanism of its action is the inhibition of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This guide provides a comprehensive comparison of wedelolactone derived from natural sources versus chemical synthesis, focusing on their efficacy as demonstrated by experimental data. While direct comparative studies on the efficacy of synthetic versus natural wedelolactone are not extensively available in peer-reviewed literature, the biological activity is attributed to the molecular structure itself. Therefore, the efficacy of pure wedelolactone is expected to be identical regardless of its origin. The primary distinction lies in the methods of production, purity, and potential for scalable manufacturing.
Quantitative Efficacy Data
The following tables summarize the reported efficacy of wedelolactone in various key assays. It is important to note that the studies from which this data is extracted do not always differentiate between a natural or synthetic source, reinforcing the understanding that the biological activity is inherent to the wedelolactone molecule.
Table 1: Anti-inflammatory Activity of Wedelolactone
| Assay | Cell Line/Model | Target | IC50 / Effective Concentration | Reference |
| IKKβ Kinase Assay | In vitro | IKKβ | < 10 µM | [5][6] |
| NF-κB-dependent Reporter Gene Expression | RAW 264.7 macrophages | NF-κB activation | Significant inhibition at 0.1, 1, 10 µM | [2][7] |
| iNOS and COX-2 Protein Expression | RAW 264.7 macrophages | iNOS and COX-2 | Significant inhibition at 0.1, 1, 10 µM | [2][7] |
| TNF-α, IL-6, and PGE2 Production | RAW 264.7 macrophages | Pro-inflammatory mediators | Significant inhibition at 0.1, 1, 10 µM | [2][7] |
Table 2: Anticancer Activity of Wedelolactone
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| LNCaP | Prostate Cancer | Cell Viability | ~30 µM | [8] |
| PC3 | Prostate Cancer | Cell Viability | ~30 µM | [8] |
| DU145 | Prostate Cancer | Cell Viability | ~30 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of wedelolactone.
IKKβ Kinase Inhibition Assay
This in vitro assay quantifies the ability of wedelolactone to inhibit the enzymatic activity of the IKKβ kinase, a key regulator of the NF-κB pathway.
-
Reagents : Recombinant human IKKβ, IκBα substrate, [γ-³²P]ATP, kinase assay buffer.
-
Procedure :
-
IKKβ is incubated with varying concentrations of wedelolactone in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the IκBα substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The phosphorylated IκBα is separated by SDS-PAGE.
-
The amount of incorporated ³²P is quantified using a phosphorimager.
-
-
Data Analysis : The IC50 value, the concentration of wedelolactone that inhibits 50% of IKKβ activity, is calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB, providing an indication of the pathway's activation state.
-
Cell Culture and Transfection :
-
A suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) is cultured.
-
Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Treatment :
-
Transfected cells are pre-treated with different concentrations of wedelolactone for a specified duration.
-
NF-κB activation is then stimulated with an agonist, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay :
-
After stimulation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
-
Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.
Sourcing of Wedelolactone: Natural Extraction vs. Total Synthesis
The choice between naturally extracted and synthetically produced wedelolactone depends on factors such as desired purity, scalability, and cost.
Natural Extraction from Eclipta alba
Wedelolactone is naturally present in plants of the Eclipta and Wedelia genera.[9][10] Eclipta alba is a common source for its extraction.
Typical Extraction Protocol:
-
Harvesting and Drying : The aerial parts of Eclipta alba are harvested and dried.
-
Grinding : The dried plant material is ground into a fine powder.
-
Solvent Extraction : The powder is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.
-
Concentration : The solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification : The crude extract is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate pure wedelolactone.
Chemical Total Synthesis
Several routes for the total synthesis of wedelolactone have been reported, offering a scalable and highly pure alternative to natural extraction.[10]
A Representative Synthetic Scheme:
A common strategy involves the coupling of two key aromatic precursors followed by cyclization to form the characteristic coumestan core. One notable approach utilizes a palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation reaction.[10] This allows for the efficient construction of the wedelolactone scaffold and the potential to generate diverse analogues for further drug development.
Visualizing Key Processes and Pathways
To facilitate a clearer understanding, the following diagrams illustrate the NF-κB signaling pathway, the workflow for natural extraction, and a generalized workflow for chemical synthesis.
Caption: NF-κB signaling pathway and the inhibitory action of wedelolactone.
Caption: Workflow comparison for natural extraction vs. chemical synthesis of wedelolactone.
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Wedelolactone's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Models
An objective guide for researchers, scientists, and drug development professionals on the multifaceted anti-neoplastic activities of wedelolactone (B1682273). This report synthesizes experimental data on its efficacy in various cancer models, details the underlying molecular mechanisms, and provides comprehensive experimental protocols.
Wedelolactone, a natural coumestan (B1194414) extracted from plants like Eclipta alba and Wedelia calendulacea, has emerged as a promising multi-target agent in oncology research.[1] Extensive preclinical studies have demonstrated its cytotoxic and anti-proliferative effects across a spectrum of cancers, including breast, prostate, ovarian, cervical, and head and neck cancers. Its therapeutic potential stems from its ability to modulate a variety of signaling pathways and cellular processes critical to cancer progression, such as cell survival, proliferation, metastasis, and drug resistance. This guide provides a comparative overview of wedelolactone's activity, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a cancer therapeutic.
Comparative Cytotoxicity of Wedelolactone
Wedelolactone exhibits a dose-dependent cytotoxic effect on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of its potency, are summarized below. These values highlight the differential sensitivity of various cancer cell types to wedelolactone treatment.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | LNCaP | 8 - 12 | [2] |
| PC3 | 8 - 12 | [2] | |
| DU145 | 8 - 12 | [2] | |
| Cervical Cancer | HeLa | 14.85 ± 0.70 | [3] |
| Ovarian Cancer | PA-1 | 10 | [4] |
| Breast Cancer | MDA-MB-231 (26S Proteasome) | 9.97 | [1] |
| MDA-MB-231 (20S Proteasome) | 6.13 | [1] |
Mechanisms of Action: A Multi-pronged Attack on Cancer
Wedelolactone's anticancer activity is not attributed to a single mechanism but rather to its ability to interfere with multiple oncogenic signaling pathways. This multi-targeting capability makes it a compelling candidate for further investigation, particularly in the context of drug resistance.
Key Signaling Pathways Modulated by Wedelolactone:
-
Prostate Cancer: In prostate cancer cells, wedelolactone has been shown to down-regulate the c-Myc oncoprotein by decreasing its mRNA and protein levels, nuclear localization, and transcriptional activity.[5] This leads to the inhibition of cancer cell invasion and colony formation.[5] Furthermore, it induces caspase-dependent apoptosis by inhibiting the 5-lipoxygenase (5-Lox) pathway and down-regulating the oncogenic serine/threonine kinase PKCε, without affecting Akt signaling.[2][5][6]
-
Breast Cancer: In breast cancer, wedelolactone's mechanism is multifaceted. It acts as a proteasome inhibitor, targeting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, leading to the accumulation of ubiquitinated proteins and cell death.[1] It also suppresses breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway, thereby reversing the epithelial-to-mesenchymal transition (EMT).[7][8] Interestingly, at nanomolar concentrations, it can act as a phytoestrogen, stimulating estrogen receptor (ER) signaling in ER-positive breast cancer cells.[9]
-
Ovarian and Cervical Cancer: In ovarian cancer, wedelolactone has been shown to act synergistically with cisplatin (B142131) to overcome drug resistance.[4][10] It enhances the accumulation of cisplatin in cancer cells and downregulates NF-κB expression, a key player in drug resistance and apoptosis inhibition.[4] In cervical cancer cells, wedelolactone inhibits the Akt signaling pathway, which is involved in the development of chemotherapeutic drug resistance.[3]
-
Head and Neck Cancer: In head and neck squamous carcinoma cells, wedelolactone inhibits cell proliferation and migration by antagonizing the Aryl Hydrocarbon Receptor (AhR) pathway.[11] This inhibition leads to an increase in E-cadherin and a decrease in vimentin (B1176767) expression, suggesting a reversal of EMT.[11]
Below are graphical representations of the key signaling pathways affected by wedelolactone.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of wedelolactone on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4,000 to 5,000 cells per well in RPMI-1640 medium and allowed to attach overnight.[3]
-
Treatment: The cells are then treated with various concentrations of wedelolactone.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere.[3]
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with DMSO.
-
Absorbance Measurement: The absorbance is measured using a spectrophotometer to determine the cell survival fraction.[3] The IC50 value is then calculated.[3]
Western Blot Analysis
This technique is employed to detect the expression levels of specific proteins involved in the signaling pathways modulated by wedelolactone.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Smad2/3, E-cadherin, vimentin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
The following diagram illustrates a general workflow for these experimental procedures.
Conclusion
Wedelolactone demonstrates significant anti-neoplastic properties across a range of cancer models by targeting multiple, often interconnected, signaling pathways. Its ability to induce apoptosis, inhibit cell proliferation and metastasis, and even sensitize cancer cells to conventional chemotherapy highlights its potential as a valuable lead compound in the development of novel cancer therapies. The data and protocols presented in this guide offer a solid foundation for further research into the clinical translation of wedelolactone and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application.
References
- 1. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Wedelolactone, a Component from Eclipta prostrata (L.) L., Inhibits the Proliferation and Migration of Head and Neck Squamous Cancer Cells through the AhR Pathway | Bentham Science [eurekaselect.com]
Wedelolactone's Engagement with the EZH2-EED Complex: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the experimental validation of wedelolactone (B1682273) as a disruptor of the EZH2-EED interaction, benchmarked against other known inhibitors.
This guide provides a comprehensive comparison of wedelolactone's binding to the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), thereby disrupting its interaction with the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). The PRC2 complex is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers, making the EZH2-EED interaction a compelling therapeutic target.[1][2][3][4][5] This guide will delve into the quantitative binding data, detailed experimental methodologies, and the broader context of the PRC2 signaling pathway.
Quantitative Comparison of EZH2-EED Complex Binders
The following table summarizes the binding affinities of wedelolactone and other selected compounds to the EED subunit of the PRC2 complex. A lower dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.
| Compound | Type | Target Subunit | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Key Findings |
| Wedelolactone | Natural Product | EED | 2.82 μM[1][2][3][4][6] | 5.0 μM (for EZH2-EED disruption)[1] | Disrupts EZH2-EED interaction, induces degradation of PRC2 components, and inhibits cancer cell growth.[2][3][4][6] |
| Epigallocatechin gallate (EGCG) | Natural Product | EED | 15.1 μM[1] | Not specified | Also identified as a disruptor of the EZH2-EED interaction.[2] |
| SAH-EZH2 | Stapled Peptide | EED | Sub-micromolar | Not specified | Selectively inhibits H3K27 trimethylation by disrupting the EZH2-EED complex.[5][7][8] |
| MAK683 | Small Molecule | EED | Not specified | 1.2 nM[1] | Allosteric inhibitor in clinical development for advanced solid tumors and non-Hodgkin's lymphoma.[1] |
| APG-5918 | Small Molecule | EED | Not specified | Nanomolar range[1] | A derivative of MAK683, also in clinical trials.[1] |
| FTX-6058 | Small Molecule | EED | Not specified | Not specified | In clinical development for sickle cell disease.[1] |
| ORIC-944 | Small Molecule | EED | Not specified | Not specified | A PRC2 allosteric inhibitor in clinical development.[1] |
Experimental Protocols for Validating Protein-Ligand Binding
The validation of wedelolactone's binding to the EZH2-EED complex and the disruption of this interaction has been demonstrated through several key experimental techniques.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of a ligand (e.g., wedelolactone) to its protein target (e.g., EED).
Methodology:
-
Immobilization: Recombinant EED protein is covalently immobilized on a sensor chip surface (e.g., CM5 sensor chip).
-
Binding: A solution containing the analyte (e.g., wedelolactone) at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).
-
Data Analysis: The binding data is fitted to a kinetic model to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the protein-protein interaction (EZH2-EED) in the presence of a small molecule inhibitor (e.g., wedelolactone).
Methodology:
-
Cell Lysis: Cells expressing tagged versions of EZH2 (e.g., Myc-EZH2) and EED (e.g., Myc-His-EED) are lysed to release cellular proteins.
-
Incubation with Inhibitor: The cell lysate is incubated with the test compound (e.g., wedelolactone) or a vehicle control (e.g., DMSO).
-
Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-Myc antibody) is added to the lysate, followed by protein A/G beads to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (e.g., Myc-His-EED) is detected by Western blotting using an antibody against its tag. A reduced amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the interaction.
PRC2 Signaling Pathway and Point of Intervention
The Polycomb Repressive Complex 2 (PRC2) plays a central role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4] The core components of this complex are EZH2, EED, and SUZ12. The interaction between EZH2 and EED is critical for the stability and catalytic activity of the PRC2 complex.[1][5] Wedelolactone acts by binding to EED, which disrupts the EZH2-EED interaction. This destabilizes the entire PRC2 complex, leading to the degradation of its core components and a subsequent reduction in H3K27me3 levels. The downstream effect is the reactivation of PRC2 target genes, including tumor suppressor genes, which can inhibit cancer cell proliferation and induce apoptosis.[2]
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer [dash.harvard.edu]
- 8. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Wedelolactone and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of wedelolactone (B1682273), a naturally occurring coumestan, and Trolox, a synthetic water-soluble analog of vitamin E. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research by presenting objective, data-driven comparisons and detailed experimental methodologies.
Executive Summary
Wedelolactone has demonstrated potent antioxidant activity, in some cases surpassing that of the widely used antioxidant standard, Trolox. One study found that the antioxidant activity of wedelolactone was 1.62 times higher than that of Trolox[1]. The primary mechanism of wedelolactone's antioxidant action involves direct radical scavenging through a single electron transfer followed by a radical adduct formation (SET → RAF) pathway, with a minor contribution from iron chelation. This activity is primarily attributed to its catechol moiety. Trolox, a well-established antioxidant standard, exerts its effects by donating a hydrogen atom from the hydroxyl group of its chromanol ring. It is routinely used as a reference in various antioxidant capacity assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data comparing the antioxidant activity of wedelolactone and Trolox. For a fair and accurate comparison, it is essential to consider data from studies where both compounds were evaluated under identical experimental conditions.
| Antioxidant Assay | Wedelolactone (IC50/EC50) | Trolox (IC50/EC50) | Relative Potency | Source |
| DPPH Radical Scavenging | Not explicitly reported in direct comparison | Not explicitly reported in direct comparison | Wedelolactone is 1.62 times more potent | [1] |
| Hydroxyl Radical (•OH) Scavenging | Effective scavenger | Not explicitly reported in direct comparison | - | [1] |
| ABTS Radical Scavenging | Effective scavenger | Not explicitly reported in direct comparison | - | [1] |
| Cupric Ion (Cu²⁺) Reducing Power | Present | Not explicitly reported in direct comparison | - | [1] |
| Ferrous Ion (Fe²⁺) Chelating Activity | Present (minor pathway) | Not applicable | - | [1] |
Note: IC50/EC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The direct comparative study did not provide specific IC50 values but gave a relative potency.
Mechanisms of Antioxidant Action
The distinct chemical structures of wedelolactone and Trolox give rise to their different, yet effective, antioxidant mechanisms.
Wedelolactone
Wedelolactone's antioxidant activity is multifaceted. The primary mechanism is direct radical scavenging. This process is believed to occur via a Single Electron Transfer (SET) followed by Radical Adduct Formation (RAF). In this SET → RAF pathway, wedelolactone donates an electron to a radical, and then the resulting wedelolactone radical forms an adduct with the initial radical[1]. A secondary, less significant mechanism is the chelation of ferrous ions (Fe²⁺), which can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. The catechol group within the wedelolactone structure is crucial for both of these antioxidant activities[1].
Trolox
Trolox, a hydrophilic analogue of vitamin E, acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals[2]. This action effectively neutralizes the radicals and terminates the chain reaction of lipid peroxidation. Due to its well-defined mechanism and high reactivity towards peroxyl radicals, Trolox is widely used as a standard for calibrating and expressing the antioxidant capacity of other substances in assays like DPPH, ABTS, ORAC, and FRAP[3][4].
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate the proposed antioxidant mechanisms of wedelolactone and the general workflow of common antioxidant assays where Trolox is used as a standard.
Caption: Antioxidant mechanisms of wedelolactone.
Caption: General workflow for in vitro antioxidant assays.
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies for the most common antioxidant capacity assays are provided below. These protocols are essential for the accurate and reproducible evaluation of antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Prepare various concentrations of the test compound (wedelolactone) and the standard (Trolox) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to different concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
ABTS•⁺ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•⁺ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test sample or standard (Trolox) is added to a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance caused by the sample with that of a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH).
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical initiator, and a series of Trolox standards in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Reaction Setup: In a 96-well black microplate, add the fluorescent probe solution to wells containing either the test sample, Trolox standards, or a blank (buffer).
-
Incubation: The plate is incubated at 37°C for a short period to allow for temperature equilibration.
-
Initiation: The reaction is initiated by adding the free radical initiator solution to all wells.
-
Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between Fe²⁺ and a chromogen (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), which absorbs at 593 nm.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing an acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a TPTZ solution (e.g., 10 mM in 40 mM HCl), and a ferric chloride solution (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Reaction: A small volume of the test sample or a ferrous sulfate (B86663) standard is added to a larger volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the sample is determined from the standard curve and expressed as FRAP value (in µM Fe²⁺ equivalents).
References
A Comparative Guide to Wedelolactone Extraction: Yield and Purity Analysis
For researchers and professionals in drug development, selecting an optimal extraction method is critical for maximizing the yield and purity of bioactive compounds. This guide provides an objective comparison of various techniques for extracting wedelolactone (B1682273), a potent coumestan (B1194414) found in plants like Eclipta alba. The following sections detail the performance of different methods, supported by experimental data, to inform the selection of the most efficient and effective protocol.
Comparative Performance of Extraction Methods
The efficiency of wedelolactone extraction is significantly influenced by the chosen method and its operational parameters. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer considerable advantages in terms of time and efficiency over conventional methods. However, advanced methods such as Aqueous Two-Phase Extraction (ATPE) have demonstrated superior yields.
The table below summarizes the quantitative data from various studies, comparing methods based on wedelolactone yield, extraction time, and other key parameters. It is important to note that the purity of the initial crude extract is not consistently reported across studies, as purification is typically a subsequent step. Purity values, where available, often refer to the final product after chromatographic purification.
| Extraction Method | Wedelolactone Yield | Purity | Extraction Time | Key Parameters |
| Soxhlet Extraction | 0.7 - 5.05 mg/g; 0.48% w/w[1][2][3] | Not specified in crude extract | 6 - 24 hours | Solvent: Methanol (B129727); Temperature: 90°C[1][2] |
| Batch Extraction (Maceration) | 0.41 mg/g; 0.38% w/w[3][4][5] | Not specified in crude extract | 1.5 - 15 hours[5] | Solvent: Methanol; Agitation: 400-600 rpm[4][5] |
| Ultrasound-Assisted Extraction (UAE) | 0.62 mg/g; 0.36% w/w[3][6] | Not specified in crude extract | 45 minutes[4][6] | Solvent: Methanol; Power: 170 W; Temp: 50°C[4][6] |
| Microwave-Assisted Extraction (MAE) | 0.27% w/w; 82.67% of total available[3][7] | 99.46% (after purification)[8] | 26.5 minutes[7] | Solvent: 90% Ethanol (B145695); Power: 208 W[7] |
| Aqueous Two-Phase Extraction (ATPE) | 6.52 - 6.73 mg/g[1] | Not specified in crude extract | 2 hours | System: PEG 6000 (18% w/v) / Sodium Citrate (B86180) (18% w/v); pH 7 |
| Supercritical Fluid Extraction (SFE) | 0.002 - 0.013% w/w[3] | Not specified in crude extract | 60 minutes | Pressure: 4000-6000 psi; Temp: 40-50°C[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction methods cited in the comparative data.
1. Soxhlet Extraction This conventional method relies on the continuous percolation of a fresh solvent through the plant material.
-
Procedure : 2 grams of powdered Eclipta alba leaves are packed in a filter paper thimble and placed into the thimble holder of a Soxhlet apparatus. A distillation flask is filled with 200 mL of methanol. The apparatus is heated, and extraction proceeds for 6 to 24 hours. Aliquots can be withdrawn periodically to monitor the extraction progress via HPLC.[9]
2. Batch Extraction (Maceration) This simple technique involves soaking the plant material in a solvent with agitation.
-
Procedure : 1 gram of Eclipta alba leaf powder is placed in a glass reactor with 40-80 mL of methanol (achieving a solvent-to-solid ratio of up to 80:1).[4] The mixture is agitated at approximately 400 rpm for 90 minutes at a temperature of 70°C.[4] Samples are withdrawn at intervals, filtered, and analyzed by HPLC.
3. Ultrasound-Assisted Extraction (UAE) UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, accelerating the extraction process.
-
Procedure : Eclipta alba leaf powder is mixed with methanol at a solvent-to-solid ratio of 60:1.[4] The extraction is performed in an ultrasonic bath at a temperature of 50°C with an input power of 170 W and a 60% duty cycle.[4][6] The optimal extraction time is approximately 45 minutes.[4][6] The resulting extract is filtered for HPLC analysis.
4. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Procedure : 5 grams of Eclipta alba powder is mixed with a 90% ethanol solution at a solvent-to-solid ratio of 33 mL/g.[7] The mixture is subjected to microwave irradiation at a power of 208 W for 26.5 minutes.[7] The extract is then filtered and prepared for analysis.
5. Aqueous Two-Phase Extraction (ATPS) This technique separates components based on their differential partitioning between two immiscible aqueous phases.
-
Procedure : An aqueous two-phase system is prepared using polyethylene (B3416737) glycol (PEG) 6000 at an 18% (w/v) concentration and sodium citrate at a 17.96% (w/v) concentration. The pH of the system is adjusted to 7. Powdered Eclipta alba is added to the system, and the extraction proceeds for 2 hours. The wedelolactone partitions into one of the phases, which is then collected for analysis.
Visualization of Extraction Workflow
The general process for extracting and analyzing wedelolactone from a plant source is illustrated in the workflow diagram below. This diagram outlines the key stages from raw material preparation to the final analysis of the purified compound.
Caption: General workflow for wedelolactone extraction and analysis.
References
- 1. Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] KINETICS OF ULTRASOUND ASSISTED EXTRACTION OF WEDELOLACTONE FROM Eclipta alba | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Wedelolactone as a 5-Lipoxygenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of wedelolactone's performance as a 5-lipoxygenase (5-LOX) inhibitor against other well-established alternatives. The information is supported by experimental data to aid in the evaluation of wedelolactone (B1682273) for research and drug development purposes.
Comparative Analysis of 5-LOX Inhibitors
Wedelolactone, a natural coumestan (B1194414) compound, has been identified as a potent inhibitor of 5-lipoxygenase.[1][2][3] Its inhibitory activity is compared with Zileuton (B1683628), a commercially available 5-LOX inhibitor used in the treatment of asthma, and Nordihydroguaiaretic acid (NDGA), a natural dicatechol with antioxidant and 5-LOX inhibitory properties.[4][5][6][7][8]
| Inhibitor | IC50 Value (µM) | Source Organism/Assay System |
| Wedelolactone | 2.5 | Not specified in the provided context. |
| Zileuton | 0.3 - 2.6 | Dog, rat, and human blood; rat basophilic leukemia cells.[5][9] |
| Nordihydroguaiaretic acid (NDGA) | 0.097 - 8 | Human 5-LOX; Walker EOC-20 microglia cells.[4][6][7][8][10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay method. The IC50 value for wedelolactone as a 5-LOX inhibitor is reported to be 2.5 μM.[1][2][11] Zileuton's IC50 values are reported to be 0.56, 2.3, and 2.6 μM in dog, rat, and human blood, respectively, for LTB4 synthesis inhibition.[5] Other studies have shown IC50 values of 0.5 and 0.3 μM in rat basophilic leukemia cells and polymorphonuclear leukocytes.[5][9] NDGA has a reported IC50 of 8 μM.[4][6][7][10] Another study indicates a lower IC50 of 0.097 µM for human 5-LOX.[8]
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is a critical component of the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. These lipid mediators are involved in various physiological and pathological processes, including inflammation and allergic reactions.[12][13][14][15][16]
Caption: The 5-lipoxygenase signaling cascade.
Experimental Protocols
The following is a generalized protocol for a fluorometric 5-lipoxygenase inhibitor screening assay, based on commercially available kits.[17][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of wedelolactone on 5-LOX activity.
Materials:
-
5-LOX enzyme
-
5-LOX substrate (e.g., arachidonic acid)
-
Assay buffer
-
Fluorescent probe
-
Positive control inhibitor (e.g., Zileuton)
-
Test compound (Wedelolactone)
-
96-well microplate (white or black for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers, the enzyme, substrate, and probe to their working concentrations. Keep all components on ice.
-
Inhibitor Preparation: Prepare a series of dilutions of wedelolactone in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Assay Setup:
-
Blank: Add assay buffer and the fluorescent probe.
-
Enzyme Control (100% activity): Add 5-LOX enzyme, assay buffer, and the fluorescent probe.
-
Positive Control: Add 5-LOX enzyme, a known inhibitor (e.g., Zileuton), assay buffer, and the fluorescent probe.
-
Test Wells: Add 5-LOX enzyme, the various dilutions of wedelolactone, assay buffer, and the fluorescent probe.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 5-LOX substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by subtracting the blank reading.
-
Calculate the percentage of inhibition for each concentration of wedelolactone relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for 5-LOX inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 5. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Wedelolactone | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. biosciencepharma.com [biosciencepharma.com]
- 16. [PDF] Biosynthesis and metabolism of leukotrienes. | Semantic Scholar [semanticscholar.org]
- 17. abcam.com [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Wedelolactone Content in Different Eclipta alba Parts
For Researchers, Scientists, and Drug Development Professionals
Eclipta alba, commonly known as Bhringraj, is a plant renowned in traditional medicine for its wide array of therapeutic properties, many of which are attributed to its rich phytochemical composition. Among these, the coumestan (B1194414) derivative wedelolactone (B1682273) stands out as a major bioactive compound with significant pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1][2][3] For researchers and professionals in drug development, understanding the distribution of wedelolactone within the plant is crucial for optimizing extraction processes and ensuring the quality and efficacy of herbal formulations. This guide provides a comparative analysis of wedelolactone content in different parts of Eclipta alba, supported by experimental data and detailed methodologies.
Data Presentation: Wedelolactone Content
The concentration of wedelolactone varies significantly across different morphological parts of the Eclipta alba plant. The following table summarizes the quantitative data from various studies employing High-Performance Liquid Chromatography (HPLC) for analysis.
| Plant Part | Wedelolactone Content (% w/w of dry part) | Reference |
| Leaves | 1.152% | [4] |
| Stems | 0.055% | [4] |
| Roots | 0.003% | [4] |
| Whole Plant | 0.043% | [4] |
Note: The content of demethylwedelolactone, a related coumestan, was also highest in the stems (0.395% w/w) and present in the whole plant (0.159% w/w).[4]
As the data indicates, the leaves of Eclipta alba are the primary repository of wedelolactone, containing substantially higher concentrations compared to other parts of the plant. This finding is critical for the targeted harvesting and processing of the plant material to achieve a higher yield of the active compound.
Experimental Protocols
The quantification of wedelolactone in Eclipta alba is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and validated method.[1][4][5][6]
Method: High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantitative determination of wedelolactone.
1. Plant Material and Extraction:
-
Plant Material: Different parts of Eclipta alba (leaves, stems, and roots) are collected, washed, dried in the shade, and then powdered.
-
Extraction: A Soxhlet extraction method is employed. The powdered plant material is extracted with methanol (B129727). The resulting extract is then filtered and concentrated under reduced pressure.[4]
2. Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water, often with the addition of an acid like acetic acid to improve peak shape (e.g., Methanol:Water:Acetic Acid 95:5:0.04 v/v/v).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: The UV detector is set to a wavelength of 351 nm for the detection of wedelolactone.[4][5]
-
Quantification: A calibration curve is generated using a standard of pure wedelolactone at various concentrations. The amount of wedelolactone in the plant extracts is then calculated by comparing the peak area of the sample with the calibration curve.[6]
3. Method Validation: The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[1][6]
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB Pathway by Wedelolactone
Wedelolactone exerts its potent anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[7][8]
Caption: Mechanism of wedelolactone's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative estimation of wedelolactone in Eclipta alba hask using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Wedelolactone: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety extends beyond experimentation to the responsible management and disposal of chemical compounds. Wedelolactone, a natural coumestan (B1194414) with significant applications in biomedical research, requires careful handling throughout its lifecycle, including its final disposal.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of Wedelolactone, aligning with standard laboratory safety protocols and regulatory guidelines.
Hazard Identification and Essential Safety Precautions
Before handling Wedelolactone, it is crucial to be aware of its associated hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Wedelolactone is classified as follows:
-
Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[2][3][4]
-
Skin Sensitization (Category 1) , with the hazard statement H317: May cause an allergic skin reaction.[2][3][4]
The corresponding GHS pictogram is the exclamation mark (GHS07).[2][5] The signal word is "Warning".[2][3]
Key precautionary statements include:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2][3]
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4][5]
Chemical and Physical Properties
Understanding the properties of Wedelolactone is essential for its safe handling and storage. This data is summarized in the table below.
| Property | Data |
| Appearance | Crystalline solid[1] |
| Molecular Formula | C₁₆H₁₀O₇[4][5] |
| Molecular Weight | 314.25 g/mol [4][5] |
| Storage | Store at -20°C[1] |
| Solubility | Soluble in: Ethanol (B145695) (~20 mg/ml), DMSO (~30 mg/ml), Dimethylformamide (DMF) (~30 mg/ml).[1] Sparingly soluble in: Aqueous buffers (e.g., ~0.5 mg/ml in 1:1 DMSO:PBS).[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling and disposing of Wedelolactone to prevent skin contact and inhalation.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[3][5]
-
Respiratory Protection: For handling the powder form, use a dust mask (e.g., N95) or work in a ventilated fume hood to avoid inhaling dust particles.[5]
Operational Plan: Step-by-Step Disposal Protocol
The proper disposal of Wedelolactone and its associated waste must comply with institutional and governmental hazardous waste regulations.[6][7] The following protocol outlines the necessary steps for different forms of Wedelolactone waste.
Experimental Protocol: Waste Segregation and Disposal
Objective: To safely collect and dispose of Wedelolactone waste streams while preventing accidental exposure and environmental contamination.
Materials:
-
Designated hazardous waste containers (clearly labeled, compatible with contents, and in good condition).[6][8]
-
Personal Protective Equipment (PPE) as specified above.
Methodology:
Step 1: Identify and Segregate Waste Streams Proper segregation is critical to prevent dangerous reactions and ensure correct disposal.[9] Do not mix different categories of chemical waste.[6] Identify the type of Wedelolactone waste you have generated:
-
A. Unused or Expired Solid Wedelolactone
-
B. Wedelolactone Solutions (dissolved in organic solvents)
-
C. Contaminated Labware (e.g., pipette tips, gloves, empty vials)
-
D. Contaminated Glassware
Step 2: Dispose of Unused or Expired Solid Wedelolactone
-
Treat pure Wedelolactone powder as hazardous chemical waste.
-
Place the original container, with its cap securely tightened, into a designated container for solid chemical waste.
-
If transferring from a damaged container, do so inside a chemical fume hood to minimize inhalation risk.
Step 3: Dispose of Wedelolactone Solutions
-
Identify the solvent used to dissolve the Wedelolactone.[1]
-
Segregate the waste based on the solvent type. Since Wedelolactone is typically dissolved in ethanol or DMSO, this waste should be collected in a container designated for non-halogenated organic solvent waste .[1][6]
-
Pour the waste solution carefully into the appropriate, labeled container. Do not fill the container more than 90% full to allow for vapor expansion.[11]
-
Securely cap the waste container immediately after adding the waste.[6][10]
Step 4: Dispose of Contaminated Labware
-
Collect all solid items that have come into direct contact with Wedelolactone, such as used gloves, weigh boats, pipette tips, and paper towels.
-
Place these items in a dedicated, sealed plastic bag or a container clearly labeled as "Solid Chemical Waste" or "Contaminated Debris".[8][11] Ensure the label lists "Wedelolactone" as a contaminant.
-
Store this container in a designated satellite accumulation area until it is collected for disposal.[9]
Step 5: Handle Contaminated Glassware
-
Decontamination: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol). Collect these rinses and dispose of them as liquid hazardous waste (see Step 3). After thorough rinsing, the glassware can typically be washed and reused.
-
Disposal of Broken Glass: If the glassware is broken or cannot be decontaminated, it must be disposed of in a designated "Contaminated Broken Glass" or "Sharps" box.[8][11] This box should be puncture-proof and clearly labeled to protect waste handlers.
Step 6: Label All Waste Containers Correctly
-
Every hazardous waste container must be clearly labeled.[10]
-
List all chemical constituents by their full name (e.g., "Wedelolactone," "Dimethyl Sulfoxide") and their approximate percentages.[6]
-
Ensure the date of waste accumulation is marked on the label.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of various Wedelolactone waste streams.
Caption: Decision flowchart for Wedelolactone waste segregation and disposal.
By adhering to these procedures, laboratory personnel can effectively manage Wedelolactone waste, ensuring a safe working environment and maintaining compliance with environmental regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.[7][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 11. smu.ca [smu.ca]
Essential Safety and Operational Guide for Handling Wedelolactone A
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Wedelolactone A, a natural coumestan (B1194414) with known biological activities. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Wedelolactone A is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, adherence to strict PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves should be inspected for integrity before use and changed regularly or if contaminated. |
| Body Protection | A laboratory coat or gown that is resistant to chemical permeation.[1] Contaminated clothing should not be allowed out of the workplace.[1][2] |
| Respiratory | To be used in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Wedelolactone A is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Workflow for Handling Wedelolactone A:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
